molecular formula C13H17N3O6S2 B558590 Boc-Cys(Npys)-OH CAS No. 76880-29-0

Boc-Cys(Npys)-OH

Número de catálogo: B558590
Número CAS: 76880-29-0
Peso molecular: 375.4 g/mol
Clave InChI: OVTLOLNDKQUMRH-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Cys(Npys)-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3O6S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLOLNDKQUMRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227685
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76880-29-0
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-Cys(Npys)-OH: Properties and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-(3-nitro-2-pyridylsulfenyl)-L-cysteine, commonly abbreviated as Boc-Cys(Npys)-OH, is a specialized amino acid derivative crucial for the synthesis of complex peptides and bioconjugates. Its unique chemical features, particularly the Npys (3-nitro-2-pyridylsulfenyl) protecting group on the cysteine thiol, enable the regioselective formation of disulfide bonds, a critical structural motif in many biologically active proteins and peptides. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its applications in drug development, particularly in the construction of peptide-drug conjugates.

Core Physical and Chemical Properties

This compound is a pale yellow solid at room temperature. Its core properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties of this compound
PropertyValueCitations
CAS Number 76880-29-0[1]
Molecular Formula C₁₃H₁₇N₃O₆S₂[1]
Molecular Weight 375.42 g/mol [1][2]
Appearance Light yellow to yellow solid[3]
Melting Point ~160 °C (decomposes)
Optical Activity [α]20/D −94±5°, c = 1% in methanol
Storage 4°C, stored under nitrogen[3][4]
Table 2: Spectroscopic and Chemical Data Summary
Data TypeDescriptionCitations
¹H NMR Spectrum consistent with the structure. Purity by NMR is ≥98.0%. Specific spectral data with peak assignments are not readily available in the public domain.[3]
¹³C NMR Not readily available in searched literature.
FT-IR Not readily available in searched literature.
Mass Spectrometry Not readily available in searched literature.
Purity ≥99.0% (by TLC)

Chemical Reactivity and Stability

The utility of this compound is primarily defined by the reactivity of the Npys group. The disulfide bond within the Npys moiety is susceptible to nucleophilic attack, particularly by free thiols. This reactivity is the basis for its application in forming specific disulfide bridges.

  • Reaction with Thiols: S-Npys protected peptides readily react with other thiol-containing molecules (peptides, proteins, or small molecule drugs) over a wide pH range to form a new, stable disulfide bond. This reaction releases 3-nitro-2-pyridinethiol as a byproduct.

  • Stability in Peptide Synthesis: The Npys group is stable under the acidic conditions used for the removal of the Boc protecting group in Boc-based solid-phase peptide synthesis (SPPS).[5] This orthogonality makes it a valuable tool in this synthetic strategy. However, the Npys group is unstable to the basic conditions (e.g., piperidine) used for Fmoc group removal, making it unsuitable for standard Fmoc-based SPPS.[5]

Experimental Protocols

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound to a resin-bound peptide, typically at the N-terminus.

Materials:

  • Peptidyl resin (e.g., Rink Amide resin with a synthesized peptide sequence)

  • This compound

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl resin in NMP.

  • Prepare a coupling solution by dissolving this compound (10 equivalents relative to the resin substitution), HATU (9.5 equivalents), and DIEA (20 equivalents) in NMP.

  • Add the coupling solution to the swelled resin.

  • Allow the reaction to proceed for 4 hours with agitation.

  • Wash the resin thoroughly with NMP and DCM to remove excess reagents and byproducts.[6]

The following Graphviz diagram illustrates the workflow for this experimental protocol.

spss_workflow resin Peptidyl Resin swell Swell in NMP resin->swell couple Couple for 4 hours swell->couple prepare_coupling Prepare Coupling Solution: This compound HATU, DIEA in NMP prepare_coupling->couple wash_nmp Wash with NMP couple->wash_nmp wash_dcm Wash with DCM wash_nmp->wash_dcm final_product Resin with N-terminal Boc-Cys(Npys) wash_dcm->final_product

Caption: Workflow for this compound coupling in SPPS.

Formation of an Asymmetrical Disulfide Bond

This protocol outlines the reaction of a Cys(Npys)-containing peptide with a free thiol-containing peptide to form a heterodimeric disulfide-linked peptide.

Materials:

  • Cys(Npys)-containing peptide (purified)

  • Free thiol-containing peptide (purified)

  • Aqueous buffer (e.g., ammonium acetate buffer, pH 5.0)

  • Sodium hydroxide (1 N) for pH adjustment

Procedure:

  • Dissolve the Cys(Npys)-containing peptide in the aqueous buffer.

  • Add the free thiol-containing peptide to the solution.

  • Adjust the pH of the reaction mixture to 5.0 with 1 N NaOH and stir overnight.

  • Increase the pH to 7.0 with 1 N NaOH and continue stirring for an additional 3 hours to ensure complete reaction.

  • The resulting solution containing the asymmetrically disulfide-linked peptide can then be purified by methods such as reversed-phase HPLC.[7]

The logical relationship for this reaction is depicted in the following diagram.

disulfide_formation peptide_npys Peptide-Cys(Npys) reaction Thiol-Disulfide Exchange peptide_npys->reaction peptide_sh Peptide-SH peptide_sh->reaction product Peptide-S-S-Peptide reaction->product byproduct 3-nitro-2-pyridinethiol reaction->byproduct

Caption: Reaction scheme for asymmetrical disulfide bond formation.

Applications in Drug Development

The primary role of this compound in drug development is as a critical building block for the synthesis of complex biomolecules, most notably peptide-drug conjugates and specifically, antibody-drug conjugates (ADCs).

Peptide-Protein and Antibody-Drug Conjugation

This compound allows for the site-specific introduction of a reactive handle into a synthetic peptide. This peptide can then be conjugated to a larger biomolecule, such as an antibody, or to a small molecule drug. The Npys group acts as a leaving group upon reaction with a free thiol on the target molecule, forming a stable disulfide linkage. This strategy is employed to:

  • Generate immunogens: Synthetic peptides can be conjugated to carrier proteins to elicit an immune response for vaccine development or antibody production.[5][7]

  • Create ADCs: A cytotoxic drug can be linked to a monoclonal antibody via a linker that includes a disulfide bond. The disulfide bond is designed to be stable in circulation but cleaved in the reducing environment inside a target cancer cell, releasing the cytotoxic payload. The use of reagents like this compound in the synthesis of the peptide or linker component allows for precise control over the conjugation site.[][]

The general workflow for creating a peptide-protein conjugate using a Cys(Npys)-activated peptide is shown below.

adc_workflow cluster_peptide Peptide Synthesis cluster_protein Protein Preparation spps Solid-Phase Peptide Synthesis add_cys Couple this compound spps->add_cys cleave_purify Cleave from Resin & Purify add_cys->cleave_purify peptide_npys Peptide-Cys(Npys) cleave_purify->peptide_npys conjugation Conjugation Reaction peptide_npys->conjugation protein Target Protein (e.g., Antibody) reduce Reduce Disulfide Bonds (if necessary) protein->reduce protein_sh Protein-SH reduce->protein_sh protein_sh->conjugation purify_conjugate Purify Conjugate conjugation->purify_conjugate final_conjugate Peptide-Protein Conjugate purify_conjugate->final_conjugate

Caption: General workflow for peptide-protein conjugation.

Conclusion

This compound is a highly valuable reagent for chemical biologists and medicinal chemists. Its well-defined reactivity and stability profile within Boc-based peptide synthesis make it an excellent choice for the controlled formation of disulfide bonds. This capability is particularly important in the burgeoning field of bioconjugation, where the precise assembly of complex molecules like antibody-drug conjugates holds immense therapeutic promise. While detailed spectroscopic data is not widely published, its physical and chemical properties are well-established, and its application in synthetic protocols is well-documented, providing a solid foundation for its use in research and drug development.

References

Boc-Cys(Npys)-OH CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly abbreviated as Boc-Cys(Npys)-OH. It covers its fundamental properties, applications in peptide synthesis, and detailed experimental considerations.

Core Properties of this compound

This compound is a crucial reagent in synthetic peptide chemistry. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 3-nitro-2-pyridylsulfenyl (Npys) group protects the thiol side chain of the cysteine residue. This dual protection scheme is particularly amenable to the Boc/benzyl strategy of solid-phase peptide synthesis (SPPS).

PropertyValueCitations
CAS Number 76880-29-0
Molecular Weight 375.42 g/mol
Molecular Formula C₁₃H₁₇N₃O₆S₂
Appearance White solid[1]
Purity ≥99.0% (TLC)
Melting Point ~160 °C (decomposes)[2]
Optical Activity [α]20/D −94±5°, c = 1% in methanol

Applications in Peptide Synthesis and Drug Development

The primary application of this compound lies in its use as a building block for introducing cysteine residues into synthetic peptides. The Npys protecting group offers unique advantages that are leveraged in various applications:

  • Formation of Asymmetrical Disulfide Bonds: The Npys group acts as a thiol-activating group, readily reacting with a free thiol to form a disulfide bond. This property is invaluable for creating specific, directed disulfide bridges within a peptide or between two different peptide chains.[3]

  • Peptide-Protein Conjugation: The reactivity of the Npys-protected cysteine allows for the specific conjugation of synthetic peptides to proteins or other molecules that possess a free thiol group.[4][5] This is a key technique in developing targeted therapeutics and diagnostic agents.

  • Boc Solid-Phase Peptide Synthesis (SPPS): this compound is well-suited for the Boc/benzyl strategy of SPPS. The Npys group is stable to the acidic conditions used for the removal of the Boc group (e.g., trifluoroacetic acid - TFA), ensuring the thiol remains protected throughout the chain assembly.[4][6] However, it is not suitable for the Fmoc strategy due to its instability to the basic conditions (e.g., piperidine) used for Fmoc group removal.[4]

Experimental Protocols

General Coupling Protocol for this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain during Boc-SPPS.

  • Resin Preparation: The peptidyl-resin is washed thoroughly with N,N-Dimethylformamide (NMP).

  • Activation and Coupling:

    • A solution of this compound (10 equivalents), HATU (9.5 equivalents), and DIEA (20 equivalents) is prepared in NMP.[7]

    • This activation mixture is added to the resin.

    • The reaction is allowed to proceed for a specified time (e.g., 4 hours) with agitation.[7]

  • Washing: Following the coupling reaction, the resin is drained and washed sequentially with DCM and NMP to remove excess reagents and byproducts.[7]

Cleavage and Deprotection of the Npys Group

The Npys group is selectively removed under mild reducing conditions, leaving other protecting groups intact if desired.

  • Thiol-Mediated Cleavage: The Npys group can be cleaved by treatment with a thiol-containing reagent, such as 3-mercaptoacetic acid or β-mercaptoethanol (BME).[6] This reaction is typically rapid, often completing in under 10 minutes.[6]

  • Phosphine-Mediated Cleavage: Tertiary phosphines, like triphenylphosphine, in the presence of water can also be used to remove the Npys group.[6][8]

  • Post-Synthesis Introduction of Npys: Alternatively, the Npys group can be introduced onto a cysteine residue after the peptide has been synthesized and cleaved from the resin. This is achieved by treating the peptide containing a Cys(Trt) residue with 2,2'-dithio-bis-(5-nitropyridine) in the cleavage cocktail.

Workflow and Pathway Diagrams

Boc_SPPS_Workflow This compound in Boc-SPPS Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Couple this compound (HATU/DIEA) neutralization->coupling wash Wash coupling->wash repeat Repeat for Next Amino Acid wash->repeat If not final residue final_deprotection Final Cleavage from Resin (e.g., HF) wash->final_deprotection If final residue repeat->deprotection npys_peptide Peptide with Cys(Npys) final_deprotection->npys_peptide

Caption: Workflow for incorporating this compound in Boc-SPPS.

Npys_Deprotection_and_Conjugation Npys Deprotection and Application Pathways cluster_deprotection Deprotection Methods cluster_applications Applications start Peptide with Cys(Npys) thiol_cleavage Thiol Reagent (e.g., BME) start->thiol_cleavage phosphine_cleavage Tertiary Phosphine + H2O start->phosphine_cleavage disulfide_formation Reaction with another Thiol (Peptide or Protein) start->disulfide_formation Direct Reaction free_thiol_peptide Peptide with Free Cys-SH thiol_cleavage->free_thiol_peptide phosphine_cleavage->free_thiol_peptide asymmetric_disulfide Asymmetric Disulfide Bonded Peptide disulfide_formation->asymmetric_disulfide

Caption: Pathways for Npys group removal and subsequent reactions.

References

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly abbreviated as Boc-Cys(Npys)-OH, is a pivotal cysteine derivative employed extensively in peptide chemistry. Its unique trifunctional nature, possessing a temporary Nα-Boc protecting group, a selectively cleavable S-Npys protecting group, and a reactive carboxylic acid, renders it an invaluable tool for the synthesis of complex peptides and proteins. This technical guide provides an in-depth overview of the structure, synthesis, and key applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) and the strategic formation of disulfide bonds. Detailed experimental protocols and data are presented to facilitate its practical application in research and drug development.

Structure and Physicochemical Properties

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is an L-cysteine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol group of the side chain is modified to form a disulfide bond with 3-nitro-2-thiopyridine.

Chemical Structure:

The key structural features are the acid-labile Boc group, which allows for temporary protection of the N-terminus during peptide synthesis, and the S-(3-nitro-2-pyridylthio) (Npys) group, which serves as a thiol-activating moiety. The Npys group is stable to acidic conditions used for Boc removal but can be selectively cleaved by thiols, making it ideal for the directed formation of unsymmetrical disulfide bonds.[1][2]

Physicochemical Data:

A summary of the key physicochemical properties of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is presented in Table 1.

PropertyValueReference(s)
CAS Number 76880-29-0[3]
Molecular Formula C₁₃H₁₇N₃O₆S₂[3]
Molecular Weight 375.42 g/mol [3]
Appearance Yellow or light yellowish powder[4]
Melting Point ~160 °C (decomposes)
Optical Rotation [α]²⁰/D −94±5°, c = 1% in methanol
Purity ≥98.5%[4]
Storage Conditions 0 - 8 °C[4]

Synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine

The synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine involves the reaction of Nα-Boc-L-cysteine with a sulfenylating agent. The general synthetic strategy is outlined below.

Synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine BocCys Nα-Boc-L-cysteine Reaction Reaction BocCys->Reaction Reactant 1 NpysCl 3-Nitro-2-pyridinesulfenyl chloride (or related sulfenylating agent) NpysCl->Reaction Reactant 2 Solvent Anhydrous Solvent (e.g., CH2Cl2, THF) Solvent->Reaction Reaction Medium Product Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Purification Reaction->Product Crude Product

Figure 1: General synthesis pathway for the target compound.
Experimental Protocol: Synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine

This protocol is based on the general principles of sulfenylation of thiols.

Materials:

  • Nα-Boc-L-cysteine

  • 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) or 2,2'-Dithiobis(3-nitropyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, diisopropylethylamine), if starting from the free thiol and a sulfenyl halide.

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve Nα-Boc-L-cysteine in the anhydrous solvent under an inert atmosphere.

  • If using a sulfenyl halide, add the base to the solution.

  • Slowly add a solution of the 3-nitro-2-pyridinesulfenylating agent (e.g., Npys-Cl) in the same anhydrous solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with aqueous solutions to remove by-products and unreacted starting materials.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by crystallization or column chromatography, to yield the final Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine.

Applications in Peptide Synthesis and Drug Development

The primary application of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is as a building block in solid-phase peptide synthesis (SPPS) for the introduction of a cysteine residue whose thiol group is activated for disulfide bond formation.[2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is particularly useful in Boc-based SPPS. It is stable to the repetitive trifluoroacetic acid (TFA) treatments used for the deprotection of the Nα-Boc group.[2] While it can be used in Fmoc-based SPPS, the Npys group is unstable to the piperidine conditions used for Fmoc removal, so it is typically introduced at the N-terminus of the peptide.

Workflow for this compound in SPPS Resin Peptide-Resin (with free N-terminus) Coupling Coupling Step Resin->Coupling Wash1 Wash Resin Coupling->Wash1 BocCysNpys This compound BocCysNpys->Coupling Activator Activating Agent (e.g., HATU, HOBt/DIC) Activator->Coupling Deprotection Boc Deprotection (TFA) Wash1->Deprotection Wash2 Wash Resin Deprotection->Wash2 Neutralization Neutralization (e.g., DIEA) Wash2->Neutralization NextAA Couple next amino acid Neutralization->NextAA Continue Elongation Cleavage Final Cleavage from Resin (e.g., HF, TFMSA) Neutralization->Cleavage Final Step PeptideNpys Peptide-Cys(Npys) Cleavage->PeptideNpys Formation of Unsymmetrical Disulfide Bond Peptide1Npys Peptide1-Cys(Npys) Reaction Thiol-Disulfide Exchange Peptide1Npys->Reaction Peptide2SH Peptide2-SH (or Protein-SH) Peptide2SH->Reaction Product Peptide1-S-S-Peptide2 Reaction->Product Byproduct 3-Nitro-2-thiopyridone (Leaving Group) Reaction->Byproduct

References

A Technical Guide to the Stability and Storage of Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH), a critical reagent in peptide synthesis and drug development. Proper handling and storage are paramount to ensure its integrity and performance in sensitive applications such as the formation of specific disulfide bonds.

Chemical Profile and Physical Properties

This compound is a derivative of the amino acid cysteine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 3-nitro-2-pyridylsulfenyl (Npys) group on the sulfur atom. This compound is a non-combustible solid with a melting point of approximately 160°C, at which it decomposes.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₆S₂[1][2][3]
Molecular Weight 375.42 g/mol [1][2][3]
CAS Number 76880-29-0[1][2][3][4]
Appearance White solid[5]
Melting Point ~160 °C (decomposes)[2][6]
Purity ≥98% to ≥99.0% (TLC)[1]
Optical Activity [α]20/D −94±5°, c = 1% in methanol

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and exposure to certain chemical reagents.

Temperature: The compound should be stored at refrigerated temperatures to minimize degradation.

Moisture: As a lyophilized powder, it is sensitive to moisture. Absorption of water can lead to hydrolysis and other degradation pathways. It is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

pH and Chemical Stability: The S-Npys group is notably stable in acidic conditions, such as in trifluoroacetic acid (TFA):CH₂Cl₂ (1:1) and anhydrous hydrogen fluoride, which are commonly used in Boc solid-phase peptide synthesis (SPPS). However, the Npys group is unstable in the presence of piperidine, a reagent used for Fmoc group removal in Fmoc-SPPS. This characteristic often necessitates the introduction of the Cys(Npys) residue at the N-terminus of a peptide when using Fmoc chemistry.

The disulfide bond in the Npys group is susceptible to cleavage by thiols, a key feature utilized in the formation of unsymmetrical disulfide bonds. Like other cysteine-containing compounds, this compound is prone to oxidation, particularly in solution.[7]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from various suppliers.

Storage ParameterRecommendationSource
Temperature 2-8°C or 4°C[1][2]
For long-term storage (several years), -20°C is recommended for cysteine-containing peptides.[7]
Atmosphere Store under an inert atmosphere, such as nitrogen.[1]
Form Lyophilized powder.[7]
Moisture Store in a dry environment.[2]
Container Keep in a tightly sealed container.
Aliquoting For peptides, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.[7]

Handling and Safety Precautions

Due to its chemical nature and use in sensitive applications, proper handling procedures are essential.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a dust mask (e.g., N95) when handling the powder.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

Dissolution: For dissolution, especially for subsequent use in biological or sensitive chemical systems, the use of oxygen-free solvents is recommended to prevent oxidation of the sulfhydryl group.[7] If the compound is used to prepare a stock solution, it should be used immediately as solutions are generally unstable.[7]

Potential Degradation Pathway

This compound This compound Thiol_Cleavage Thiol Cleavage (e.g., reaction with another thiol) This compound->Thiol_Cleavage Intended Reactivity Beta_Elimination β-Elimination (in aqueous solution) This compound->Beta_Elimination Degradation Oxidation Oxidation (e.g., exposure to air) This compound->Oxidation Degradation Hydrolysis Hydrolysis (presence of moisture) This compound->Hydrolysis Degradation Boc-Cys-SH_and_Npys-SH Boc-Cys-SH + HS-Npys Thiol_Cleavage->Boc-Cys-SH_and_Npys-SH Dehydroalanine_Intermediate Dehydroalanine Intermediate + Thiolated Npys Beta_Elimination->Dehydroalanine_Intermediate Oxidized_Products Oxidized Sulfur Species Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Boc or Carboxyl Groups Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation and reaction pathways for this compound.

Experimental Protocol: General Stability Assessment

The following outlines a general experimental workflow for assessing the stability of this compound under various conditions.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Start High-Purity this compound Prepare_Samples Prepare samples under controlled conditions (e.g., different buffers, temperatures, light exposure) Start->Prepare_Samples Incubate Incubate samples for defined time points Prepare_Samples->Incubate Withdraw_Aliquots Withdraw aliquots at each time point Incubate->Withdraw_Aliquots Analysis Analyze by RP-HPLC to quantify remaining this compound Withdraw_Aliquots->Analysis Identify_Degradants Identify degradation products using LC-MS Analysis->Identify_Degradants Plot_Data Plot concentration vs. time to determine degradation rate Identify_Degradants->Plot_Data Determine_Shelf_Life Determine shelf-life under each condition Plot_Data->Determine_Shelf_Life

Caption: Workflow for assessing the stability of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve high-purity this compound in various buffers to test pH stability (e.g., pH 3, 5, 7, 9).

    • Prepare solutions for storage at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • Expose samples to light (e.g., UV or ambient) and compare with samples stored in the dark.

    • Prepare all solutions using degassed, high-purity solvents.

  • Incubation:

    • Store the prepared samples under the specified conditions.

    • Establish a timeline for analysis (e.g., t=0, 1, 3, 7, 14, 30 days).

  • Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Immediately analyze the aliquot by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to quantify the percentage of intact this compound.

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of any degradation products.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each condition.

    • From these plots, calculate the degradation rate constants and determine the shelf-life under each storage scenario.

By adhering to the recommended storage and handling guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to Npys Protection of Cysteine Thiol Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The reversible protection of the thiol group of cysteine residues is a cornerstone of modern peptide synthesis and bioconjugation. Among the various strategies, the use of the 3-nitro-2-pyridinesulfenyl (Npys) group offers a unique combination of stability and reactivity, serving not only as a robust protecting group but also as an activator for subsequent disulfide bond formation. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of Npys protection for cysteine thiols.

The Core Mechanism of Npys Protection and Deprotection

The Npys group is introduced to a free cysteine thiol through a reaction with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of Npys-Cl, leading to the formation of a mixed disulfide bond and the release of a chloride ion.

Deprotection of the S-Npys group is typically achieved through thiolysis. A free thiol attacks the sulfur atom of the Npys-protected cysteine, leading to a disulfide exchange reaction. This process releases the deprotected cysteine and forms a new mixed disulfide between the deprotecting thiol and the Npys moiety. The choice of deprotecting agent and reaction conditions can be tailored to achieve selective deprotection in the presence of other protecting groups.

Protection_Deprotection_Mechanism cluster_protection Protection cluster_deprotection Deprotection (Thiolysis) Cys_SH Cysteine Thiol (R-SH) Npys_Cl Npys-Cl (3-nitro-2-pyridinesulfenyl chloride) Protected_Cys S-Npys-Cysteine (R-S-Npys) Protected_Cys2 S-Npys-Cysteine (R-S-Npys) Protected_Cys->Protected_Cys2 Thiol Deprotecting Thiol (R'-SH) Deprotected_Cys Cysteine Thiol (R-SH) Byproduct Npys-S-R'

Quantitative Data Summary

The following table summarizes key quantitative data related to the Npys protection and deprotection of cysteine residues, providing a comparative overview of different conditions and reagents.

ParameterCondition/ReagentYield/Efficiency/TimeReference(s)
Protection
On-resin Npys introduction5 eq. 2,2'-dithiobis(5-nitropyridine) in TFA/TIS/waterEfficient post-synthetic modification of Trt-protected Cys
Solution Phase CouplingBoc-Cys(Npys)-OH, HATU, DIEA in NMP4 hours coupling time on-resin[1]
Deprotection
Thiolysis (on-resin)2-mercaptopyridine-N-oxideQuantitative deprotection[2]
Thiolysis (solution)Excess dithiothreitol (DTT) or β-mercaptoethanolEffective for complete removal of the 5-Npys group[3]
Ascorbolysis (5-Npys)100 molar excess ascorbate, pH 7, 37°C~70-75% conversion to Cys-SH after 24 hours[4][5]
Ascorbolysis (5-Npys)Ascorbate at pH 4.5, 25°C~50% deprotection after 24 hours[5]
Stability
Fmoc-SPPS20% piperidine in DMFUnstable, leading to incompatibility[6]
Boc-SPPSTFA, HFStable under standard Boc/benzyl synthesis conditions[6][7]

Experimental Protocols

This section provides detailed methodologies for the protection and deprotection of cysteine thiol groups using the Npys group.

Post-Synthetic Npys Protection of a Resin-Bound Peptide

This protocol describes the introduction of the Npys group onto a cysteine residue already incorporated into a peptide chain on a solid support, typically with the cysteine thiol initially protected by an acid-labile group like trityl (Trt).

Workflow:

Post_Synthetic_Npys_Protection A Start with Trt-protected Cys-peptide on resin B Prepare Cleavage Cocktail: TFA/TIS/water (95:2.5:2.5) + 5 eq. DTNP A->B 1. Prepare Reagents C Add cocktail to resin and react for 2-3 hours B->C 2. Reaction D Filter and precipitate peptide in cold ether C->D 3. Isolation E Wash and dry the S-Npys-protected peptide D->E 4. Purification

Materials:

  • Peptidyl-resin containing a Cys(Trt) residue

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • Prepare the cleavage and Npys-installation cocktail by dissolving DTNP (5 equivalents relative to the peptide) in a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).

  • Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved and S-Npys-protected peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two to three times.

  • Dry the purified S-Npys-protected peptide under vacuum.

On-Resin Deprotection of S-Npys-Cysteine via Thiolysis

This protocol outlines the removal of the Npys protecting group from a cysteine residue on a resin-bound peptide using a thiol-containing reagent.

Workflow:

On_Resin_Deprotection A Start with S-Npys-protected peptide on resin B Swell resin in DMF A->B C Add solution of 2-mercaptopyridine-N-oxide in DMF B->C 1. Prepare for reaction D React for 1-2 hours at room temperature C->D 2. Deprotection E Wash resin with DMF and DCM D->E 3. Washing F Proceed with further synthesis or cleavage E->F

Materials:

  • Peptidyl-resin with an S-Npys-protected cysteine residue

  • N,N-Dimethylformamide (DMF)

  • 2-mercaptopyridine-N-oxide

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DMF in a reaction vessel.

  • Prepare a solution of 2-mercaptopyridine-N-oxide (excess, e.g., 10 equivalents) in DMF.

  • Drain the DMF from the resin and add the 2-mercaptopyridine-N-oxide solution.

  • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a suitable method (e.g., Ellman's test on a cleaved sample).

  • Once the deprotection is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove the deprotection reagent and byproducts.

  • The resin with the deprotected cysteine thiol is now ready for subsequent steps, such as disulfide bond formation or cleavage from the support.

Applications in Peptide and Protein Chemistry

The Npys group's unique properties make it a valuable tool in various applications:

  • Peptide Synthesis: While incompatible with the standard Fmoc/tBu strategy due to its lability to piperidine, the Npys group is well-suited for the Boc/Bzl strategy.[6][7] Its stability to strong acids like TFA and HF allows for its incorporation and retention throughout the synthesis.[6]

  • Disulfide Bond Formation: The S-Npys group acts as an activated thiol, readily undergoing disulfide exchange with a free thiol.[8] This property is exploited for the regioselective formation of disulfide bridges in complex peptides and for the synthesis of peptide-protein conjugates.[7]

  • Chemical Ligation: Npys-protected cysteine residues at the N-terminus of a peptide can prevent unwanted side reactions during native chemical ligation.[5]

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group provides a versatile and powerful tool for the protection and activation of cysteine thiols. Its compatibility with Boc-based solid-phase peptide synthesis and its utility in directing disulfide bond formation have solidified its place in the repertoire of peptide chemists and drug development professionals. A thorough understanding of its reaction mechanism and the optimization of protection and deprotection protocols, as outlined in this guide, are crucial for its successful implementation in the synthesis of complex and biologically active peptides.

References

An In-depth Technical Guide to Npys-based Cysteine Protection in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amino acid side chains are fundamental to successful peptide synthesis and modification. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol side chain, presents unique challenges and opportunities. The 3-nitro-2-pyridinesulfenyl (Npys) group has emerged as a valuable tool for cysteine protection, offering a distinct set of properties that enable specialized applications in peptide chemistry, particularly in the formation of disulfide bonds and the construction of peptide-protein conjugates. This guide provides a comprehensive overview of Npys-based cysteine protection, including its underlying chemistry, detailed experimental protocols, and applications in modern drug discovery and development.

The Chemistry of Npys Cysteine Protection

The Npys group is a sulfenyl-type protecting group that is introduced onto the thiol side chain of a cysteine residue. Its chemical properties make it particularly well-suited for specific strategies in solid-phase peptide synthesis (SPPS), most notably the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

Orthogonality and Compatibility

The utility of a protecting group is defined by its orthogonality—the ability to be removed under conditions that do not affect other protecting groups in the peptide. The Npys group exhibits a useful orthogonality profile:

  • Acid Stability: The S-Npys bond is stable to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (HF), which are used to cleave peptides from the resin and remove many other side-chain protecting groups in Boc-SPPS.[1][2][3]

  • Base Lability: Conversely, the Npys group is unstable to the basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection, such as piperidine. This instability generally makes it unsuitable for standard Fmoc-based SPPS strategies.[4]

  • Reductive Cleavage: The S-Npys bond is selectively cleaved by soft nucleophiles, such as thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) and phosphines (e.g., triphenylphosphine). This allows for the selective deprotection of the Npys-protected cysteine under mild, reducing conditions.

This orthogonality makes the Npys group an excellent choice for Boc-SPPS when a cysteine residue needs to be selectively deprotected for subsequent modification, such as disulfide bond formation or conjugation, while the peptide remains otherwise protected.

Activation for Disulfide Formation

A key feature of the Npys group is that it not only protects the cysteine thiol but also activates it for disulfide bond formation. The S-Npys bond is susceptible to nucleophilic attack by a free thiol. This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a new disulfide bond and the release of 3-nitro-2-thiopyridone. This property is extensively utilized in the directed formation of both intramolecular and intermolecular disulfide bridges.[5]

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental sequences is crucial for understanding and implementing Npys-based strategies.

Mechanism of Npys Protection

The Npys group is typically introduced using 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). The lone pair of the cysteine thiol acts as a nucleophile, attacking the electrophilic sulfur atom of Npys-Cl and displacing the chloride ion to form the S-Npys bond.

G cluster_reactants Reactants cluster_products Products Cys Peptide-Cys-SH ProtectedCys Peptide-Cys-S-Npys Cys->ProtectedCys Nucleophilic Attack NpysCl Npys-Cl NpysCl->ProtectedCys HCl HCl

Introduction of the Npys protecting group.
Mechanism of Npys Deprotection (Thiolysis)

Deprotection is achieved by introducing a reducing agent, typically a thiol such as DTT. The thiol attacks the sulfur atom of the Npys group, leading to the formation of a mixed disulfide and the release of the deprotected cysteine. In the case of DTT, an intramolecular cyclization follows, yielding a stable cyclic disulfide and releasing the Npys thiol.

G cluster_reactants Reactants cluster_products Products ProtectedCys Peptide-Cys-S-Npys FreeCys Peptide-Cys-SH ProtectedCys->FreeCys Thiol-Disulfide Exchange Thiol R-SH (e.g., DTT) MixedDisulfide Npys-S-S-R Thiol->MixedDisulfide

Deprotection of Npys-cysteine via thiolysis.
Experimental Workflow: Post-Synthetic Npys Protection and Conjugation

A common application of Npys chemistry is the post-synthetic modification of a peptide on the solid support. This workflow illustrates the sequence of steps from a protected peptide to a final conjugated product.

G node_style_process node_style_process node_style_reagent node_style_reagent node_style_product node_style_product start Resin-Bound Peptide with Cys(Trt) cleavage_cocktail TFA / TIS / H2O + 2,2'-dithio-bis(5-nitropyridine) start->cleavage_cocktail Cleavage and in situ Protection npys_peptide Peptide-Cys(Npys) in solution cleavage_cocktail->npys_peptide purification1 HPLC Purification npys_peptide->purification1 purified_npys_peptide Purified Peptide-Cys(Npys) purification1->purified_npys_peptide conjugation Disulfide Exchange Reaction purified_npys_peptide->conjugation conjugation_reagent Thiol-containing molecule (e.g., Protein-SH) conjugation_reagent->conjugation conjugated_product Peptide-S-S-Protein Conjugate conjugation->conjugated_product purification2 Final Purification (e.g., SEC, HPLC) conjugated_product->purification2 final_product Purified Conjugate purification2->final_product

Post-synthetic Npys protection and conjugation workflow.

Quantitative Data Summary

The efficiency of protection and deprotection reactions, as well as the stability of the protecting group under various conditions, are critical parameters for the successful application of Npys chemistry.

Table 1: Stability of S-Npys Protecting Group
ConditionReagentTimeTemperatureStabilityReference
Acidolysis (Boc Deprotection) 50% TFA in DCM24 hRoom Temp.Stable[1]
Acidolysis (Resin Cleavage) Anhydrous HF1 hRoom Temp.Stable[1]
Base Treatment (Fmoc Deprotection) 20% Piperidine in DMF10 minRoom Temp.Unstable[4]
Table 2: Deprotection (Cleavage) of S-Npys Group
ReagentEquivalentsSolventTimeResultReference
Dithiothreitol (DTT) 5-fold excess0.1 M Ammonium Bicarbonate (pH 8)15-30 minQuantitative Cleavage[5]
β-Mercaptoethanol 20% in 0.1 M NMM in DMF3 x 5 minRoom Temp.Effective Cleavage[5]
Tris(2-carboxyethyl)phosphine (TCEP) 5-fold excessAqueous Buffer (pH 1.5-9)VariableQuantitative Cleavage[6]
Triphenylphosphine ExcessAqueous/OrganicVariableEffective Cleavage-

Note: Reaction times and efficiencies can be sequence-dependent and may require optimization.

Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of the Npys protecting group.

Protocol 1: Post-Synthetic Introduction of Npys during Peptide Cleavage

This method is useful for converting a Trt-protected cysteine to an Npys-protected cysteine in one step during cleavage from the resin.

  • Preparation: Synthesize the peptide on a solid support using standard Boc-SPPS, incorporating cysteine as Boc-Cys(Trt)-OH.

  • Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Npys Reagent Addition: To the cleavage cocktail, add 5 equivalents of 2,2'-dithio-bis(5-nitropyridine) (DTNP) relative to the peptide.

  • Cleavage Reaction: Add the complete cocktail to the resin-bound peptide and allow the reaction to proceed for 2-3 hours at room temperature. The Trt group is cleaved by TFA, and the resulting free thiol reacts in situ with the DTNP to form the S-Npys protected peptide.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Wash the precipitated peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Coupling of Boc-Cys(Npys)-OH in Boc-SPPS

This protocol describes the incorporation of a pre-formed Npys-protected cysteine residue during solid-phase synthesis.

  • Resin Preparation: Start with a deprotected amino group on the resin in a reaction vessel.

  • Activation: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a coupling reagent (e.g., HBTU/HOBt) in DMF. Add 6 equivalents of a base such as diisopropylethylamine (DIEA). Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Proceed with the deprotection of the Boc group and coupling of the next amino acid in the sequence.

Protocol 3: Deprotection of Npys-Cysteine using DTT

This protocol is for the removal of the Npys group from a purified peptide in solution.

  • Peptide Dissolution: Dissolve the purified Npys-protected peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8), to a concentration of 1-3 mg/mL.

  • DTT Addition: Add a 5 to 10-fold molar excess of DTT to the peptide solution.

  • Reaction: Blanket the reaction mixture with nitrogen or argon to prevent re-oxidation of the free thiol. Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Monitoring: Monitor the completion of the deprotection by RP-HPLC.

  • Purification: Once the reaction is complete, the deprotected peptide can be purified by RP-HPLC to remove the excess DTT and the Npys by-product.

Applications in Drug Development and Research

The unique properties of the Npys group have led to its use in several key areas of peptide and protein science:

  • Peptide-Protein Conjugation: The ability of Npys-activated cysteine to react specifically with free thiols on a protein surface is widely used to create well-defined peptide-protein conjugates. This is a critical technology for developing antibody-drug conjugates (ADCs), where a cytotoxic peptide is attached to a monoclonal antibody for targeted cancer therapy.[3]

  • Regioselective Disulfide Bond Formation: In the synthesis of complex peptides with multiple disulfide bonds, such as toxins and hormones, orthogonal protecting groups are essential. The Npys group can be used in combination with other thiol protecting groups (e.g., Acm, Trt) to direct the formation of specific disulfide bridges in a stepwise manner.

  • Bioconjugation and Labeling: Npys-activated peptides can be used to label proteins with probes, such as fluorescent dyes or biotin, at specific cysteine residues.

Conclusion

The Npys-based cysteine protection strategy offers a powerful and versatile tool for peptide chemists. Its stability in acidic conditions, coupled with its selective cleavage under mild reducing conditions, provides a valuable level of orthogonality, particularly within the framework of Boc-SPPS. The dual role of the Npys group as both a protecting and an activating moiety makes it exceptionally useful for the precise construction of disulfide bonds and for the synthesis of complex bioconjugates. For researchers and drug developers, a thorough understanding of the principles and protocols outlined in this guide is key to leveraging the full potential of Npys chemistry in the creation of novel peptide-based therapeutics and research tools.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly known as Boc-Cys(Npys)-OH. The information presented is intended to support laboratory safety and ensure the proper use of this reagent in research and development settings, particularly in the field of peptide synthesis.

Chemical and Physical Properties

This compound is a cysteine derivative utilized in peptide synthesis.[1][2] Its key function is to introduce a protected cysteine residue that can be selectively deprotected for disulfide bond formation. The following table summarizes its main physical and chemical properties.

PropertyValue
Synonyms Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, Boc-L-Cys(NPys)-OH, BCNP
CAS Number 76880-29-0[1][3][4]
Molecular Formula C₁₃H₁₇N₃O₆S₂[4][5]
Molecular Weight 375.42 g/mol [4][5]
Appearance Solid
Melting Point ~160 °C (decomposes)[6]
Boiling Point 553.9 ± 50.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Optical Activity [α]20/D −94±5°, c = 1% in methanol[6]

Safety and Hazard Information

While comprehensive toxicological data for this compound is not fully detailed in publicly available safety data sheets, the available information indicates the need for careful handling. The compound is classified with a Water Hazard Class (WGK) of 3, signifying it is severely hazardous to water.[6]

Hazard InformationDetails
GHS Hazard Statements Not explicitly provided in available public data. Standard precautions for handling laboratory chemicals should be followed.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Storage Class 13 - Non-Combustible Solids[6]
Water Hazard Class (WGK) 3 - Severely hazardous to water[6]

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE): The following personal protective equipment is recommended when handling this compound:[6]

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder form to avoid inhalation.

  • Skin and Body Protection: A laboratory coat should be worn.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 4°C, under a nitrogen atmosphere.[5]

The following diagram illustrates the general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Dissolve_in_Solvent Dissolve in Appropriate Solvent Weigh_Solid->Dissolve_in_Solvent Clean_Work_Area Clean Work Area Dissolve_in_Solvent->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Spill Response:

In the case of a spill, the following procedure should be followed.

Spill_Response_Procedure Spill Response for this compound Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Assess_Spill Assess Spill Size and Hazard Evacuate_Area->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Cleanup_Procedure Follow Cleanup Procedure Small_Spill->Cleanup_Procedure Yes Contact_EHS Contact Environmental Health & Safety Small_Spill->Contact_EHS No Don_PPE_Spill Don Appropriate PPE for Spill Cleanup_Procedure->Don_PPE_Spill Contain_Spill Contain Spill with Inert Material Don_PPE_Spill->Contain_Spill Collect_Material Carefully Collect Spilled Material Contain_Spill->Collect_Material Place_in_Container Place in a Labeled, Sealed Container for Disposal Collect_Material->Place_in_Container Decontaminate_Area Decontaminate Spill Area Place_in_Container->Decontaminate_Area

Caption: Decision and action workflow for a this compound spill.

Experimental Protocols

This compound is frequently used in solid-phase peptide synthesis (SPPS). The following is a general protocol for its use in coupling to a resin-bound peptide.

Materials:

  • Peptidyl resin

  • This compound

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIEA)

  • Solvent (e.g., NMP)

  • Washing solvents (e.g., DCM, NMP)

Procedure:

  • Wash the peptidyl resin with NMP.

  • Prepare a solution of this compound, HATU, and DIEA in NMP.

  • Add the coupling solution to the resin.

  • Allow the reaction to proceed with agitation for a specified time (e.g., 4 hours).

  • Drain the reactor and wash the resin with DCM and NMP to remove excess reagents.

The following diagram illustrates the experimental workflow for the coupling of this compound in SPPS.

SPPS_Coupling_Workflow Experimental Workflow: SPPS Coupling of this compound Start Start Wash_Resin Wash Peptidyl Resin with NMP Start->Wash_Resin Prepare_Solution Prepare Coupling Solution: This compound + HATU + DIEA in NMP Wash_Resin->Prepare_Solution Add_to_Resin Add Coupling Solution to Resin Prepare_Solution->Add_to_Resin Agitate Agitate for 4 Hours Add_to_Resin->Agitate Drain_and_Wash Drain and Wash Resin (DCM and NMP) Agitate->Drain_and_Wash End End Drain_and_Wash->End

Caption: Step-by-step workflow for the coupling of this compound in SPPS.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling any chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

A Technical Guide to the Strategic Advantages of Boc-Cys(Npys)-OH in Peptide Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages and applications of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH), a pivotal reagent in modern peptide science. This document provides a comprehensive overview of its chemical properties, strategic benefits in solid-phase peptide synthesis (SPPS), and detailed methodologies for its application in the controlled formation of disulfide bonds, a critical post-translational modification that dictates the structure and function of many therapeutic peptides and proteins.

Core Properties and Strategic Value

This compound is a cysteine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the sulfhydryl group is protected by a 3-nitro-2-pyridylsulfenyl (Npys) moiety. This unique combination of protecting groups imparts significant advantages, particularly within the framework of Boc-chemistry-based solid-phase peptide synthesis (SPPS).

Key Chemical Properties:

PropertyValueReference
CAS Number 76880-29-0
Molecular Formula C₁₃H₁₇N₃O₆S₂
Molecular Weight 375.42 g/mol
Melting Point ~160 °C (decomposes)
Appearance Off-white to yellow powder
Solubility Soluble in DMF, NMP, and other common organic solvents for peptide synthesis.

The primary strategic advantage of this compound lies in the dual nature of the Npys group: it serves as a stable protecting group during peptide chain elongation and as an activating group for the subsequent, highly specific formation of disulfide bonds.

Key Advantages in Research and Synthesis

The use of this compound offers several distinct benefits over other cysteine protection strategies, particularly in the context of Boc-SPPS.

  • Compatibility with Boc-SPPS Chemistry : The Npys group is stable to the acidic conditions required for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) and strong acids like hydrogen fluoride (HF) used for final cleavage from the resin.[1][2][3] This stability is crucial for maintaining the integrity of the protected cysteine residue throughout the synthesis of the peptide backbone. Conversely, the Npys group is labile under the basic conditions (e.g., piperidine) used in Fmoc-SPPS, making this compound unsuitable for that synthetic strategy.[1][2]

  • Facilitation of Unsymmetrical Disulfide Bond Formation : The Npys group on a cysteine residue readily reacts with a free thiol from another cysteine-containing molecule (peptide or protein) via a thiol-disulfide exchange reaction.[3] This reaction is highly efficient and proceeds smoothly over a wide pH range, allowing for the controlled and regioselective formation of unsymmetrical disulfide bridges.[3][4] This is a significant advantage in the synthesis of complex peptides with multiple disulfide bonds, such as conotoxins, or for creating peptide-protein conjugates.[5][6]

  • Peptide-Protein Conjugation : The thiol-activating nature of the Npys group makes this compound an excellent tool for the site-specific conjugation of synthetic peptides to proteins.[1][2] A peptide containing a Cys(Npys) residue can be synthesized and then reacted with a protein that has an available cysteine residue, forming a stable disulfide linkage. This is invaluable for applications such as generating antibodies, creating targeted drug delivery systems, and studying protein-protein interactions.

Comparative Stability of Cysteine Protecting Groups in Peptide Synthesis:

Protecting GroupBoc-SPPS Compatibility (TFA, HF)Fmoc-SPPS Compatibility (Piperidine)Primary Application for Disulfide Formation
Npys (3-nitro-2-pyridylsulfenyl) Excellent PoorUnsymmetrical
Acm (Acetamidomethyl) GoodGoodSymmetrical and Unsymmetrical (requires specific deprotection/oxidation)
Trt (Trityl) Poor (labile to TFA)GoodSymmetrical (after cleavage)
Mob (p-methoxybenzyl) Good Not typically usedSymmetrical (after HF cleavage)
StBu (tert-butylthio) GoodGoodSymmetrical or Unsymmetrical (requires reduction)

Experimental Protocols

Incorporation of this compound in Boc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (if using HBTU/HATU)

Procedure:

  • Swell the peptidyl-resin in DCM, then wash with DMF.

  • Deprotect the N-terminal Boc group using 50% TFA in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DMF to remove TFA and byproducts.

  • Neutralize the resin with 10% DIEA in DMF.

  • Wash the resin again with DMF.

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes, or with HBTU/HATU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[7]

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, wash the resin with DMF and DCM, and proceed to the next cycle of deprotection and coupling.

Formation of an Unsymmetrical Disulfide Bond

This protocol describes the reaction of a Cys(Npys)-containing peptide with a free thiol-containing peptide in solution.

Materials:

  • Lyophilized Cys(Npys)-containing peptide

  • Lyophilized free thiol-containing peptide

  • Aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6-8)

  • Organic co-solvent if needed for solubility (e.g., acetonitrile, isopropanol)

  • Reversed-phase HPLC (RP-HPLC) for monitoring and purification

Procedure:

  • Dissolve the Cys(Npys)-containing peptide in the chosen aqueous buffer.

  • Dissolve the free thiol-containing peptide in the same buffer. For peptides prone to air oxidation, use degassed buffers.

  • Combine the two peptide solutions in equimolar amounts.

  • Gently stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within an hour.[3]

  • Monitor the progress of the reaction by RP-HPLC, observing the consumption of the starting materials and the appearance of the new, heterodimeric product peak. The release of the 3-nitro-2-pyridinethiol byproduct can also be monitored spectrophotometrically.

  • Once the reaction is complete, acidify the solution with a small amount of TFA (to pH 2-3) to stop the reaction.

  • Purify the desired unsymmetrical disulfide-linked peptide by preparative RP-HPLC.[8][9]

  • Lyophilize the pure fractions to obtain the final product.

Visualized Workflows and Mechanisms

Workflow for Boc-SPPS and Unsymmetrical Disulfide Formation

Boc_SPPS_Disulfide_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Disulfide Unsymmetrical Disulfide Formation Resin Start: Resin Coupling1 Couple Boc-AA-OH Resin->Coupling1 Deprotect1 Deprotect (TFA) Coupling1->Deprotect1 Coupling2 Couple this compound Deprotect1->Coupling2 Deprotect2 Deprotect (TFA) Coupling2->Deprotect2 Elongation Repeat Cycles Deprotect2->Elongation Cleavage Cleave from Resin (HF) Elongation->Cleavage Peptide1 Peptide-Cys(Npys) Cleavage->Peptide1 Reaction Thiol-Disulfide Exchange (pH 6-8) Peptide1->Reaction Peptide2 Peptide'-SH Peptide2->Reaction Product Peptide-S-S-Peptide' Reaction->Product Purification RP-HPLC Purification Product->Purification FinalProduct Pure Heterodimer Purification->FinalProduct

Caption: Workflow for synthesizing a peptide with a Cys(Npys) residue via Boc-SPPS and its subsequent reaction to form an unsymmetrical disulfide.

Mechanism of Thiol-Disulfide Exchange

Thiol_Exchange_Mechanism cluster_reactants Reactants cluster_product Products Peptide_Npys Peptide-Cys-S-S-Npys Disulfide Peptide-Cys-S-S-Peptide' Peptide_Npys->Disulfide Forms Byproduct ⁻S-Npys (Thiolate byproduct) Peptide_Npys->Byproduct Releases Peptide_SH Peptide'-S⁻ Peptide_SH->Peptide_Npys Nucleophilic Attack

Caption: The nucleophilic attack of a thiolate on the Npys-activated disulfide leads to the formation of a new disulfide bond and the release of a stable byproduct.

Workflow for Peptide-Protein Conjugation

Peptide_Protein_Conjugation Peptide_Npys Synthesize Peptide-Cys(Npys) (via Boc-SPPS) Conjugation Mix Peptide and Protein in aqueous buffer (pH 6-8) Peptide_Npys->Conjugation Protein_SH Prepare Protein with accessible Cys-SH Protein_SH->Conjugation Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Conjugation->Purification Analysis Analyze Conjugate (SDS-PAGE, Mass Spectrometry) Purification->Analysis Final_Conjugate Pure Peptide-Protein Conjugate Analysis->Final_Conjugate

Caption: General workflow for the site-specific conjugation of a synthetic peptide to a protein using the Npys activation strategy.

Conclusion

This compound stands out as a highly valuable and strategic tool for researchers in peptide chemistry and drug development. Its compatibility with Boc-SPPS and its unique ability to act as both a protecting and an activating group for cysteine provide a robust and efficient method for the regioselective formation of unsymmetrical disulfide bonds. This capability is critical for the synthesis of complex, multi-disulfide-containing peptides and for the precise construction of peptide-protein conjugates, enabling the advancement of novel therapeutics and research tools. The detailed protocols and workflows provided herein serve as a guide for the effective implementation of this powerful reagent in the laboratory.

References

The 3-Nitro-2-Pyridinesulfenyl (Npys) Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile chemical moiety with significant applications in peptide chemistry, bioconjugation, and drug development.[1][2][3] Its unique properties as both a protecting group and an activating group for thiol functionalities make it an invaluable tool for scientists. This technical guide provides an in-depth overview of the Npys group, including its chemical properties, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Core Properties and Applications

The Npys group, introduced via 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), serves as a stable and selective protecting group for amines, hydroxyls, and particularly thiols.[4][5] It is especially valuable in peptide synthesis for the protection of the cysteine thiol group.[2][6] A key feature of the Npys group is its stability in acidic conditions, such as those used in Boc/benzyl solid-phase peptide synthesis (SPPS), while being labile under specific, mild deprotection conditions.[2][4] This orthogonality allows for selective deprotection without affecting other protecting groups.

Beyond its protective role, the Npys group acts as an activator for disulfide bond formation. A Npys-protected cysteine can react selectively with a free thiol to form an asymmetrical disulfide bond under mild conditions, a critical step in the synthesis of complex peptides and peptide-protein conjugates.[3][7][8] This reactivity is harnessed in various applications, including the synthesis of cyclic peptides, peptide-drug conjugates, and the study of protein structure and function.

Quantitative Data

The following tables summarize key quantitative data related to the use of the Npys group.

ParameterValueConditionsReference(s)
Deprotection of Cys(Npys) ~50% conversion100 molar excess ascorbate, pH 4.5, 25°C, 24 hours[9]
Near complete deprotection100 molar excess ascorbate, pH 7, 37°C, 24 hours[9]
Heterodimer Synthesis Yield 77%Npys-Cl (1.1 equiv), TFA/AcOH (1:2), 30 min[7]
40%1 M AcOH, 48h, room temperature[7]
One-Pot Oxytocin Synthesis Yield 28% (over 13 steps)Solid-phase disulfide-driven synthesis[10]
Boc-Cys(Npys)-OH Optical Activity [α]20/D −94±5°c = 1% in methanol
This compound Melting Point ~160 °C (decomposes)

Experimental Protocols

Detailed methodologies for the key applications of the Npys group are provided below. Researchers should always adhere to appropriate laboratory safety protocols, including the use of personal protective equipment, especially when handling Npys-Cl, which is a corrosive and moisture-sensitive reagent.[11][12]

Protocol 1: Protection of Cysteine with Npys-Cl to Synthesize this compound

This protocol describes the synthesis of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine.

Materials:

  • Boc-Cys-OH

  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Solvent (e.g., dichloromethane, DCM)

  • Base (e.g., triethylamine, TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Boc-Cys-OH in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add TEA to the solution and stir.

  • In a separate flask, dissolve Npys-Cl in DCM.

  • Slowly add the Npys-Cl solution to the Boc-Cys-OH solution under constant stirring.

  • Allow the reaction to proceed for the specified time (monitor by TLC).

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.[13]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of a Cys(Npys) residue at the N-terminus of a peptide chain using Boc chemistry.

Materials:

  • Peptidyl-resin

  • This compound

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIEA)

  • NMP (N-Methyl-2-pyrrolidone)

  • DCM

  • TFA cleavage cocktail (e.g., TFA/H2O/TIS)

Procedure:

  • Swell the peptidyl-resin in NMP.

  • Perform the final deprotection of the N-terminal Boc group on the resin.

  • Wash the resin thoroughly with NMP and DCM.

  • Prepare a solution of this compound, HATU, and DIEA in NMP.

  • Add the coupling solution to the resin and agitate for the required coupling time.[14]

  • Wash the resin extensively with NMP and DCM.

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.[15]

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: On-Resin Deprotection of the Npys Group

This protocol details the selective removal of the Npys group from a cysteine residue on the solid support.

Materials:

  • Cys(Npys)-peptidyl-resin

  • Deprotection reagent (e.g., 2-mercaptopyridine, triphenylphosphine)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Swell the Cys(Npys)-peptidyl-resin in DMF.

  • Prepare a solution of the deprotection reagent in DMF.

  • Add the deprotection solution to the resin and agitate. The reaction can be monitored spectrophotometrically by the release of 3-nitro-2-thiopyridone.[1][16]

  • Once deprotection is complete, drain the solution and wash the resin thoroughly with DMF and DCM.[16]

  • The resin with the free cysteine thiol is now ready for subsequent reactions, such as disulfide bond formation.

Protocol 4: Npys-Mediated Asymmetrical Disulfide Bond Formation

This protocol describes the formation of a disulfide bond between a Npys-activated peptide and a peptide with a free cysteine.

Materials:

  • Peptide-Cys(Npys)

  • Peptide-Cys

  • Buffer (e.g., 50 mM NH4OAc, pH 5.5)

Procedure:

  • Dissolve the Peptide-Cys(Npys) in the reaction buffer.

  • Dissolve the Peptide-Cys in the reaction buffer.

  • Add the Peptide-Cys solution dropwise to the Peptide-Cys(Npys) solution with gentle stirring.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within a few hours.[7]

  • Purify the resulting disulfide-linked peptide by preparative HPLC.

Protocol 5: Peptide-Protein Conjugation via the Npys Group

This protocol outlines the conjugation of a Npys-activated peptide to a protein containing a free cysteine residue.

Materials:

  • Peptide-Cys(Npys)

  • Protein with a free thiol group

  • Reaction buffer (non-denaturing, e.g., PBS)

Procedure:

  • Dissolve the Peptide-Cys(Npys) in the reaction buffer.

  • Dissolve the protein in the reaction buffer.

  • Mix the peptide and protein solutions. The reaction should be performed under non-denaturing conditions.[17]

  • The progress of the conjugation can be monitored by measuring the release of 3-nitro-2-thiopyridone spectrophotometrically.[1]

  • Purify the resulting peptide-protein conjugate using size-exclusion chromatography or other suitable protein purification methods.

Visualizing Npys Group Chemistry: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involving the Npys group.

Npys_Protection_Mechanism cluster_reactants Reactants cluster_products Products Boc-Cys-SH Boc-Cys-SH Boc-Cys-S-Npys Boc-Cys-S-Npys Boc-Cys-SH->Boc-Cys-S-Npys Reaction Npys-Cl Npys-Cl Npys-Cl->Boc-Cys-S-Npys HCl HCl caption Npys Protection of Cysteine

Caption: Npys Protection of Cysteine.

SPPS_Workflow_with_Npys start Start with Peptidyl-Resin deprotection Boc Deprotection (TFA) start->deprotection wash1 Wash (DCM, NMP) deprotection->wash1 coupling Couple this compound (HATU, DIEA) wash1->coupling wash2 Wash (NMP, DCM) coupling->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage end Purified Npys-Peptide cleavage->end caption SPPS Workflow with Npys

Caption: SPPS Workflow with Npys.

Disulfide_Bond_Formation cluster_reactants Reactants cluster_products Products Peptide1-Cys-S-Npys Peptide1-Cys-S-Npys Peptide1-Cys-S-S-Cys-Peptide2 Peptide1-Cys-S-S-Cys-Peptide2 Peptide1-Cys-S-Npys->Peptide1-Cys-S-S-Cys-Peptide2 Thiol-Disulfide Exchange Peptide2-Cys-SH Peptide2-Cys-SH Peptide2-Cys-SH->Peptide1-Cys-S-S-Cys-Peptide2 Npys-SH 3-nitro-2-thiopyridone caption Directed Disulfide Bond Formation

Caption: Directed Disulfide Bond Formation.

Conclusion

The 3-nitro-2-pyridinesulfenyl group is a powerful and versatile tool in the arsenal of chemists and drug development professionals. Its unique ability to both protect and activate thiol groups provides a robust method for the synthesis of complex peptides and bioconjugates. By understanding its chemical properties and utilizing the detailed protocols provided in this guide, researchers can effectively leverage the Npys group to advance their scientific endeavors.

References

A Technical Guide to Boc-Cys(Npys)-OH: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH), a critical reagent in peptide chemistry and drug development. This document details its commercial availability, key chemical properties, and established experimental protocols for its application in solid-phase peptide synthesis (SPPS), the formation of unsymmetrical disulfide bonds, and its role in immunological studies.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities can vary between suppliers, and it is recommended to request lot-specific data for critical applications.

Table 1: Prominent Suppliers of this compound

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich≥99.0% (TLC)76880-29-0C₁₃H₁₇N₃O₆S₂375.42
Bachem---------375.43[1]
Advanced ChemTech---76880-29-0------
ChemScene≥98%76880-29-0C₁₃H₁₇N₃O₆S₂375.42
Santa Cruz Biotechnology---76880-29-0C₁₃H₁₇N₃O₆S₂375.42
Dabos---76880-29-0C₁₃H₁₇N₃O₆S₂375.43[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

Table 2: Key Physicochemical Data for this compound

PropertyValueReference
Appearance White solid[1]
Melting Point ~160 °C (decomposition)
Optical Activity [α]20/D −94±5°, c = 1% in methanol
Storage Temperature 2-8°C---
Solubility Soluble in organic solvents like DMF and NMP[3]
Stability Stable in trifluoroacetic acid (TFA):CH₂Cl₂ (1:1) and anhydrous hydrogen fluoride (HF).[2][4] Unstable to piperidine.[5][2][4][5]

Core Applications and Experimental Protocols

This compound is a versatile reagent with primary applications in peptide synthesis, particularly for the directed formation of disulfide bonds.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is a crucial building block for introducing a cysteine residue with a protected thiol group that can be selectively activated for disulfide bond formation. Due to the lability of the Npys group to piperidine, it is typically incorporated at the N-terminus of a peptide synthesized using Fmoc-based chemistry.[5] However, it is fully compatible with Boc-based SPPS strategies.[6][7]

This protocol outlines the manual coupling of this compound to a resin-bound peptide.

Materials:

  • Peptidyl resin (25 µmol)

  • This compound (93.5 mg, 10 equiv.)

  • HATU (90.3 mg, 9.5 equiv.)

  • DIEA (87 µL, 20 equiv.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Wash the 25 µmol of peptidyl resin with 3 mL of NMP.

  • Prepare a coupling solution by dissolving this compound, HATU, and DIEA in 2.5 mL of NMP to a final concentration of 100 mM this compound.

  • Add the coupling solution to the resin and stir the reactor for 4 hours.

  • Drain the reactor and wash the resin with DCM (3 x 3 mL, 30 s each) and NMP (3 x 3 mL, 30 s each).

SPPS_Workflow Resin Peptidyl Resin Wash1 Wash with NMP Resin->Wash1 Coupling Couple this compound (HATU, DIEA in NMP) Wash1->Coupling Wash2 Wash with DCM and NMP Coupling->Wash2 Final Boc-Cys(Npys)-Peptidyl Resin Wash2->Final

Figure 1: Workflow for coupling this compound in SPPS.
Formation of Unsymmetrical Disulfide Bonds

A primary application of this compound is the formation of unsymmetrical disulfide bonds. The Npys group acts as a thiol-activating group, reacting selectively with a free thiol from another molecule (e.g., a peptide, protein, or small molecule) to form a stable disulfide linkage.[2][4] This reaction is efficient over a wide pH range.[4]

This protocol describes the reaction between a peptide containing a Cys(Npys) residue and another peptide with a free cysteine.

Materials:

  • Ac-Cys(Npys)-Peptide-NH₂ (e.g., Ac-Cys(Npys)-Gly-Glu(OBzl)-Gln-His(Tos)-His(Tos)-Pro-Gly-Gly-Gly-Ala-Lys[Z(Cl)]-Gln-Ala-NH₂) (10 µmol)

  • Ac-Peptide-Cys-NH₂ (e.g., Ac-Gly-Glu(OBzl)-Gln-His(Tos)-His(Tos)-Pro-Gly-Gly-Gly-Ala-Lys-[Z(Cl)]-Gln-Cys-NH₂) (10 µmol)

  • 1 M Acetic Acid (AcOH)

Procedure:

  • Dissolve the Cys(Npys)-containing peptide (16 mg, ~10 µmol) and the free thiol-containing peptide (14 mg, ~10 µmol) in 2.0 mL of 1 M AcOH.

  • Allow the reaction to proceed for 48 hours at room temperature.

  • Monitor the reaction progress by analytical HPLC. The reaction is expected to be >90% complete after 21 hours.

  • Purify the heterodimeric disulfide product by preparative HPLC.

Disulfide_Formation Peptide1 Peptide-Cys(Npys) Reaction React in 1M AcOH (Room Temperature, 48h) Peptide1->Reaction Peptide2 Peptide'-SH Peptide2->Reaction Purification Purify by HPLC Reaction->Purification Product Peptide-S-S-Peptide' Purification->Product

Figure 2: General workflow for unsymmetrical disulfide bond formation.
Native Chemical Ligation (NCL)

In the field of chemical protein synthesis, this compound can be utilized to introduce an N-terminal cysteine residue, a prerequisite for native chemical ligation. NCL allows for the assembly of large proteins from smaller, unprotected peptide fragments.[8] The Cys(Npys) residue can be converted to a free cysteine on the solid support prior to cleavage or after, depending on the overall synthetic strategy.

Identification of T-Cell Epitopes

This compound serves as a valuable reagent for studying thiol-containing T-cell epitopes. Some epitopes lose their activity when their free thiol groups are irreversibly blocked. By reacting free cysteines with this compound, a disulfide-like moiety is formed. This modification protects the cysteine from oxidation while being susceptible to reduction by antigen-presenting cells, which is necessary for the activity of thiol-dependent T-cell epitopes.[9]

T_Cell_Epitope_Logic cluster_problem Problem cluster_solution Solution Problem Free Cys in T-cell epitopes can be irreversibly blocked or oxidized, leading to inactivation. Reagent This compound (BCNP) Problem->Reagent Reaction Reacts with free Cys to form a mixed disulfide. Reagent->Reaction Protection Protects Cys from oxidation. Reaction->Protection Reversibility Disulfide is reducible by Antigen Presenting Cells (APCs). Reaction->Reversibility Outcome Preserves T-cell epitope activity. Reversibility->Outcome

Figure 3: Logic for using this compound in T-cell epitope identification.

Conclusion

This compound is an indispensable tool for chemists and biologists engaged in peptide and protein research and development. Its commercial availability and well-documented utility in forming specific disulfide bonds make it a reagent of choice for constructing complex biomolecules with defined structures and functions. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this versatile compound in the laboratory.

References

Methodological & Application

Step-by-Step Protocol for Utilizing Boc-Cys(Npys)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the successful incorporation of Boc-Cys(Npys)-OH into peptides during solid-phase peptide synthesis (SPPS). This valuable reagent is primarily employed in Boc/benzyl (Boc/Bzl) protection strategies to introduce a 3-nitro-2-pyridylsulfenyl (Npys) protected cysteine residue, often at the N-terminus. The Npys group serves as a thiol-activating moiety, rendering the resulting peptide ready for subsequent conjugation, such as to a carrier protein.

Chemical Properties

A solid understanding of the chemical properties of this compound is crucial for its effective use.

PropertyValue
Molecular Formula C₁₃H₁₇N₃O₆S₂[1][2][3][4]
Molecular Weight 375.42 g/mol [1][2][3][4]
Appearance White solid[5]
Melting Point ~160 °C (decomposes)[2][6]
Optical Activity [α]20/D −94±5°, c = 1% in methanol[1][2]
Storage 4°C, stored under nitrogen[3]

Experimental Protocol: Boc-SPPS Workflow

The following protocol outlines the manual procedure for the incorporation of this compound as the N-terminal amino acid in a peptide sequence synthesized on a solid support using the Boc/Bzl strategy.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

  • Wash the resin with dichloromethane (DCM).

  • Swell the resin in DCM for at least 30 minutes.

N-α-Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Neutralization
  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2-5 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Coupling of this compound
  • Pre-activation: In a separate vial, dissolve this compound (10 equivalents), HATU (9.5 equivalents), and DIEA (20 equivalents) in N-methyl-2-pyrrolidone (NMP) to make a 100 mM solution of the amino acid.[7]

  • Add the pre-activated solution to the neutralized peptidyl-resin.

  • Agitate the reaction mixture for 4 hours at room temperature.[7]

  • To monitor coupling completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution.

  • Wash the resin with NMP (3 times) and DCM (3 times).

Final Cleavage and Deprotection

The Npys group is stable to "high" HF acidolysis, a common final cleavage method in Boc-SPPS.[8][9]

  • Dry the peptidyl-resin under vacuum.

  • Carefully transfer the resin to a specialized HF cleavage apparatus.

  • Add scavengers such as anisole to the resin.

  • Cool the apparatus in a dry ice/acetone bath.

  • Distill anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • After the reaction is complete, carefully remove the HF under vacuum.

  • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Isolate the peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While the Boc/Bzl strategy with this compound is robust, potential side reactions should be considered:

  • Incomplete Deprotection: Ensure sufficient reaction time and appropriate TFA concentration during the deprotection steps.

  • Racemization: While less common with Boc chemistry compared to Fmoc, pre-activation times should be minimized, and the use of appropriate coupling reagents like HATU is recommended.

  • Alkylation of Cysteine: During final cleavage, carbocations generated from protecting groups or the linker can alkylate the cysteine thiol. The use of scavengers in the cleavage cocktail is critical to prevent this.[10]

  • Instability in Fmoc-SPPS: It is crucial to reiterate that the Npys group is unstable to the piperidine used for Fmoc deprotection and therefore, this compound is not suitable for standard Fmoc-based synthesis.[8][9]

Workflow Diagram

The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow for incorporating this compound.

SPPS_Workflow Resin Resin (e.g., Merrifield) Swelling Resin Swelling (DCM) Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling This compound HATU, DIEA in NMP Neutralization->Coupling Wash1 Wash (NMP, DCM) Coupling->Wash1 Cleavage Final Cleavage (HF, Scavengers) Wash1->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Peptide with N-terminal Cys(Npys) Purification->Peptide

Caption: Boc-SPPS workflow for N-terminal Cys(Npys) incorporation.

Signaling Pathway and Applications

Peptides containing a Cys(Npys) residue are particularly useful for conjugation to other molecules containing a free thiol group, such as proteins or other peptides. This is achieved through a thiol-disulfide exchange reaction, forming a stable disulfide bond. This strategy is widely used in the development of:

  • Peptide-protein conjugates: For immunology research, such as raising antibodies against specific peptide epitopes.

  • Targeted drug delivery systems: Where a peptide with a specific biological activity is linked to a larger carrier molecule.

  • Biophysical studies: To introduce specific labels or probes into proteins.

The logical relationship for this application can be visualized as follows:

Conjugation_Pathway Peptide Peptide-Cys(Npys) Reaction Thiol-Disulfide Exchange Peptide->Reaction Protein Protein-SH Protein->Reaction Conjugate Peptide-S-S-Protein Reaction->Conjugate Byproduct 3-nitro-2-thiopyridone Reaction->Byproduct

Caption: Thiol-disulfide exchange for peptide-protein conjugation.

References

Application Notes and Protocols for Peptide-Protein Conjugation using Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH) in the synthesis of peptide-protein conjugates. This technique is a cornerstone in bioconjugation, enabling the creation of advanced tools for research and therapeutic development.

Introduction

This compound is a critical reagent for the site-specific conjugation of peptides to proteins. The 3-nitro-2-pyridylsulfenyl (Npys) group on the cysteine side chain serves as a thiol-activating entity, facilitating a disulfide exchange reaction with a free thiol group on a target protein. This results in a stable disulfide linkage between the peptide and the protein. This method offers a high degree of control over the conjugation site, making it invaluable for applications where precise stoichiometry and orientation are crucial, such as in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and tools for studying cellular signaling.

The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus makes this amino acid derivative particularly suitable for Boc-based solid-phase peptide synthesis (SPPS). Due to the instability of the Npys group to the piperidine treatment used in Fmoc-based SPPS, this compound is typically incorporated as the N-terminal residue of the peptide.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₇N₃O₆S₂
Molecular Weight 375.42 g/mol
Appearance White to off-white powder
CAS Number 76880-29-0
Stability Stable to acidic conditions used in Boc-SPPS (e.g., TFA), but labile to nucleophiles and reducing agents. The Npys group is unstable to piperidine.[1]

Principle of Conjugation

The core of this conjugation technique is the thiol-disulfide exchange reaction. The Npys-activated thiol of the cysteine residue in the peptide reacts with a free sulfhydryl group on the protein (typically from a cysteine residue) to form a new disulfide bond, releasing 3-nitro-2-thiopyridone. This reaction is highly specific for thiols and can be performed under mild, aqueous conditions, which are compatible with maintaining the structural integrity and biological activity of most proteins.

The progress of the conjugation reaction can be conveniently monitored by measuring the absorbance of the released 3-nitro-2-thiopyridone at 343 nm.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-terminal Cys(Npys)-Peptide using Boc Chemistry

This protocol outlines the manual synthesis of a peptide with this compound at the N-terminus.

Materials:

  • Appropriate resin for peptide synthesis (e.g., Merrifield resin)

  • Boc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Amino Acid Coupling:

    • Deprotect the N-terminal Boc group of the resin-bound amino acid with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DMF.

    • Wash the resin thoroughly with DMF.

    • Dissolve the next Boc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and add the mixture to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • This compound Coupling: For the final coupling step, use this compound following the same procedure as for other amino acids.

  • Peptide Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Quantitative Data from SPPS:

ParameterTypical ValueReference
SPPS Elongation Yield per Cycle >99%[2]
Overall Crude Peptide Yield 50-80% (sequence dependent)General knowledge
Purity after HPLC >95%[3]
Protocol 2: Peptide-Protein Conjugation

This protocol describes the conjugation of the purified Npys-activated peptide to a protein containing a free cysteine residue.

Materials:

  • Purified N-terminal Cys(Npys)-peptide

  • Protein with at least one free cysteine residue (e.g., Bovine Serum Albumin (BSA) or an antibody)

  • Conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)

  • Optional: Reducing agent if protein thiols are oxidized (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography (SEC) column)

Procedure:

  • Protein Preparation (if necessary): If the protein's cysteine residues are in disulfide bonds, they must be reduced first.

    • Dissolve the protein in a suitable buffer.

    • Add a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP).

    • Incubate for 1-2 hours at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column.

  • Conjugation Reaction:

    • Dissolve the purified Npys-peptide in the conjugation buffer.

    • Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Add the Npys-peptide solution to the protein solution at a molar ratio of 5-20 fold excess of peptide to protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted peptide and by-products by extensive dialysis against the conjugation buffer or by size-exclusion chromatography.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions. An increase in the molecular weight of the protein band under non-reducing conditions indicates successful conjugation. The band should revert to the original protein size under reducing conditions.

    • Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate and calculate the number of peptides conjugated per protein molecule (peptide-to-protein ratio).

    • UV-Vis Spectroscopy: The peptide-to-protein ratio can also be estimated by measuring the absorbance of the released 3-nitro-2-thiopyridone at 343 nm during the reaction.[4]

Quantitative Data for Peptide-Protein Conjugation:

ParameterTypical ValueNotes
Peptide-to-Protein Molar Ratio (Input) 5:1 to 20:1Optimization is often required.
Reaction Time 2 - 16 hoursDependent on temperature and reactant concentrations.
Conjugation Efficiency 30 - 70%Highly dependent on the protein, peptide, and reaction conditions.
Final Conjugate Yield 20 - 60%After purification.

Visualizations

Experimental Workflow for Peptide-Protein Conjugation

G cluster_0 Peptide Synthesis cluster_1 Protein Preparation cluster_2 Conjugation and Analysis sp_start Start with Resin sp_couple Couple Boc-Amino Acids sp_start->sp_couple Iterative Cycles sp_boc_cys Couple this compound sp_couple->sp_boc_cys Final Coupling sp_cleave Cleave and Deprotect sp_boc_cys->sp_cleave sp_purify HPLC Purification sp_cleave->sp_purify sp_char Mass Spec Characterization sp_purify->sp_char conj_react Thiol-Disulfide Exchange sp_char->conj_react Npys-Peptide pp_start Protein with Cys pp_reduce Reduce Disulfides (optional) pp_start->pp_reduce pp_purify Remove Reducing Agent pp_reduce->pp_purify pp_purify->conj_react Thiol-Protein conj_purify Purify Conjugate (Dialysis/SEC) conj_react->conj_purify conj_char Characterize Conjugate (SDS-PAGE, MS) conj_purify->conj_char conj_end Final Peptide-Protein Conjugate conj_char->conj_end

Caption: Workflow for peptide-protein conjugation.

Reaction Mechanism: Thiol-Disulfide Exchange

G cluster_0 Reactants cluster_1 Products peptide Peptide-Cys-S-Npys conjugate Peptide-Cys-S-S-Protein peptide->conjugate Forms new disulfide bond byproduct 3-Nitro-2-thiopyridone peptide->byproduct Released protein Protein-SH protein->conjugate

Caption: Thiol-disulfide exchange reaction mechanism.

Application Example: Delivery of Bioactive Peptides for Modulating Cellular Signaling

Peptide-protein conjugates created using this compound are powerful tools for investigating and manipulating cellular signaling pathways. For instance, a cell-penetrating peptide (CPP) can be conjugated to a protein cargo, such as an antibody or enzyme, to facilitate its entry into cells. This allows for the study of intracellular processes that would otherwise be inaccessible to the protein alone.

Hypothetical Signaling Pathway Modulation:

Consider a scenario where a researcher wants to deliver a therapeutic peptide that inhibits an intracellular protein kinase involved in a cancer signaling pathway. The peptide itself may have poor cell permeability. By conjugating this peptide to a CPP using the this compound method, the resulting conjugate can efficiently enter the target cancer cells.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Pathway conjugate CPP-Peptide Conjugate receptor Cell Surface Receptor conjugate->receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release peptide Therapeutic Peptide release->peptide kinase Protein Kinase peptide->kinase Inhibits apoptosis Apoptosis peptide->apoptosis Promotes substrate Substrate kinase->substrate phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling phos_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Modulation of a signaling pathway.

In this diagram, the CPP-peptide conjugate binds to the cell surface and is internalized via endocytosis. Following endosomal escape, the therapeutic peptide is released into the cytoplasm where it can inhibit its target protein kinase. This inhibition blocks the downstream signaling cascade that promotes cell proliferation and can ultimately lead to apoptosis of the cancer cell.

Conclusion

The use of this compound provides a robust and reliable method for the synthesis of well-defined peptide-protein conjugates. The protocols and data presented here offer a comprehensive guide for researchers and drug developers to effectively utilize this powerful bioconjugation technique for a wide range of applications, from basic research to the development of novel therapeutics. The ability to create highly specific and characterizable conjugates is essential for advancing our understanding of complex biological systems and for designing the next generation of targeted therapies.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity and selectivity, and better cell permeability. The formation of a disulfide bridge between two cysteine residues is a widely employed strategy for peptide cyclization. The use of Nα-Boc-S-(3-nitro-2-pyridylsulfenyl)-L-cysteine, commonly known as Boc-Cys(Npys)-OH, provides a robust and efficient method for achieving this cyclization. The Npys (nitropyridinesulfenyl) group serves a dual role as both a thiol protecting group and an activating group, facilitating a clean and high-yielding intramolecular thiol-disulfide interchange reaction to form the cyclic disulfide bond.

These application notes provide a detailed overview and experimental protocols for the synthesis of cyclic peptides utilizing this compound.

Principle of the Method

The synthesis of cyclic peptides via a disulfide bridge using this compound involves a multi-step process, typically carried out using Solid-Phase Peptide Synthesis (SPPS). The key steps are:

  • Linear Peptide Synthesis: The linear peptide is assembled on a solid support, typically using a Boc/Bzl protection strategy. One cysteine residue is protected with a stable protecting group (e.g., Acm, Trt), while the other cysteine, which will participate in the cyclization, is introduced as this compound, usually at or near the N-terminus.

  • Selective Deprotection: The protecting group of the first cysteine residue is selectively removed to expose a free thiol group.

  • Intramolecular Cyclization: The free thiol group attacks the sulfenyl sulfur of the Cys(Npys) residue, leading to the formation of an intramolecular disulfide bond and the release of 3-nitro-2-mercaptopyridine. This reaction is typically performed under high dilution to favor intramolecular cyclization over intermolecular dimerization.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification and Characterization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and other analytical techniques.

Advantages of Using this compound

  • Dual Functionality: The Npys group acts as both a protecting and activating group, streamlining the synthesis process.[1]

  • High Efficiency: The thiol-disulfide interchange reaction is generally rapid and proceeds in high yield under mild conditions.

  • Orthogonality: The Npys group is stable to the acidic conditions used for Boc deprotection during SPPS but is readily cleaved by a free thiol, allowing for selective disulfide bond formation.[1][2]

  • Compatibility: this compound is compatible with standard Boc/Bzl SPPS chemistry.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide with a C-terminal Cys(Acm) and an N-terminal this compound

This protocol describes the manual solid-phase synthesis of a model linear peptide on a MBHA resin using the Boc/Bzl strategy.

Materials:

  • MBHA (methylbenzhydrylamine) resin

  • Boc-protected amino acids (including Boc-Cys(Acm)-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc-SPPS, if applicable)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Boc group of the first amino acid (e.g., Boc-Cys(Acm)-OH) using 50% TFA in DCM for 30 minutes.

    • Neutralize the resin with 10% DIEA in DMF.

    • Couple the pre-activated Boc-amino acid (using DIC/HOBt in DMF) to the resin for 2 hours.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Introduction of this compound: For the final coupling step, use this compound.

  • Washing: After each step, thoroughly wash the resin with DMF and DCM.

  • Drying: After the final wash, dry the peptidyl-resin under vacuum.

Protocol 2: On-Resin Intramolecular Cyclization

Materials:

  • Linear peptidyl-resin from Protocol 1

  • Silver nitrate (AgNO₃) or Thallium(III) trifluoroacetate (Tl(TFA)₃) for Acm removal

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • Selective Deprotection of Cys(Acm):

    • Swell the peptidyl-resin in DMF.

    • Treat the resin with a solution of AgNO₃ (10 eq.) in DMF/water or Tl(TFA)₃ in DMF to remove the Acm group. Monitor the reaction for completion.

    • Wash the resin thoroughly with DMF and DCM.

  • Cyclization:

    • Swell the deprotected peptidyl-resin in a large volume of DMF (to achieve high dilution, typically 0.1-1 mM).

    • Add a mild base such as DIEA (1.5 eq.) to catalyze the intramolecular thiol-disulfide interchange.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Cyclized peptidyl-resin

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole or other scavengers

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (for HPLC)

Procedure:

  • Cleavage and Global Deprotection:

    • Treat the dried peptidyl-resin with HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash several times with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.

    • Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

  • Characterization: Confirm the identity and purity of the cyclic peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4][5]

Data Presentation

Table 1: Representative Quantitative Data for Cyclic Peptide Synthesis

StepParameterTypical ValueReference
Linear Peptide SynthesisResin Loading0.5 - 1.0 mmol/g[6]
Coupling Efficiency>99% per step[7]
On-Resin CyclizationPeptide Concentration0.1 - 1.0 mM[8]
Cyclization Yield70 - 90%[9]
PurificationCrude Purity50 - 80%[7]
Final Purity>95%[8]
Overall Yield10 - 30%[7]

Note: Yields are highly sequence-dependent and may require optimization.

Mandatory Visualizations

Chemical Reaction and Workflow Diagrams

G cluster_0 Linear Peptide Synthesis (SPPS) cluster_1 On-Resin Cyclization cluster_2 Cleavage and Purification Resin Resin AA1_Coupling AA1_Coupling Resin->AA1_Coupling Boc-AA-OH, DIC/HOBt Boc_Deprotection Boc_Deprotection AA1_Coupling->Boc_Deprotection TFA AA2_Coupling AA2_Coupling Boc_Deprotection->AA2_Coupling Boc-AA-OH, DIC/HOBt Continue_Elongation Continue_Elongation AA2_Coupling->Continue_Elongation Repeat Steps Final_Coupling Final_Coupling Continue_Elongation->Final_Coupling This compound Linear_Peptide_Resin Linear_Peptide_Resin Final_Coupling->Linear_Peptide_Resin Wash & Dry Acm_Deprotection Acm_Deprotection Linear_Peptide_Resin->Acm_Deprotection AgNO3 or Tl(TFA)3 Cyclization_Step Cyclization_Step Acm_Deprotection->Cyclization_Step High Dilution, DIEA Cleavage Cleavage Cyclization_Step->Cleavage HF or TFMSA Purification Purification Cleavage->Purification RP-HPLC Characterization Characterization Purification->Characterization MS, HPLC

Caption: Experimental workflow for cyclic peptide synthesis using this compound.

Caption: Mechanism of intramolecular disulfide bond formation using the Npys group.

Potential Side Reactions and Troubleshooting

  • Dimerization/Oligomerization: This is the primary side reaction during cyclization. It can be minimized by performing the cyclization step under high dilution conditions (0.1-1 mM).[8] On-resin cyclization also helps to reduce intermolecular reactions due to the pseudo-dilution effect.[6]

  • Racemization: Racemization at the C-terminal amino acid can occur, especially during the activation step for cyclization. Using mild coupling reagents and optimizing reaction times can mitigate this issue.

  • Oxidation of Methionine: If the peptide sequence contains methionine, it can be oxidized to the sulfoxide during synthesis or cleavage. The use of scavengers like dithiothreitol (DTT) in the cleavage cocktail can prevent this.[10]

  • Incomplete Deprotection or Cyclization: Monitor these steps carefully using analytical techniques like HPLC-MS on small cleaved aliquots to ensure the reactions go to completion.

Conclusion

The use of this compound is a powerful and efficient strategy for the synthesis of cyclic peptides containing a disulfide bridge. The dual role of the Npys group simplifies the synthetic process, and the method is compatible with standard Boc-based solid-phase peptide synthesis. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can successfully synthesize a wide range of cyclic peptides for applications in drug discovery and development.

References

Application Notes and Protocols: Selective Deprotection of the 3-nitro-2-pyridinesulfenyl (Npys) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-nitro-2-pyridinesulfenyl (Npys) group is a valuable tool in peptide and protein chemistry, primarily utilized for the protection of the thiol group of cysteine and the amino groups of lysine and other amino acids. Its utility stems from its unique cleavage conditions, which allow for selective removal in the presence of a wide array of other commonly used protecting groups. This orthogonality is crucial for complex synthetic strategies, such as the synthesis of branched or cyclic peptides and site-specific protein modification.[1][2][3]

The Npys group is typically introduced by reacting the free functional group with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[2] While it is stable to certain acidic conditions, such as trifluoroacetic acid (TFA) and formic acid, it is readily cleaved under mildly acidic or neutral reductive conditions.[2] This allows for its removal without affecting acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), or base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[2] However, the Npys group itself shows some instability to the piperidine treatment used for Fmoc removal, making its application in standard Fmoc-based solid-phase peptide synthesis (SPPS) challenging unless introduced at a late stage.[1][4][5]

These application notes provide a detailed overview of the Npys deprotection protocol, its selectivity, and experimental procedures for its successful implementation.

Data Presentation: Protecting Group Stability

The following table summarizes the stability of the Npys group and other common protecting groups under various deprotection conditions, highlighting the orthogonality of the Npys group.

Protecting GroupDeprotection Reagent/ConditionStability of Other Protecting Groups
Npys 0.1-0.2 N HCl in dioxane Stable: Boc, Fmoc, Cbz, Bzl, tBu.[2]
Triphenylphosphine Stable: Boc, Fmoc, Cbz, Bzl, tBu.[2]
2-pyridinethiol 1-oxide Stable: Boc, Fmoc, Cbz, Bzl, tBu.[2]
Thiols (e.g., 2-mercaptoethanol, 3-mercaptoacetic acid) Stable under neutral conditions.[6][7]
Ascorbate Stable under specific pH and temperature conditions.[8]
Boc Trifluoroacetic acid (TFA)Npys is resistant to TFA .[2]
Fmoc PiperidineNpys is generally unstable .[1][5]
Cbz H₂/Pd, HBr/AcOHNpys stability depends on the specific conditions.
Trt Mild acid (e.g., 1% TFA)Npys is stable to 1% TFA.[9]
Acm Hg(OAc)₂, I₂Npys is not compatible with these conditions.
tBu Strong acid (e.g., TFA)Npys is resistant to TFA .[2]

Experimental Protocols

Herein are detailed methodologies for the selective deprotection of the Npys group from cysteine residues.

Protocol 1: Deprotection using Triphenylphosphine

This method is highly selective and proceeds under neutral conditions.

Materials:

  • Npys-protected peptide

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture)

  • Triphenylphosphine (PPh₃)

  • Water

  • Inert gas (Nitrogen or Argon)

  • Standard purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the Npys-protected peptide in the chosen anhydrous solvent under an inert atmosphere. The concentration will depend on the solubility of the peptide.

  • Add a 10-fold molar excess of triphenylphosphine to the solution.

  • Add a 5-fold molar excess of water.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the deprotected peptide using standard chromatographic techniques to remove triphenylphosphine oxide and any remaining starting material.

Protocol 2: Deprotection using Thiolysis

This protocol utilizes a thiol reagent to cleave the Npys group.

Materials:

  • Npys-protected peptide

  • Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Thiol reagent (e.g., 2-mercaptoethanol, 3-mercaptoacetic acid, 2-mercaptopyridine).[6]

  • Standard purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the Npys-protected peptide in the chosen solvent.

  • Add a 10- to 20-fold molar excess of the thiol reagent.

  • Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored spectrophotometrically or by HPLC.[6]

  • Once the reaction is complete (typically within 30 minutes), proceed with purification of the peptide to remove the excess thiol and the Npys-thiol byproduct.

Protocol 3: Deprotection using Ascorbate

This method is particularly mild and has been shown to be effective for the deprotection of Npys from selenocysteine and, with modified conditions, from cysteine.[8]

Materials:

  • Npys-protected peptide

  • Buffer solution (e.g., pH 7 for cysteine deprotection)

  • Ascorbic acid

  • Standard purification supplies (e.g., HPLC)

Procedure for Cys(Npys) Deprotection:

  • Dissolve the Npys-protected peptide in a suitable buffer at pH 7.

  • Add a 100-fold molar excess of ascorbic acid.[8]

  • Incubate the reaction mixture at 37°C for up to 24 hours.[8]

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the deprotected peptide by HPLC.

Mandatory Visualizations

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Cys_Npys Peptide-Cys-S-Npys Deprotected_Cys Peptide-Cys-SH Cys_Npys->Deprotected_Cys Deprotection Nucleophile Nucleophile (e.g., PPh₃, R-SH) Byproduct Npys-Nucleophile Adduct Nucleophile->Byproduct Forms

Caption: General mechanism of Npys deprotection via nucleophilic attack.

Experimental_Workflow start Start: Npys-protected Peptide dissolve 1. Dissolve Peptide in appropriate solvent start->dissolve add_reagent 2. Add Deprotection Reagent (e.g., PPh₃, Thiol, Ascorbate) dissolve->add_reagent react 3. React at specified temperature and time add_reagent->react monitor 4. Monitor Reaction (HPLC, LC-MS) react->monitor monitor->react Incomplete purify 5. Purify Peptide (HPLC) monitor->purify Reaction Complete end End: Deprotected Peptide purify->end

Caption: A generalized experimental workflow for Npys deprotection.

References

Application Notes and Protocols: Boc-Cys(Npys)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Cys(Npys)-OH is a cysteine derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of a 3-nitro-2-pyridinesulfenyl (Npys) protected cysteine residue. The Npys group serves a dual function as both a thiol protecting group and an activating group for subsequent disulfide bond formation. Its unique reactivity profile makes it a valuable tool for the synthesis of complex peptides, including cyclic peptides, peptide-protein conjugates, and peptides with multiple, selectively formed disulfide bridges.

This document provides a detailed analysis of the compatibility of this compound with the two major SPPS strategies: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). It includes experimental protocols for its application and discusses alternative strategies for the introduction of the Cys(Npys) moiety.

Chemical Structures and Properties

This compound

  • IUPAC Name: (R)-2-((tert-butoxycarbonyl)amino)-3-((2-nitropyridin-3-yl)disulfanyl)propanoic acid

  • Molecular Formula: C₁₄H₁₉N₃O₆S₂

  • Molecular Weight: 375.42 g/mol

  • Appearance: Yellow solid

The key functional groups determining the compatibility of this compound in peptide synthesis are the acid-labile Boc group at the N-terminus and the Npys group on the cysteine side-chain, which is labile to nucleophiles and reducing agents, and exhibits distinct stability profiles in acidic and basic conditions.

Compatibility with Fmoc Synthesis Strategy

The Npys protecting group is unstable under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF)[1]. This inherent lability makes the use of Fmoc-Cys(Npys)-OH impractical for the incorporation of Cys(Npys) at internal positions of a peptide sequence during standard Fmoc-SPPS, as the Npys group would be cleaved during subsequent synthesis cycles.

However, This compound can be effectively used in Fmoc-SPPS for the specific purpose of introducing a Cys(Npys) residue at the N-terminus of a peptide. In this approach, the fully assembled peptide with a free N-terminus is coupled with this compound as the final step. Since no further Fmoc deprotection is required, the instability of the Npys group to piperidine is circumvented. The N-terminal Boc group is then removed during the final acidolytic cleavage from the resin.

Logical Workflow for N-terminal Cys(Npys) Introduction in Fmoc-SPPS

fmoc_workflow start Peptide-Resin (Fmoc-SPPS) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect Final Cycle wash1 Wash (DMF) deprotect->wash1 couple Couple this compound (e.g., HATU/DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 cleave Cleavage & Global Deprotection (e.g., TFA/TIS/H2O) wash2->cleave peptide H-Cys(Npys)-Peptide (Crude) cleave->peptide boc_workflow deprotect Boc Deprotection (50% TFA/DCM) neutralize Neutralization (e.g., DIEA/DCM) deprotect->neutralize couple Couple Boc-AA-OH (e.g., HBTU/DIEA) neutralize->couple boc_cys_couple Couple this compound neutralize->boc_cys_couple Cys(Npys) Position repeat_cycles Repeat Cycles couple->repeat_cycles start Start Synthesis (Boc-AA-Resin) start->deprotect boc_cys_couple->repeat_cycles final_deprotect Final Boc Deprotection repeat_cycles->final_deprotect cleave HF Cleavage final_deprotect->cleave peptide H-...-Cys(Npys)-...-Peptide (Crude) cleave->peptide disulfide_formation peptide_npys Peptide-Cys(Npys) reaction Thiol-Disulfide Exchange (pH 7-8) peptide_npys->reaction peptide_sh Peptide'-SH peptide_sh->reaction disulfide_product Peptide-S-S-Peptide' reaction->disulfide_product byproduct 3-nitro-2-pyridinethiol (Leaving Group) reaction->byproduct

References

Application Notes and Protocols: Incorporation of Boc-Cys(Npys)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic incorporation of cysteine residues is crucial for creating peptides with specific structural and functional properties, such as disulfide bridges for cyclization or sites for bioconjugation. Boc-Cys(Npys)-OH (Nα-tert-butyloxycarbonyl-S-(3-nitro-2-pyridylsulfenyl)-L-cysteine) is a specialized amino acid derivative designed for this purpose. The 3-nitro-2-pyridylsulfenyl (Npys) group serves as a protective group for the cysteine thiol, which can be selectively removed under mild conditions. More importantly, the Npys group acts as a thiol-activating entity, facilitating the formation of disulfide bonds through thiol-disulfide exchange reactions.[1][2][3]

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence on a solid support using Boc chemistry.

Chemical Principle and Application

The incorporation of this compound is performed using standard Boc-SPPS protocols. The Npys protecting group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) but is labile to nucleophiles like thiols and phosphines.[2][3] This unique reactivity makes it unsuitable for the standard Fmoc-SPPS strategy, which utilizes piperidine for Fmoc group removal, as the Npys group is unstable under these basic conditions.[1][2][3] Consequently, this compound is typically incorporated as the N-terminal residue of a peptide sequence.[1]

The primary application of the Cys(Npys) residue is the formation of asymmetric disulfide bonds. The Npys-activated thiol reacts readily with a free thiol from another cysteine residue or a thiol-containing molecule to form a stable disulfide linkage, releasing the 3-nitro-2-thiopyridone chromophore. This reaction is often used in peptide cyclization, peptide-protein conjugation, and the synthesis of multi-chain peptides.[1][3]

cluster_0 Incorporation of this compound cluster_1 Application: Disulfide Bond Formation Resin_Bound_Peptide Resin-Bound Peptide (N-terminal amine free) Coupled_Peptide Resin-Bound Peptide with N-terminal Boc-Cys(Npys) Resin_Bound_Peptide->Coupled_Peptide Peptide Bond Formation Boc_Cys_Npys_OH This compound Boc_Cys_Npys_OH->Coupled_Peptide Coupling_Reagents Coupling Reagents (e.g., HATU, DIEA) Coupling_Reagents->Coupled_Peptide Npys_Peptide Peptide-Cys(Npys) Disulfide_Product Peptide-Cys-S-S-R Npys_Peptide->Disulfide_Product Thiol-Disulfide Exchange Byproduct 3-nitro-2-thiopyridone Npys_Peptide->Byproduct Thiol_Molecule R-SH (e.g., another Cys residue) Thiol_Molecule->Disulfide_Product

Logical workflow for this compound incorporation and application.

Experimental Protocols

Materials and Reagents
Reagent/Material Grade Supplier (Example)
This compoundPeptide Synthesis GradeMajor chemical supplier
Peptide synthesis resine.g., MBHA or PAM resinMajor chemical supplier
Dichloromethane (DCM)Anhydrous, ACS GradeMajor chemical supplier
N,N-Dimethylformamide (DMF)Anhydrous, ACS GradeMajor chemical supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical supplier
Diisopropylethylamine (DIEA)Reagent GradeMajor chemical supplier
HATUPeptide Synthesis GradeMajor chemical supplier
Triisopropylsilane (TIS)Reagent GradeMajor chemical supplier
PhenolReagent GradeMajor chemical supplier
Diethyl etherACS GradeMajor chemical supplier
Protocol 1: Incorporation of this compound at the N-terminus

This protocol assumes the peptide chain has already been assembled on the resin using standard Boc-SPPS procedures.

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Final Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain the resin and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[4]

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 x 2 minutes.

    • Wash the resin with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Coupling of this compound:

    • Prepare the coupling solution: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the coupling solution to the neutralized peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[5]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage of the Peptide from the Resin
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Phenol/TIS/Water (88:5:2:5, v/w/v/v).[5] Use approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Incubate at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the peptide suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table provides representative data for the coupling of this compound. Actual yields may vary depending on the peptide sequence and reaction conditions.

Parameter Value Notes
Scale of Synthesis 0.1 mmolBased on the initial loading of the resin.
Equivalents of Reagents This compound (3 eq), HATU (2.9 eq), DIEA (6 eq)A slight excess of coupling reagents is used to drive the reaction to completion.
Coupling Time 2-4 hoursReaction progress should be monitored.
Typical Coupling Efficiency >95%As determined by qualitative tests (e.g., Kaiser test) or HPLC analysis of a cleaved aliquot.
Overall Crude Peptide Yield 60-80%This is the yield after cleavage and precipitation, before purification.
Purity of Crude Peptide 50-70%Dependent on the length and sequence of the peptide.

Visualized Workflows

start Start: Assembled Peptide-Resin swell Swell Resin (DCM, DMF) start->swell deprotect Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 Wash (DCM, IPA, DMF) deprotect->wash1 neutralize Neutralize (10% DIEA in DMF) wash1->neutralize wash2 Wash (DMF, DCM, DMF) neutralize->wash2 couple Couple this compound (HATU, DIEA in DMF) wash2->couple wash3 Wash (DMF, DCM, MeOH) couple->wash3 dry Dry Resin wash3->dry cleave Cleave and Deprotect (TFA Cocktail) dry->cleave precipitate Precipitate Peptide (Cold Diethyl Ether) cleave->precipitate isolate Isolate and Dry Crude Peptide precipitate->isolate purify Purify (RP-HPLC) isolate->purify end End: Pure Npys-Peptide purify->end

Overall experimental workflow for this compound incorporation and peptide isolation.

References

Application Notes and Protocols: Use of Boc-Cys(Npys)-OH in the Identification of T-Cell Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of T-cell epitopes is a cornerstone of immunology research and is critical for the development of vaccines, immunotherapies, and diagnostic tools. A significant challenge in this field arises when epitopes contain cysteine residues. The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide bonds that can alter the peptide's conformation and its ability to bind to Major Histocompatibility Complex (MHC) molecules, thereby affecting T-cell recognition.[1][2] Some T-cell epitopes are rendered inactive when their thiol groups are blocked by irreversible reagents.[3]

To address this, a strategy involving the reversible protection of cysteine residues is employed. Boc-Cys(Npys)-OH (Nα-t-butyloxycarbonyl-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine) serves as a key reagent in this approach. It is used to modify free cysteine thiols, converting them into a disulfide-like moiety. This Npys protection serves a dual purpose: it prevents unwanted oxidation during peptide synthesis and handling, and importantly, it remains susceptible to reduction by the natural processing machinery of Antigen Presenting Cells (APCs).[3][4] This ensures that the native thiol-dependent epitope can be regenerated within the APC for proper presentation to T-cells.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the identification of thiol-dependent T-cell epitopes.

Principle and Workflow

The fundamental principle behind using this compound is to reversibly protect cysteine residues in synthetic peptides that are potential T-cell epitopes. The Npys group acts as a stable protecting group under standard peptide synthesis and purification conditions but is readily cleaved by thiol-disulfide exchange reactions within the reducing environment of the endosomes/lysosomes of APCs.[3][5] This process releases the peptide with a free cysteine, allowing it to be correctly processed and loaded onto MHC molecules for presentation to T-cells.

The overall workflow for identifying thiol-dependent T-cell epitopes using this method can be summarized as follows:

G cluster_0 Peptide Library Design & Synthesis cluster_1 T-Cell Proliferation Assay cluster_2 Epitope Identification Identify Protein of Interest Identify Protein of Interest Generate Overlapping Peptide Library Generate Overlapping Peptide Library Identify Protein of Interest->Generate Overlapping Peptide Library Step 1 Synthesize Peptides with this compound Synthesize Peptides with this compound Generate Overlapping Peptide Library->Synthesize Peptides with this compound Step 2 Isolate PBMCs Isolate PBMCs Synthesize Peptides with this compound->Isolate PBMCs Step 3 Co-culture Peptides with PBMCs Co-culture Peptides with PBMCs Isolate PBMCs->Co-culture Peptides with PBMCs Step 4 Measure T-Cell Proliferation Measure T-Cell Proliferation Co-culture Peptides with PBMCs->Measure T-Cell Proliferation Step 5 Analyze Proliferation Data Analyze Proliferation Data Measure T-Cell Proliferation->Analyze Proliferation Data Step 6 Identify Hit Peptides Identify Hit Peptides Analyze Proliferation Data->Identify Hit Peptides Step 7 Validate Epitope Validate Epitope Identify Hit Peptides->Validate Epitope Step 8

Fig. 1: Workflow for Thiol-Dependent T-Cell Epitope Identification.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical T-cell proliferation assay designed to identify a thiol-dependent epitope. The data compares the response to an unmodified cysteine-containing peptide, an irreversibly blocked peptide (e.g., with iodoacetamide), and a this compound protected peptide.

Table 1: T-Cell Proliferation in Response to Modified Peptides (³H-Thymidine Incorporation)

Peptide IDPeptide SequenceModificationProliferation (cpm ± SD)Stimulation Index (SI)
P1G-C-V-I-N-A-T-Q-FUnmodified8,500 ± 6508.5
P2G-C-V-I-N-A-T-Q-FIodoacetamide1,200 ± 1501.2
P3G-C(Npys)-V-I-N-A-T-Q-FNpys-Protected15,200 ± 1,10015.2
ControlNo Peptide-1,000 ± 1201.0

Stimulation Index (SI) = (cpm of stimulated cells) / (cpm of unstimulated cells). A positive response is typically considered SI > 2 or 3.

Table 2: Frequency of IFN-γ Secreting Cells (ELISpot Assay)

Peptide IDModificationSpot Forming Cells (SFC) per 10⁶ PBMCs ± SD
P1Unmodified150 ± 20
P2Iodoacetamide15 ± 5
P3Npys-Protected320 ± 35
ControlNo Peptide10 ± 4

This representative data illustrates that the unmodified peptide (P1) can elicit a response, but its potency may be reduced due to oxidation. The irreversibly blocked peptide (P2) fails to stimulate T-cells, indicating the importance of the free thiol. The Npys-protected peptide (P3) shows the most potent response, suggesting efficient protection, uptake, and processing by APCs to reveal the active epitope.

Experimental Protocols

Protocol 1: Synthesis of Npys-Protected Cysteine Peptides

This protocol describes the incorporation of this compound at the N-terminus of a peptide synthesized using Fmoc solid-phase peptide synthesis (SPPS). The Npys group is unstable to the piperidine used for Fmoc deprotection, hence its addition at the final step.

Materials:

  • Peptidyl-resin (fully assembled peptide sequence on resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Swell the peptidyl-resin in NMP for 30 minutes.

  • Prepare the coupling solution: Dissolve this compound (10 eq.), HATU (9.5 eq.), and DIEA (20 eq.) in NMP.

  • Drain the NMP from the resin and add the coupling solution.

  • Allow the coupling reaction to proceed for 4 hours at room temperature with gentle agitation.

  • Drain the reaction vessel and wash the resin sequentially with NMP (3x), DCM (3x), and NMP (3x).

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide and purify by reverse-phase HPLC.

  • Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: T-Cell Proliferation Assay (CFSE Labeling)

This protocol outlines a method to measure peptide-specific T-cell proliferation by labeling peripheral blood mononuclear cells (PBMCs) with Carboxyfluorescein succinimidyl ester (CFSE) and analyzing dye dilution by flow cytometry.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • CFSE (5 mM stock in DMSO)

  • Npys-protected and control peptides (1 mg/mL stock in DMSO)

  • CD3, CD4, and CD8 antibodies conjugated to different fluorochromes

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.

  • Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled PBMCs at 2 x 10⁶ cells/mL in complete RPMI-1640.

  • Plate 1 x 10⁵ cells per well in a 96-well U-bottom plate.

  • Add peptides to the wells at a final concentration of 1-10 µg/mL. Include a "no peptide" negative control and a positive control (e.g., PHA or a known immunodominant peptide pool).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.

  • On the day of analysis, harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorescently labeled antibodies against CD3, CD4, and CD8 for 30 minutes on ice.

  • Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on CD4+ or CD8+ T-cell populations and examining the CFSE fluorescence histogram. Proliferation is indicated by the appearance of peaks with successively lower CFSE intensity.

Visualizations

Signaling and Processing Pathways

G cluster_0 Antigen Presenting Cell (APC) Peptide-Cys(Npys) Peptide-Cys(Npys) Endosome Endosome (Reducing Environment) Peptide-Cys(Npys)->Endosome Endocytosis Reduction Thiol-Disulfide Exchange Endosome->Reduction Peptide-Cys(SH) Peptide-Cys(SH) Reduction->Peptide-Cys(SH) MHC-II MHC-II Peptide-Cys(SH)->MHC-II Peptide Loading MHC-II-Peptide MHC-II-Peptide Complex MHC-II->MHC-II-Peptide T-Cell T-Cell MHC-II-Peptide->T-Cell Presentation to T-Cell

Fig. 2: Processing of Npys-protected peptides by APCs.
Chemical Reaction

G Peptide-SH Peptide-Cys-SH This compound + this compound Peptide-SH->this compound Reaction Thiol-Disulfide Exchange This compound->Reaction Peptide-S-S-Npys Peptide-Cys-S-S-Npys Reaction->Peptide-S-S-Npys

Fig. 3: Modification of a peptide's cysteine with this compound.

Conclusion

The use of this compound provides a robust and effective method for the identification of thiol-dependent T-cell epitopes. By reversibly protecting cysteine residues, this reagent prevents oxidative inactivation and ensures that peptides are efficiently processed by APCs for presentation to T-cells. The protocols and principles outlined in these application notes offer a comprehensive guide for researchers aiming to explore the full spectrum of T-cell epitopes, particularly within cysteine-containing proteins, thereby advancing the fields of immunology and drug development.

References

Application Notes and Protocols for Bioconjugation Strategies Utilizing the Npys-Activated Thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-nitro-2-pyridylsulfenyl (Npys) group serves as a versatile tool in bioconjugation, acting as both a protecting group for thiols and an activating moiety for disulfide bond formation. This dual functionality makes it particularly valuable for the specific and controlled conjugation of biomolecules, such as peptides, proteins, and antibodies. The Npys-activated thiol undergoes a highly efficient thiol-disulfide exchange reaction with a free thiol on a target molecule, resulting in a stable disulfide linkage under mild conditions. This targeted approach is instrumental in the development of well-defined bioconjugates, including antibody-drug conjugates (ADCs), functionalized nanoparticles, and peptide-protein complexes.

These application notes provide an overview of the strategies and detailed protocols for utilizing Npys-activated thiols in bioconjugation.

Data Presentation

Table 1: Quantitative Comparison of Bioconjugation Methods
FeatureNpys-Thiol ChemistryMaleimide-Thiol ChemistryNHS Ester Chemistry
Target Residue Cysteine (Thiol)Cysteine (Thiol)Lysine (Amine), N-terminus
Reaction Type Thiol-Disulfide ExchangeMichael AdditionAcylation
Optimal pH Range 6.5 - 7.56.5 - 7.57.0 - 8.5[1]
Reaction Speed FastVery FastFast
Bond Stability Reversible (Reducible)Stable thioether (but susceptible to retro-Michael addition)Stable Amide Bond
Specificity High for thiolsHigh for thiols (can react with amines at pH > 7.5)Low (multiple lysines)
Byproduct 3-nitro-2-thiopyridone (yellow, allows reaction monitoring)NoneN-hydroxysuccinimide
Table 2: Performance Metrics of Npys-Based Antibody-Drug Conjugates (ADCs)
ADC ParameterValue/ObservationReference
Conjugation Efficiency Comparable between cysteine-inserted and cysteine-substituted antibodies.[2][3]
Drug-to-Antibody Ratio (DAR) Site-specific conjugation allows for controlled DAR, typically around 1.8 for single engineered cysteine.[3]
In Vitro Serum Stability Comparable to ADCs prepared using cysteine-mutagenesis.[2][3]
In Vivo Efficacy Demonstrated potent dose-dependent anti-tumor activity in xenograft models.[2][3]
Off-Target Toxicity Site-specific conjugation can mitigate off-target toxicities.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a C-terminal Cys(Npys)-Peptide (Boc Chemistry)

This protocol describes the manual solid-phase synthesis of a peptide with a C-terminal Npys-activated cysteine using Boc chemistry.

Materials:

  • Boc-Cys(Npys)-OH

  • Appropriate Boc-protected amino acids

  • MBHA resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dithiothreitol (DTT) for Npys group removal (optional, for characterization)

  • HOBt (1-Hydroxybenzotriazole)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc deprotection if using a mixed strategy, though Npys is generally incompatible with Fmoc)[4][5]

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (this compound):

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Monitor coupling completion using the Kaiser test.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:8:8) for 20 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Treat the resin with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM and then with 10% DIEA in DCM to neutralize.

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 4.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole) for 1-2 hours at 0°C. Note: Npys is stable to "high" HF acidolysis but may show some deprotection under "low-high" conditions.[4][6]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude Npys-activated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: Bioconjugation of an Npys-Activated Peptide to a Thiol-Containing Protein

This protocol details the conjugation of a purified Npys-activated peptide to a protein containing a free cysteine residue.

Materials:

  • Purified Npys-activated peptide (from Protocol 1 or purchased)

  • Thiol-containing protein (e.g., Bovine Serum Albumin, BSA, or a specific antibody)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for dissolving the peptide)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactants:

    • Dissolve the Npys-activated peptide in a minimal amount of DMF or DMSO to create a stock solution.

    • Dissolve the thiol-containing protein in PBS (pH 7.0) to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the Npys-activated peptide stock solution to the protein solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

    • Monitor the reaction progress by measuring the absorbance of the released 3-nitro-2-thiopyridone at 343 nm.[6] The appearance of a yellow color indicates the reaction is proceeding.[4]

  • Purification of the Conjugate:

    • Remove the excess unreacted peptide and the 3-nitro-2-thiopyridone byproduct by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with PBS.

    • Collect the fractions containing the protein-peptide conjugate.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the purity of the conjugate using SDS-PAGE, which will show a shift in the molecular weight of the protein.

    • Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate and confirm the number of peptides attached per protein molecule.[2]

    • Characterize the conjugate further using RP-HPLC.[2]

Protocol 3: Functionalization of Nanoparticles with an Npys-Activated Molecule

This protocol outlines a general procedure for the surface functionalization of nanoparticles (e.g., gold or magnetic nanoparticles) that have been pre-functionalized with thiol groups.

Materials:

  • Thiol-functionalized nanoparticles

  • Npys-activated molecule (e.g., peptide, small molecule)

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Centrifugation equipment for nanoparticle separation

  • Characterization instruments (e.g., DLS, TEM, UV-Vis)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the thiol-functionalized nanoparticles in the reaction buffer through sonication.

  • Conjugation Reaction:

    • Add a molar excess of the Npys-activated molecule to the nanoparticle dispersion. The exact ratio should be optimized based on the nanoparticle size and surface thiol density.

    • Incubate the mixture at room temperature with gentle shaking for 2-4 hours.

  • Purification of Functionalized Nanoparticles:

    • Separate the functionalized nanoparticles from unreacted molecules and byproducts by repeated centrifugation and resuspension in fresh buffer.

  • Characterization:

    • Confirm the successful functionalization using UV-Vis spectroscopy by observing changes in the surface plasmon resonance (for gold nanoparticles) or by detecting the absorbance of the conjugated molecule.

    • Analyze the size and morphology of the functionalized nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Quantify the amount of conjugated molecule using appropriate analytical techniques (e.g., fluorescence if the molecule is fluorescent, or by cleaving the disulfide bond and quantifying the released molecule).

Mandatory Visualization

Reaction Mechanism of Npys-Activated Thiol-Disulfide Exchange

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Npys_Thiol Npys-Activated Thiol (R1-S-Npys) Transition_State SN2-like Transition State Npys_Thiol->Transition_State Nucleophilic Attack Target_Thiol Target Molecule with Thiol (R2-SH) Target_Thiol->Transition_State Conjugate Disulfide-linked Conjugate (R1-S-S-R2) Transition_State->Conjugate Disulfide Bond Formation Byproduct 3-nitro-2-thiopyridone (Npys-H, Yellow) Transition_State->Byproduct Release of Leaving Group G cluster_synthesis 1. Synthesis & Activation cluster_conjugation 2. Bioconjugation cluster_purification_characterization 3. Purification & Characterization SPPS Solid-Phase Peptide Synthesis (with Cys(Npys)) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Characterization1 Mass Spectrometry Purification1->Characterization1 Prepare_Reactants Prepare Protein & Npys-Peptide Characterization1->Prepare_Reactants Reaction Thiol-Disulfide Exchange (pH 7.0, RT) Prepare_Reactants->Reaction Monitoring Monitor at 343 nm Reaction->Monitoring Purification2 Size-Exclusion Chromatography Reaction->Purification2 SDS_PAGE SDS-PAGE Analysis Purification2->SDS_PAGE Mass_Spec2 Mass Spectrometry (MALDI/ESI) Purification2->Mass_Spec2 HPLC2 RP-HPLC Analysis Purification2->HPLC2

References

Troubleshooting & Optimization

Troubleshooting guide for incomplete disulfide bond formation with Boc-Cys(Npys)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete disulfide bond formation when using Boc-Cys(Npys)-OH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide: Incomplete Disulfide Bond Formation

This section addresses the most common challenge encountered: an incomplete reaction leading to low yields of the desired disulfide-linked product.

Issue: Low or No Formation of the Desired Disulfide Bond

Symptom: Your primary analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), shows a significant amount of unreacted starting materials—the Cys(Npys)-activated peptide and the free thiol-containing peptide.

Potential CauseDetailed Explanation & Recommended Solution
Suboptimal Reaction pH The thiol-disulfide exchange reaction is highly dependent on the pH of the reaction medium. The reactive species is the thiolate anion (-S⁻), and its concentration increases at higher pH values. While the reaction can occur over a broad pH range, it is often slow at acidic or neutral pH. Solution: The reaction rate is generally faster at a slightly alkaline pH of 8.0-9.0.[1] However, caution is advised as pH values above this range can lead to side reactions such as disulfide scrambling. A good starting point and a common compromise between reaction rate and side-product formation is a pH of around 7.5.
Insufficient Reaction Time The time required for complete conversion can vary significantly, from minutes to several hours. This depends on factors such as the concentration of reactants, pH, temperature, and the steric hindrance around the cysteine residues. Solution: Monitor the reaction progress over time using LC-MS. If the reaction is proceeding but is slow, simply extending the reaction time may be sufficient to achieve completion.
Steric Hindrance Bulky or sterically demanding amino acid residues adjacent to the reacting cysteine residues can impede their ability to approach each other, thus slowing down or preventing the reaction.[2] Solution: If steric hindrance is suspected, you can try increasing the reaction temperature (e.g., from room temperature to 37°C). For future experiments, consider redesigning the peptide to include a less bulky neighboring residue or a flexible spacer.
Low Reactant Concentration The disulfide exchange is a bimolecular reaction, meaning its rate is dependent on the concentration of both reacting peptides. If the concentrations are too low, the reaction will be slow. Solution: If solubility permits, increase the concentration of one or both peptide reactants. If solubility is a limiting factor, consider adding a co-solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to the aqueous reaction buffer.
Oxidation of the Free Thiol The free thiol (-SH) group of one of the starting peptides is susceptible to oxidation, which can lead to the formation of a homodimer (a disulfide bond between two molecules of the same peptide). This homodimer is unreactive towards the Npys-activated peptide. Solution: To minimize oxidation, all buffers should be thoroughly degassed before use by bubbling with an inert gas like nitrogen or argon. The reaction should be carried out under an inert atmosphere.
Incorrect Stoichiometry An imbalance in the molar ratio of the two reacting peptides can lead to an excess of one starting material at the end of the reaction. Solution: Ensure that you are using an equimolar ratio (1:1) of the Cys(Npys)-activated peptide and the free thiol-containing peptide. Accurate concentration determination of your stock solutions is crucial.
Issue: Presence of Multiple Unidentified Peaks in the Final Product Mixture

Symptom: Your LC-MS analysis reveals the desired product, but also a complex mixture of other peaks, indicating the formation of side products.

Potential CauseDetailed Explanation & Recommended Solution
Disulfide Scrambling At higher pH values (typically > 8.5), the newly formed disulfide bond can be prone to "scrambling," where it is attacked by other free thiols in the solution, leading to a mixture of different disulfide-linked species.[2] Solution: To minimize disulfide scrambling, it is advisable to perform the reaction at a pH closer to neutral (e.g., 7.0-7.5). If a higher pH is necessary for a faster reaction, the reaction time should be carefully optimized to stop the reaction as soon as the desired product is formed.
Reaction of Npys with Other Nucleophiles Although the Npys group is highly reactive towards thiols, it can potentially react with other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine or the imidazole group of histidine, especially at higher pH. Solution: If you suspect side reactions with other nucleophilic residues, performing the reaction at a slightly acidic pH (e.g., 6.0-7.0) can help to protonate these side chains, thereby reducing their nucleophilicity.
Side Reactions Involving Scavengers During the final cleavage of the peptide from the solid-phase resin, scavengers like triisopropylsilane (TIS) are often used. TIS can act as a reducing agent and may prematurely remove or reduce the Npys protecting group if it is present during this step.[3] Solution: The Npys group is typically introduced after the peptide has been cleaved from the resin and purified. If you must cleave a peptide that already contains a Cys(Npys) residue, it is important to choose a scavenger cocktail that is compatible with this protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for disulfide bond formation? A1: The Npys (3-nitro-2-pyridinesulfenyl) group serves a dual role as both a protecting group for the cysteine thiol and an activating group. This allows for a direct and selective reaction with a free thiol to form a disulfide bond under mild conditions, making it particularly useful for the synthesis of asymmetric disulfides.[4]

Q2: How can I monitor the progress of the disulfide formation reaction? A2: There are two common methods for monitoring the reaction:

  • LC-MS: This is the most definitive method. By taking aliquots at different time points, you can track the consumption of your starting materials and the formation of your product, confirming its identity by mass.

  • Spectrophotometry: The reaction releases a byproduct, 3-nitro-2-pyridinethiol, which is yellow and has a strong absorbance around 324 nm. You can follow the increase in absorbance at this wavelength to monitor the reaction's progress.

Q3: Is the Npys protecting group compatible with Fmoc-based solid-phase peptide synthesis (SPPS)? A3: No, the Npys group is labile to the piperidine solutions used for Fmoc deprotection. If you are using Fmoc chemistry, this compound is typically coupled as the final amino acid at the N-terminus of the peptide to avoid exposure to piperidine.[5]

Q4: What should I do if my peptides have poor solubility in the reaction buffer? A4: Peptide solubility can be a significant challenge. To improve solubility, you can try adding organic co-solvents such as acetonitrile (ACN), dimethylformamide (DMF), or isopropanol to your aqueous buffer. For larger peptides or proteins, the addition of a denaturant like guanidinium hydrochloride (GuHCl) can also be effective.

Q5: What are the expected masses of common byproducts in my mass spectrometry analysis? A5:

  • Homodimer of the free thiol peptide: (2 * Mass of thiol peptide) - 2

  • Unreacted Cys(Npys) peptide: Mass of the Npys-activated peptide

  • Unreacted free thiol peptide: Mass of the free thiol peptide

Data Presentation

The following table summarizes the qualitative relationship between pH and reaction time for Npys-mediated disulfide bond formation, based on literature reports.

pH RangeRelative Reaction RateGeneral Reaction TimePotential for Side Reactions
4.0 - 6.5 SlowSeveral hours to overnightLow
7.0 - 8.0 Moderate to Fast30 minutes to a few hoursModerate
8.0 - 9.0 Very FastMinutes to 1 hourHigh (disulfide scrambling)

Experimental Protocols

General Protocol for Solution-Phase Disulfide Bond Formation

This protocol provides a general methodology for forming a disulfide bond between a Cys(Npys)-containing peptide and a free thiol-containing peptide in solution.

Materials:

  • Purified Peptide 1 containing a Cys(Npys) residue.

  • Purified Peptide 2 containing a free Cys residue.

  • Reaction Buffer (e.g., 0.1 M ammonium acetate, pH 7.5).

  • Inert gas (Nitrogen or Argon).

  • LC-MS for reaction monitoring.

  • RP-HPLC for purification.

Procedure:

  • Preparation: Prepare the reaction buffer and thoroughly degas it by bubbling with an inert gas for 20-30 minutes. Dissolve each peptide in a minimal amount of the degassed buffer to create stock solutions.

  • Reaction: In a clean reaction vessel, combine equimolar amounts of the Peptide 1 and Peptide 2 stock solutions. The final concentration of each peptide is typically in the 0.1 - 1.0 mM range.

  • Incubation: Gently stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring: At regular intervals (e.g., 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture, quench with a small amount of acid (e.g., 10% acetic acid), and analyze by LC-MS to monitor the formation of the desired product.

  • Completion and Purification: Once the reaction is complete (as determined by LC-MS), acidify the entire reaction mixture with acetic acid or a small amount of TFA. The desired disulfide-linked peptide can then be purified from the reaction mixture by reverse-phase HPLC.

Mandatory Visualizations

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Incomplete Disulfide Formation check_lcms Analyze by LC-MS start->check_lcms main_issue Identify Primary Issue check_lcms->main_issue slow_reaction Slow or No Reaction main_issue->slow_reaction Unreacted Starting Materials side_reactions Multiple Side Products main_issue->side_reactions Complex Mixture check_ph Is pH < 7.5? slow_reaction->check_ph check_high_ph Is pH > 8.5? side_reactions->check_high_ph increase_ph Increase pH to 7.5-8.5 check_ph->increase_ph Yes extend_time Extend Reaction Time check_ph->extend_time No increase_ph->check_lcms success Successful Reaction increase_conc Increase Reactant Concentration extend_time->increase_conc increase_conc->check_lcms decrease_ph Decrease pH to 7.0-7.5 check_high_ph->decrease_ph Yes check_oxidation Check for Homodimers check_high_ph->check_oxidation No decrease_ph->check_lcms degas_buffers Use Degassed Buffers & Inert Atmosphere check_oxidation->degas_buffers degas_buffers->check_lcms

Caption: A logical workflow for troubleshooting common issues.

Thiol-Disulfide Exchange Mechanism

Thiol_Exchange_Mechanism cluster_reactants Reactants cluster_products Products peptide_npys Peptide-Cys-S-Npys disulfide_product Peptide-Cys-S-S-Peptide' peptide_npys->disulfide_product npys_byproduct ⁻S-Npys (Byproduct) peptide_npys->npys_byproduct peptide_sh Peptide'-S⁻ (Thiolate) peptide_sh->disulfide_product Nucleophilic Attack

Caption: The mechanism of thiol-disulfide exchange.

References

Technical Support Center: Unsymmetrical Disulfide Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of unsymmetrical disulfide peptides and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in unsymmetrical disulfide peptide synthesis?

Low yields in unsymmetrical disulfide synthesis can be attributed to several factors:

  • Formation of Symmetrical Byproducts: A significant challenge is the formation of symmetrical disulfides (homodimers) alongside the desired unsymmetrical product. This "disulfide scrambling" can occur when two different thiols are oxidized in the same reaction mixture, leading to a statistical distribution of products.[1]

  • Incomplete Reaction: The reaction may not go to completion due to suboptimal reaction conditions, such as incorrect pH, temperature, or choice of oxidizing agent. The reactivity of the starting thiols, influenced by their electronic and steric properties, also plays a crucial role.[1]

  • Over-oxidation: The desired disulfide bond can be further oxidized to form side products like thiolsulfinates (R-S(O)-S-R') or thiolsulfonates (R-S(O)₂-S-R'), which reduces the yield of the target peptide.[1]

  • Side Reactions During Synthesis and Deprotection: During solid-phase peptide synthesis (SPPS), side reactions such as racemization, elimination, and alkylation can occur, particularly with cysteine residues.[2] Improper cleavage conditions can also lead to the removal of protecting groups from the wrong cysteine residues, resulting in incorrect disulfide bond formation.

  • Purification Losses: The purification process, typically involving reversed-phase high-performance liquid chromatography (RP-HPLC), can lead to product loss, especially if the desired unsymmetrical peptide has similar retention characteristics to the symmetrical byproducts or other impurities.[3]

Q2: How can I prevent the formation of symmetrical disulfide byproducts?

Preventing the formation of symmetrical disulfides is critical for achieving high yields of the desired unsymmetrical product. The key is to control the reaction pathway to favor the heterodimer. This can be achieved through several strategies:

  • Stepwise, One-Pot Synthesis: This is a common and effective strategy. It involves activating one thiol first to form an electrophilic intermediate. This activated thiol is then reacted with the second, nucleophilic thiol to form the unsymmetrical disulfide.[1] This directed approach minimizes the random coupling of two identical thiols.

  • Use of Orthogonal Cysteine Protecting Groups: This is a cornerstone of regioselective disulfide bond formation, especially in peptides with multiple cysteine residues.[4] Orthogonal protecting groups are chemical moieties that mask the thiol groups of cysteine and can be selectively removed under different conditions. By deprotecting one cysteine at a time, you can control which thiols are available to form a disulfide bond.

  • Thiol-Disulfide Exchange: This method involves reacting a thiol with a symmetrical disulfide. The reaction equilibrium can be driven towards the formation of the unsymmetrical disulfide by using an excess of one of the thiols or by removing the symmetrical disulfide byproduct.[5]

  • "Umpolung" Approach: This strategy reverses the normal nucleophilic character of the sulfur atom. An electron-rich thiol is converted into an electrophilic sulfenium ion, which then selectively reacts with an electron-deficient thiol.[6]

Q3: My reaction is producing over-oxidized side products. How can I prevent this?

Over-oxidation of the disulfide bond can be a significant issue, leading to reduced yields and purification challenges. Here are some ways to prevent it:

  • Choose a Mild Oxidizing Agent: The choice of oxidizing agent is crucial. Mild oxidants are less likely to cause over-oxidation. Examples of commonly used reagents include dimethyl sulfoxide (DMSO), iodine, and hydrogen peroxide with a catalyst.[1][7]

  • Careful Control of Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can help to slow down the rate of over-oxidation.

    • pH: The pH of the reaction mixture can influence the rate of oxidation. Maintaining a slightly acidic to neutral pH is often preferred.[8][9]

    • Reaction Time: It is important to monitor the reaction progress closely using techniques like TLC or LC-MS. The reaction should be quenched as soon as the starting materials are consumed to prevent further oxidation of the desired product.[1]

  • Use of Scavengers: In some cases, adding scavengers to the reaction mixture can help to remove excess oxidizing agents and prevent unwanted side reactions.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Yield of Unsymmetrical Disulfide - Formation of symmetrical byproducts (disulfide scrambling)[1] - Incomplete reaction due to poor thiol reactivity or suboptimal conditions[1] - Over-oxidation of the disulfide bond[1]- Employ a stepwise synthesis approach by activating one thiol before adding the second.[1] - Utilize orthogonal cysteine protecting groups to control disulfide bond formation.[4] - Optimize reaction conditions (pH, temperature, solvent). A slightly acidic pH can minimize disulfide exchange.[8][9] - Use a milder oxidizing agent and monitor the reaction closely to avoid over-oxidation.[1]
Presence of Symmetrical Disulfide Byproducts in Final Product - Thiol-disulfide exchange is occurring.[5] - The chosen synthetic strategy is not sufficiently selective.- Optimize the stepwise synthesis protocol to ensure complete activation of the first thiol before the addition of the second. - If using a one-pot oxidation of two different thiols, this is an expected outcome. Switch to a directed synthesis method. - During purification, optimize the HPLC gradient to improve the separation of the unsymmetrical product from the symmetrical byproducts.[3]
Multiple Unidentified Peaks in LC-MS Analysis - Over-oxidation to thiolsulfinates or thiolsulfonates.[1] - Side reactions during peptide synthesis (e.g., deletion sequences, incomplete deprotection).[3][10] - Racemization at cysteine residues.[2]- Use a milder oxidizing agent and quench the reaction promptly upon completion.[1] - Review the solid-phase peptide synthesis protocol for potential issues in coupling or deprotection steps.[11] - Ensure complete removal of all protecting groups during the final cleavage step.
Difficulty in Purifying the Unsymmetrical Disulfide Peptide - The desired product has similar chromatographic properties to the symmetrical byproducts. - The peptide is aggregating.[11]- Modify the RP-HPLC method: try a different column, mobile phase, or gradient.[3] - For aggregating peptides, consider adding chaotropic agents to the purification buffer or using a different solvent system.[11]

Experimental Protocols

Protocol 1: Stepwise On-Resin Unsymmetrical Disulfide Bond Formation Using Orthogonal Protecting Groups

This protocol describes the formation of an unsymmetrical disulfide bond in a peptide synthesized on a solid support, using two different cysteine protecting groups that can be removed selectively.

Materials:

  • Peptide-resin containing two cysteine residues protected with orthogonal groups (e.g., Cys(Trt) and Cys(Acm)).

  • Reagent for selective deprotection of the first cysteine (e.g., 1% TFA in DCM for Trt removal).

  • Activating/oxidizing reagent for the first disulfide bond formation (e.g., Ellman's reagent (DTNB) or iodine).

  • Reagent for deprotection of the second cysteine (e.g., iodine for Acm removal and simultaneous disulfide formation).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether.

  • Cleavage cocktail (e.g., TFA/TIS/H₂O).

Procedure:

  • Selective Deprotection of the First Cysteine:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM to selectively remove the Trityl (Trt) protecting group from the first cysteine. Repeat this step multiple times to ensure complete deprotection.

    • Wash the resin thoroughly with DCM and DMF.

  • Activation of the First Thiol and Formation of the First (Intermediate) Disulfide:

    • Swell the resin in DMF.

    • Add a solution of an activating reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in DMF to the resin. This will form a mixed disulfide with the deprotected cysteine.

    • Wash the resin with DMF and DCM.

  • Introduction of the Second Peptide/Thiol and Formation of the Unsymmetrical Disulfide:

    • Swell the resin in DMF.

    • Add a solution of the second peptide (with a free thiol) or another thiol-containing molecule in DMF to the resin. The free thiol will react with the activated cysteine on the resin to form the unsymmetrical disulfide bond.

    • Wash the resin with DMF and DCM.

  • Cleavage and Global Deprotection:

    • Dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude peptide using preparative RP-HPLC.

    • Characterize the final product by LC-MS and lyophilize the pure fractions.

Protocol 2: Solution-Phase Unsymmetrical Disulfide Formation via Thiol-Disulfide Exchange

This protocol describes the formation of an unsymmetrical disulfide in solution by reacting a peptide containing a free thiol with an activated symmetrical disulfide.

Materials:

  • Peptide 1 with a free cysteine thiol.

  • Activated symmetrical disulfide of Peptide 2 (e.g., a pyridyl-activated disulfide).

  • Reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Quenching solution (e.g., acetic acid).

  • RP-HPLC system for purification.

Procedure:

  • Preparation of Reactants:

    • Dissolve Peptide 1 (with the free thiol) in the reaction buffer.

    • Dissolve the activated symmetrical disulfide of Peptide 2 in the reaction buffer.

  • Reaction:

    • Mix the solutions of Peptide 1 and the activated disulfide of Peptide 2.

    • Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by analytical RP-HPLC.

  • Quenching:

    • Once the reaction is complete, quench it by adding a small amount of acetic acid to lower the pH.

  • Purification:

    • Purify the crude reaction mixture by preparative RP-HPLC to isolate the unsymmetrical disulfide peptide.

    • Characterize the final product by LC-MS and lyophilize the pure fractions.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_on_resin_modification On-Resin Disulfide Formation cluster_final_steps Final Processing start Start with Resin synthesis Linear Peptide Synthesis with Orthogonally Protected Cysteines start->synthesis deprotect1 Selective Deprotection of Cys 1 synthesis->deprotect1 activate1 Activation of Cys 1 Thiol deprotect1->activate1 deprotect2 Selective Deprotection of Cys 2 activate1->deprotect2 disulfide_formation Unsymmetrical Disulfide Bond Formation cleavage Cleavage from Resin & Global Deprotection disulfide_formation->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS Characterization purification->characterization final_product Pure Unsymmetrical Disulfide Peptide characterization->final_product deprotec2 deprotec2 deprotec2->disulfide_formation troubleshooting_logic cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield of Unsymmetrical Disulfide lcms_analysis LC-MS Analysis start->lcms_analysis check_symmetrical High Levels of Symmetrical Byproducts? lcms_analysis->check_symmetrical check_overoxidation Evidence of Over-oxidation? lcms_analysis->check_overoxidation check_impurities Other Peptide-Related Impurities? lcms_analysis->check_impurities solution_scrambling Implement Stepwise Synthesis / Orthogonal Protection check_symmetrical->solution_scrambling Yes solution_oxidation Use Milder Oxidant / Optimize Reaction Time & Temp check_overoxidation->solution_oxidation Yes solution_synthesis Review SPPS Protocol / Cleavage Conditions check_impurities->solution_synthesis Yes

References

Stability issues of the Npys group in different cleavage cocktails.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group in various cleavage cocktails. The information is tailored for researchers, scientists, and professionals in drug development who utilize peptide synthesis in their work.

Frequently Asked Questions (FAQs)

Q1: What is the Npys protecting group and where is it primarily used?

The Npys (3-nitro-2-pyridinesulfenyl) group is a protecting group, particularly for the thiol function of cysteine residues in peptide synthesis.[1][2][3] It is also used for the protection of amino and hydroxyl groups.[4] Its application is notable in solid-phase peptide synthesis (SPPS), where it facilitates the specific formation of disulfide bonds and allows for peptide-protein conjugation.[1][2]

Q2: What are the main advantages of using the Npys group?

The primary advantages of the Npys group include:

  • Activation for Disulfide Bond Formation: The Npys group activates the cysteine thiol for facile disulfide bond formation through thiolysis.[5]

  • Orthogonality: It is stable under certain conditions while other protecting groups can be removed, allowing for selective deprotection strategies.[4]

  • Mild Cleavage Conditions: The Npys group can be removed under neutral conditions with reagents like triphenylphosphine or 2-pyridinethiol 1-oxide, preserving other sensitive protecting groups such as Boc, Fmoc, Bzl, and tBu.[4]

Q3: I am using Fmoc-based solid-phase peptide synthesis (SPPS). Can I use a Cys(Npys)-protected amino acid throughout the synthesis?

It is generally not recommended to use Fmoc-Cys(Npys)-OH for the entire synthesis. The Npys group is known to be unstable to the piperidine treatment used for Fmoc group removal.[1][2][6] This instability can lead to premature deprotection and side reactions.

Q4: If I cannot use Fmoc-Cys(Npys)-OH throughout my Fmoc SPPS, what are the alternative strategies?

There are two main strategies to incorporate a Cys(Npys) residue in a peptide synthesized via Fmoc SPPS:

  • N-terminal Incorporation with Boc Chemistry: Introduce the Cys(Npys) residue at the N-terminus of the peptide using Boc-Cys(Npys)-OH.[6]

  • Post-Synthetic Modification: Synthesize the peptide with a different, stable cysteine protecting group (e.g., Trityl (Trt)). After the synthesis is complete, the Npys group can be introduced during the cleavage step by adding a sulfenylating agent to the cleavage cocktail.[6]

Q5: Which cleavage cocktails are generally compatible with the Npys group?

The Npys group is reported to be stable in "high" HF acidolysis conditions, making it suitable for Boc/benzyl synthesis strategies.[1][2] It is also resistant to trifluoroacetic acid (TFA) and 88% formic acid.[4] However, its stability can be compromised in "low-high" HF conditions.[1][2] For TFA-based cocktails, the presence of certain scavengers can affect its stability.

Troubleshooting Guide

Problem 1: Premature deprotection of the Npys group during Fmoc SPPS.

  • Cause: The Npys group is inherently unstable to the piperidine solutions used for Fmoc removal.[1][2][6]

  • Solution:

    • Avoid incorporating Fmoc-Cys(Npys)-OH in internal positions of the peptide sequence.

    • If a Cys(Npys) residue is required, consider synthesizing the peptide with Fmoc-Cys(Trt)-OH and then converting the Cys(Trt) to Cys(Npys) post-synthetically during cleavage.

Problem 2: Incomplete cleavage or unexpected side products when using a TFA-based cleavage cocktail.

  • Cause: While generally stable to TFA, the Npys group's stability can be influenced by the scavengers present in the cleavage cocktail. Some scavengers, especially those with thiol groups, can lead to the cleavage of the Npys group.

  • Solution:

    • For peptides containing Cys(Npys), a standard cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be a starting point, as the Npys group has been shown to be compatible with this mixture for post-synthetic additions.[6]

    • If thiol-based scavengers like 1,2-ethanedithiol (EDT) are required to prevent other side reactions (e.g., for peptides containing tryptophan), be aware that this may lead to the reduction of the Npys group.[7]

    • Perform a small-scale test cleavage to optimize the cocktail composition and reaction time.

Problem 3: Difficulty in removing the Npys group after synthesis.

  • Cause: The chosen deprotection method may not be efficient enough for the specific peptide sequence or conditions.

  • Solution:

    • Thiolysis: This is a common and effective method. A variety of thiols can be used, including 2-mercaptopyridine, 2-mercaptomethyl imidazole, 3-mercaptoacetic acid, and 2-mercaptoethanol.[5] The progress of the thiolysis can often be monitored spectrophotometrically.[5]

    • Reduction: Reagents like dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce the disulfide bond of the Npys group.

    • Ascorbolysis: Ascorbic acid has been shown to be effective for the removal of the Npys group, particularly from selenocysteine, and can also be used for cysteine, although it may require specific pH conditions and longer reaction times.[8]

Quantitative Data Summary

The following table summarizes the stability and cleavage of the Npys group under different conditions based on available literature.

Condition/ReagentObservationApplication/ImplicationReference
Piperidine (Fmoc deprotection) UnstableNot suitable for internal incorporation in Fmoc SPPS.[1][2][6]
"High" HF acidolysis StableCompatible with standard Boc/benzyl synthesis strategies.[1][2]
"Low-high" HF acidolysis Significant deprotectionNot recommended for this cleavage method.[1][2]
Trifluoroacetic acid (TFA) ResistantCan be used in TFA-based cleavage cocktails.[4]
Thiol Reagents (e.g., 2-mercaptopyridine) Facile cleavage (thiolysis)Standard method for Npys group removal.[5]
Phosphines (e.g., triphenylphosphine) Selective removal under neutral conditionsAllows for orthogonal deprotection.[4]
Ascorbic Acid (pH 7, 37°C) Effective for Cys(Npys) deprotectionAn alternative, mild deprotection method.[8]

Experimental Protocols

Protocol 1: Post-Synthetic Conversion of Cys(Trt) to Cys(Npys) during Cleavage

This protocol is adapted for researchers using Fmoc SPPS who wish to introduce a Cys(Npys) group at the end of the synthesis.

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc/tBu chemistry, incorporating Fmoc-Cys(Trt)-OH at the desired cysteine position.

  • Resin Preparation: After completion of the synthesis and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/water (95:2.5:2.5). To this mixture, add 5 equivalents of 2,2'-dithio-bis-(5-nitropyridine) (DTNP).[6]

  • Cleavage and Npys Formation: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and remove other acid-labile protecting groups, including the Trt group from cysteine. The released free thiol of the cysteine will then react with the DTNP in the cocktail to form the Cys(Npys) peptide.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and by-products. Dry the peptide pellet under vacuum.

Protocol 2: Deprotection of Npys Group by Thiolysis

This protocol describes a general method for removing the Npys group from a purified peptide.

  • Peptide Dissolution: Dissolve the Npys-protected peptide in a suitable solvent, such as a buffered aqueous solution or an organic solvent like DMF or NMP, depending on the peptide's solubility.

  • Thiol Reagent Addition: Add an excess of a thiol reagent (e.g., 10-20 equivalents of 2-mercaptopyridine or DTT).

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or mass spectrometry. The deprotection is often accompanied by the appearance of a yellow color from the released 3-nitro-2-thiopyridone.

  • Purification: Once the reaction is complete, purify the deprotected peptide using reverse-phase HPLC to remove the excess thiol reagent and the Npys by-product.

Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc SPPS) cluster_cleavage Cleavage & Npys Formation cluster_deprotection Npys Deprotection (Optional) start Start with Fmoc-protected amino acid on resin synthesis Chain elongation using Fmoc-Cys(Trt)-OH start->synthesis end_synthesis Final N-terminal Fmoc deprotection synthesis->end_synthesis cleavage Cleavage with TFA/TIS/H2O + DTNP end_synthesis->cleavage Dried Peptide-Resin precipitation Precipitation with cold ether cleavage->precipitation thiolysis Thiolysis (e.g., with DTT) precipitation->thiolysis Purified Cys(Npys) Peptide purification RP-HPLC Purification thiolysis->purification final_product Final Product purification->final_product Final Deprotected Peptide logical_relationship cluster_strategy Synthesis Strategy cluster_cleavage Cleavage Cocktail Considerations cluster_stability Npys Group Stability fmoc Fmoc/tBu SPPS piperidine Piperidine fmoc->piperidine tfa TFA-based fmoc->tfa boc Boc/Bzl SPPS hf_high "High" HF boc->hf_high hf_low_high "Low-High" HF boc->hf_low_high unstable Unstable piperidine->unstable stable Stable hf_high->stable unstable2 Unstable hf_low_high->unstable2 conditionally_stable Conditionally Stable tfa->conditionally_stable

References

Technical Support Center: Managing the Npys Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-nitro-2-pyridinesulfenyl (Npys) protecting group.

FAQs and Troubleshooting Guides

Q1: What is the Npys group and what are its primary applications?

The 3-nitro-2-pyridinesulfenyl (Npys) group is a protecting group primarily used for the thiol functional group of cysteine residues in peptide synthesis and bioconjugation.[1][2] Its key feature is that it not only protects the cysteine thiol but also activates it for the formation of disulfide bonds. This makes it particularly useful for:

  • Peptide-protein conjugation: Creating specific disulfide linkages between a peptide and a protein.[1][2]

  • Formation of unsymmetrical disulfide bonds: Selectively forming disulfide bridges between two different thiol-containing molecules.

  • Solid-phase peptide synthesis (SPPS): Although its application in Fmoc-based SPPS is limited, it is compatible with Boc/benzyl synthesis strategies.[2]

Q2: My Npys-protected peptide is undergoing premature deprotection. What are the common causes?

Premature deprotection of the Npys group is a frequent issue and can be attributed to several factors related to the chemical environment. The primary culprits are basic conditions and the presence of certain nucleophiles or reducing agents.

Here is a troubleshooting workflow to identify the cause of premature deprotection:

G start Start: Premature Npys Deprotection Observed check_synthesis Check Synthesis Strategy start->check_synthesis check_reagents Examine Reagents and Scavengers start->check_reagents check_ph Verify pH of Solutions start->check_ph check_temp Assess Reaction/Storage Temperature start->check_temp fmoc_strategy Using Fmoc/piperidine? check_synthesis->fmoc_strategy thiol_scavengers Using thiol-based scavengers (e.g., p-thiocresol, DMS)? check_reagents->thiol_scavengers high_ph pH > 7? check_ph->high_ph elevated_temp Elevated temperature? check_temp->elevated_temp boc_strategy Using Boc/HF? fmoc_strategy->boc_strategy No solution_fmoc Solution: Npys is unstable in piperidine. Use Boc-Cys(Npys)-OH for the N-terminal residue or a post-synthetic approach. fmoc_strategy->solution_fmoc Yes solution_boc Solution: Avoid 'low-high' HF conditions and thiol-based scavengers. boc_strategy->solution_boc Yes other_reagents Presence of other nucleophiles (e.g., free thiols, phosphines)? thiol_scavengers->other_reagents No thiol_scavengers->solution_boc Yes solution_reagents Solution: Remove or replace incompatible reagents. Npys is susceptible to nucleophilic attack. other_reagents->solution_reagents Yes solution_ph Solution: Maintain acidic to neutral pH. Npys is more labile at basic pH. high_ph->solution_ph Yes solution_temp Solution: Perform reactions at room temperature or below if possible to minimize degradation. elevated_temp->solution_temp Yes

Troubleshooting workflow for premature Npys deprotection.

Q3: What is the stability of the Npys group under different conditions?

The stability of the Npys group is highly dependent on the chemical environment. Below is a summary of its stability to common reagents and conditions.

Condition/ReagentStabilityComments
Acids
Trifluoroacetic acid (TFA)StableResistant to standard TFA cleavage conditions.
Hydrogen Fluoride (HF)Stable ("high" HF)Stable under "high" HF conditions with scavengers like anisole or p-cresol.
Unstable ("low-high" HF)Significant deprotection can occur under "low-high" HF conditions.
Hydrochloric acid (HCl)Unstable (dilute)Can be removed with 0.1-0.2 N HCl in dioxane.[3]
Bases
PiperidineUnstableIncompatible with standard Fmoc deprotection conditions (e.g., 20-50% piperidine in DMF). Significant decomposition occurs rapidly.
Nucleophiles/Reducing Agents
Thiols (e.g., mercaptoethanol, DTT)UnstableReadily cleaved by thiols, which is a key reaction for its removal and for disulfide bond formation.
Phosphines (e.g., triphenylphosphine)UnstableSelectively removed under neutral conditions.[3]
AscorbateUnstableCan be used for deprotection, with efficiency dependent on pH and temperature.
Scavengers
p-Thiocresol, Dimethyl sulfide (DMS)UnstableCan cause significant loss of the Npys group during HF cleavage.
Anisole, p-CresolStableCompatible with Npys during HF cleavage.
Other
Photolytic CleavageStableCompatible with standard photolytic cleavage conditions.[2]

Q4: How can I selectively deprotect the Npys group?

Selective deprotection of the Npys group can be achieved using mild nucleophiles that do not affect other protecting groups.

  • Thiolysis: Treatment with a thiol-containing reagent is a common method. The choice of thiol and reaction conditions can be optimized for selectivity.

  • Phosphine Reduction: Triphenylphosphine can be used for selective removal under neutral conditions. This method is orthogonal to many other protecting groups.[3]

Below is a diagram illustrating the general principle of selective Npys deprotection.

G start Npys-Protected Peptide deprotection Selective Deprotection start->deprotection thiolysis Thiolysis (e.g., Mercaptoethanol, DTT) deprotection->thiolysis phosphine Phosphine Reduction (e.g., Triphenylphosphine) deprotection->phosphine product Deprotected Peptide (Free Thiol) thiolysis->product phosphine->product

Selective deprotection methods for the Npys group.

Q5: Are there any known side reactions associated with the Npys group?

Yes, aside from premature deprotection, other side reactions can occur:

  • Reaction with Tryptophan: The Npys group can potentially react with the indole side chain of tryptophan, especially under acidic conditions.

  • Disulfide Scrambling: In the presence of free thiols, disulfide exchange can occur, leading to a mixture of products. Careful control of pH and reaction conditions is necessary to minimize this.

Experimental Protocols

Protocol 1: Protection of Cysteine with Npys-Cl

This protocol describes the introduction of the Npys group onto the thiol of a cysteine-containing peptide.

  • Dissolve the Peptide: Dissolve the cysteine-containing peptide in an appropriate solvent, such as a mixture of acetonitrile and water.

  • Prepare Npys-Cl Solution: Prepare a solution of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) in a suitable organic solvent (e.g., dioxane or THF).

  • Reaction: Add the Npys-Cl solution dropwise to the peptide solution with stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Purification: Purify the Npys-protected peptide by reverse-phase HPLC.

Protocol 2: Deprotection of Npys-Cysteine using Triphenylphosphine

This protocol details the removal of the Npys group using triphenylphosphine.

  • Dissolve the Npys-Peptide: Dissolve the Npys-protected peptide in a suitable solvent (e.g., aqueous buffer or an organic solvent like dichloromethane).

  • Add Triphenylphosphine: Add a solution of triphenylphosphine (typically 1.5-2 equivalents) to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid.

  • Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the Npys-protected peptide and the appearance of the deprotected product.

  • Work-up and Purification: After the reaction is complete, the triphenylphosphine oxide byproduct can be removed by extraction or chromatography. Purify the deprotected peptide by reverse-phase HPLC.

Protocol 3: Peptide-Protein Conjugation using an Npys-Activated Peptide

This protocol outlines the conjugation of an Npys-protected peptide to a protein containing a free cysteine residue.

  • Prepare the Protein: Ensure the protein to be conjugated has a free cysteine residue available for reaction. If necessary, reduce any existing disulfide bonds using a mild reducing agent and subsequently remove the reducing agent.

  • Dissolve the Npys-Peptide: Dissolve the purified Npys-protected peptide in a conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Conjugation Reaction: Add the dissolved Npys-peptide to the protein solution. The reaction proceeds via a thiol-disulfide exchange mechanism.

  • Monitoring: The progress of the conjugation can be monitored by observing the release of the 3-nitro-2-thiopyridone byproduct, which has a characteristic UV absorbance.

  • Purification: Purify the resulting peptide-protein conjugate using size-exclusion chromatography or other suitable chromatographic techniques to remove unreacted peptide and byproduct.

Below is a diagram of the peptide-protein conjugation workflow.

G start Start prepare_protein Prepare Protein with Free Cys start->prepare_protein dissolve_peptide Dissolve Npys-Peptide in Buffer start->dissolve_peptide conjugation Mix Protein and Npys-Peptide prepare_protein->conjugation dissolve_peptide->conjugation monitoring Monitor Reaction conjugation->monitoring purification Purify Conjugate monitoring->purification end End: Purified Peptide-Protein Conjugate purification->end

Workflow for peptide-protein conjugation.

References

Common pitfalls to avoid when working with Boc-Cys(Npys)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-Cys(Npys)-OH. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

General Handling & Storage

Q: How should I store and handle this compound? A: this compound should be stored in a dry environment at 2-8°C, preferably under a nitrogen atmosphere to prevent degradation.[1][2] For personal protection, it is recommended to use standard laboratory safety equipment, including gloves, eye shields, and a dust mask.

Solubility

Q: What solvents are recommended for dissolving this compound for coupling reactions? A: For solid-phase peptide synthesis (SPPS), this compound is typically dissolved in polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). A protocol has been described where a 100 mM solution in NMP was successfully used for coupling onto a resin.[3]

Application in Peptide Synthesis

Q: Can I use this compound in Fmoc-based solid-phase peptide synthesis (SPPS)? A: It is generally not recommended to use this compound in a standard Fmoc-SPPS workflow. The Npys (3-nitro-2-pyridinesulfenyl) protecting group is unstable to the piperidine treatment used for Fmoc group removal. If its use is necessary, the Cys(Npys) residue is typically introduced as the final N-terminal amino acid of the peptide using this compound to avoid exposure to piperidine.

Q: What is the primary application of this compound? A: The primary application of this compound is to introduce a protected cysteine residue that can be selectively activated for the formation of asymmetrical disulfide bonds.[2][4] The Npys group activates the thiol, allowing it to react rapidly and specifically with a free sulfhydryl group on another molecule (like a peptide or protein) to form a mixed disulfide bridge.[5] This makes it highly valuable for creating peptide-protein conjugates or cyclic peptides with specific disulfide connectivity.

Deprotection & Disulfide Formation

Q: How is the Npys group removed or reacted to form a disulfide bond? A: The Npys group is typically not "removed" in the traditional sense but rather displaced via thiol-disulfide exchange. To form an asymmetrical disulfide bond, the Cys(Npys)-containing peptide is reacted with a peptide containing a free cysteine thiol. This reaction proceeds efficiently over a wide pH range in aqueous buffers.[4] The Npys group can also be fully removed to yield a free thiol by using reducing agents like dithiothreitol (DTT), β-mercaptoethanol, or trialkylphosphines.[6]

Q: My disulfide bond formation is slow or incomplete. What could be the issue? A: Several factors could be at play:

  • pH: While the reaction works over a wide pH range, the optimal pH can be sequence-dependent. Alkaline pH generally favors the reaction.[4]

  • Steric Hindrance: The accessibility of the reacting thiol groups can be hindered by the peptide's secondary structure. Consider adding denaturants like guanidinium chloride (6M) to the reaction buffer.

  • Oxidation of the Free Thiol: The free thiol partner may have oxidized to form a symmetrical dimer, reducing the concentration available for the desired reaction. Ensure all buffers are deoxygenated and consider adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the purification steps of the free-thiol peptide.

  • Incorrect Stoichiometry: Ensure an appropriate molar ratio of the reactants. A slight excess (1.1-1.2 equivalents) of one peptide can help drive the reaction to completion.

Side Reactions & Troubleshooting

Q: I'm observing unexpected byproducts in my crude peptide. What are common side reactions? A: When working with cysteine-containing peptides, several side reactions can occur:

  • Racemization: The α-carbon of cysteine can be susceptible to racemization, especially when it is the C-terminal residue or during activation for coupling.[7][8]

  • S-Alkylation: During final cleavage from the resin (particularly Wang resin), the highly nucleophilic cysteine thiol can be alkylated by carbocations generated from the linker or other protecting groups.[9][10][11] Using effective scavengers like triisopropylsilane (TIS) is crucial.

  • β-Elimination: Base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine residue, which can subsequently react with nucleophiles like piperidine.[9] This is a greater concern in Fmoc synthesis.

Q: I suspect racemization of the cysteine residue. How can I minimize this? A: To minimize racemization during the coupling of this compound, avoid over-activation. Use coupling conditions that are known to suppress racemization, such as activation with DIPCDI/HOBt or DIPCDI/Oxyma. Racemization is a more significant issue for C-terminal cysteine residues during anchoring to the resin and subsequent synthesis steps.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency of this compound 1. Incomplete deprotection of the N-terminal Boc group of the preceding residue.2. Steric hindrance from the growing peptide chain.3. Suboptimal activation of this compound.1. Ensure complete Boc removal using fresh TFA solution.2. Perform a double coupling.3. Use a more efficient coupling reagent like HATU or HBTU.[3]
Premature Loss of Npys Group 1. Use in Fmoc-SPPS with piperidine treatment.2. Use of thiol-based scavengers during "low-high" HF cleavage.[5]1. Avoid using this compound with Fmoc chemistry unless it's the N-terminal residue.2. Use non-thiol scavengers. The Npys group is stable to standard "high" HF and TFA cleavage cocktails without thiol scavengers.[4]
Formation of Symmetrical Disulfide Dimer Instead of Desired Asymmetrical Product 1. The free thiol peptide partner has self-oxidized.2. The Cys(Npys) peptide has degraded, releasing a free thiol which then dimerizes.1. Purify the free thiol peptide under acidic and deoxygenated conditions immediately before the disulfide formation reaction.2. Ensure the Cys(Npys) peptide is pure and has been handled correctly.
Multiple Peaks in HPLC of Crude Product 1. S-alkylation by resin fragments or protecting group cations during cleavage.2. Racemization.3. Deletion sequences from incomplete coupling.1. Use a cleavage cocktail with an effective scavenger system (e.g., TFA/TIS/Water 95:2.5:2.5).2. Optimize coupling conditions (see racemization FAQ).3. Monitor coupling completion at each step (e.g., Kaiser test).[14]

Experimental Protocols

Protocol 1: Manual Coupling of this compound in Boc-SPPS

This protocol describes a general procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptidyl-resin (1 equivalent) in DCM, then DMF.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v) for 1 minute, drain, then treat with fresh 50% TFA/DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x) to remove residual acid.

  • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes (2x). Wash again with DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[14] If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next synthesis cycle.

Protocol 2: Formation of an Asymmetrical Disulfide Bond

This protocol outlines the reaction of a Cys(Npys)-containing peptide with a free thiol-containing peptide.

  • Peptide Preparation: Dissolve the purified, lyophilized peptide containing the free thiol group in the reaction buffer. A common buffer is 0.1 M ammonium acetate or phosphate buffer, pH 7.0-8.0. The solution should be thoroughly deoxygenated by bubbling with nitrogen or argon.

  • Reactant Addition: Dissolve the Cys(Npys)-containing peptide (1.0-1.1 equivalents) in a minimal amount of the same deoxygenated buffer (or a compatible co-solvent like acetonitrile if solubility is an issue) and add it to the solution of the free thiol peptide.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar). The reaction is often rapid, but can be left for 1-4 hours.[4]

  • Monitoring: Monitor the reaction progress by analytical HPLC. Look for the disappearance of the starting materials and the appearance of a new, single product peak. The release of the 3-nitro-2-thiopyridone byproduct can also be monitored spectrophotometrically.

  • Quenching & Purification: Once the reaction is complete, quench by acidifying the solution with acetic acid or a small amount of TFA. Purify the resulting peptide with the newly formed asymmetrical disulfide bond by preparative RP-HPLC.

Visualizations

Troubleshooting Workflow for Asymmetrical Disulfide Formation start Reaction Incomplete or Low Yield by HPLC check_sm Are both starting material peptides visible? start->check_sm check_thiol Is free thiol peptide prone to oxidation? check_sm->check_thiol Yes sol_degradation Potential Cause: Cys(Npys) Peptide Degradation Solution: 1. Verify purity and mass of Cys(Npys) peptide. 2. Ensure proper storage and handling. check_sm->sol_degradation No, only Cys(Npys) peptide remains check_conditions Review Reaction Conditions check_thiol->check_conditions No sol_dimer Potential Cause: Thiol Dimerization Solution: 1. Re-purify thiol peptide under acidic/deoxygenated conditions. 2. Add TCEP during purification. check_thiol->sol_dimer Yes sol_conditions Potential Cause: Suboptimal Conditions Solution: 1. Increase pH to 7.5-8.0. 2. Add denaturant (e.g., 6M GuHCl) for folded peptides. 3. Increase reaction time. check_conditions->sol_conditions

Caption: A troubleshooting decision tree for incomplete asymmetrical disulfide bond formation.

Experimental Workflow: Asymmetrical Disulfide Bond Synthesis cluster_0 Peptide A Synthesis cluster_1 Peptide B Synthesis spps_a Boc-SPPS of Peptide A (with free Cys-SH at end) cleave_a HF or TFA Cleavage (with scavengers) spps_a->cleave_a purify_a RP-HPLC Purification of Peptide A-SH cleave_a->purify_a react Thiol-Disulfide Exchange (Peptide A-SH + Peptide B-S-Npys) in deoxygenated buffer (pH 7-8) purify_a->react spps_b Boc-SPPS of Peptide B (incorporating this compound) cleave_b HF or TFA Cleavage (NO thiol scavengers) spps_b->cleave_b purify_b RP-HPLC Purification of Peptide B-S-Npys cleave_b->purify_b purify_b->react purify_final Final RP-HPLC Purification react->purify_final final_product Asymmetrical Disulfide-Linked Peptide A-S-S-B purify_final->final_product

References

HPLC analysis of potential side products in Npys chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-nitro-2-pyridinesulfenyl (Npys) chemistry, particularly in the context of HPLC analysis of potential side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Npys-protected compounds and their reactions with thiols, such as cysteine residues.

Q1: I see an unexpected peak in my HPLC chromatogram after reacting Npys-Cl with a thiol-containing peptide. What could it be?

A1: An unexpected peak can indicate the presence of one or more side products. The most common side products in Npys chemistry with thiols are:

  • Symmetrical Disulfide of your Peptide (Peptide-S-S-Peptide): This is often a major byproduct, formed by the oxidation of the free thiol on your peptide. This peak will typically be more hydrophobic than your starting peptide and thus have a longer retention time on a reverse-phase HPLC column. The presence of oxidizing agents or air can promote this side reaction.

  • Npys-Disulfide (Peptide-S-S-Npys): This mixed disulfide can form and may have a retention time close to your desired product.

  • Unreacted Thiol-Containing Peptide: If the reaction has not gone to completion, you will see a peak corresponding to your starting material. This will typically be more polar and have a shorter retention time than the Npys-protected product.

  • Hydrolyzed Npys-Cl: 3-nitro-2-pyridinesulfenyl chloride can hydrolyze to 3-nitro-2-thiopyridine. This is a small, polar molecule that will likely elute early in a reverse-phase separation.

  • Side products from scavengers: Scavengers used during peptide cleavage, such as triisopropylsilane (TIS), can sometimes promote disulfide bond formation.[1]

To identify the unexpected peak, it is recommended to run control experiments (e.g., your starting peptide alone) and to use mass spectrometry (MS) to determine the molecular weight of the species in each peak.

Q2: My main product peak is broad or tailing. What are the possible causes and solutions?

A2: Peak broadening or tailing in HPLC analysis of Npys-protected peptides can be caused by several factors:

  • Poor solubility: The Npys group increases the hydrophobicity of peptides, which can lead to poor solubility in the mobile phase.

    • Solution: Try dissolving your sample in a stronger organic solvent like DMSO or DMF before diluting it with the initial mobile phase.[2] Ensure the final concentration of the strong solvent is minimal before injection.

  • Secondary interactions with the column: Residual silanol groups on silica-based C18 columns can interact with basic residues in your peptide, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress the ionization of silanol groups. Alternatively, use a base-deactivated column.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the amount of sample injected onto the column.

  • High injection volume: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak broadening.

    • Solution: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

Q3: I am losing my Npys-protected product during my workup or analysis. Why is this happening?

A3: The Npys protecting group has specific stability limitations:

  • Instability in the presence of certain reagents: The Npys group is known to be unstable to piperidine, which is commonly used for Fmoc group removal in solid-phase peptide synthesis (SPPS). This makes it unsuitable for standard Fmoc strategies.[3] It is, however, generally stable under Boc/benzyl synthesis conditions.[3]

  • Premature deprotection: The Npys group can be cleaved by reducing agents. Ensure that your purification and analysis steps do not involve reagents that can reduce the disulfide bond.

  • "Low-high" HF acidolysis: While stable to "high" HF acidolysis, the Npys group can be significantly cleaved under "low-high" HF conditions.[3]

To minimize product loss, carefully select your synthetic and cleavage strategies to be compatible with the Npys protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Npys chemistry with cysteine-containing peptides?

A1: The most prevalent side product is the formation of a symmetrical disulfide of the cysteine-containing peptide.[1] This occurs through the oxidation of the free thiol groups. Another potential side product is the mixed disulfide between the peptide and the Npys group.

Q2: How can I prevent the formation of symmetrical disulfide byproducts?

A2: To minimize the formation of symmetrical disulfides:

  • Work under inert conditions: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation.

  • Control the pH: The rate of thiol oxidation is pH-dependent. Running the reaction at a slightly acidic pH can help to reduce the rate of disulfide formation.

  • Add reducing agents to the cleavage cocktail: When cleaving peptides from the resin, the inclusion of a reducing agent like 1,2-ethanedithiol (EDT) can help to keep the cysteine residues in their reduced state.[4]

Q3: What are the ideal HPLC conditions for analyzing Npys-protected peptides?

A3: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing Npys-protected peptides.[2][5] Due to the increased hydrophobicity imparted by the Npys group, you can expect longer retention times compared to the unprotected peptide.[2] A typical starting point for method development would be a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

Data Presentation

Table 1: General HPLC Parameters for Analysis of Npys-Protected Peptides

ParameterTypical SettingRationale
Column C18, 5 µm, 100 Å, 4.6 x 250 mmStandard for peptide separations, providing good resolution.
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileAcetonitrile is a common organic modifier for eluting peptides.
Gradient Linear gradient, e.g., 5-65% B over 20 minThe gradient will depend on the hydrophobicity of the specific peptide.
Flow Rate 1 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 214 nm and 280 nm214 nm detects the peptide backbone, while 280 nm is useful for peptides containing aromatic residues (Trp, Tyr).
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)Elevated temperatures can improve peak shape and reduce viscosity.

Experimental Protocols

Protocol 1: General HPLC Analysis of a Npys-Cysteine Reaction Mixture

  • Sample Preparation:

    • If the reaction is in an organic solvent, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute the sample with the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Inject the prepared sample.

    • Run the gradient as defined in your method (e.g., a linear gradient from 5% to 65% acetonitrile over 20 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • If possible, collect fractions corresponding to the major peaks for further analysis by mass spectrometry to confirm their identities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sp1 Reaction Mixture sp2 Solvent Evaporation sp1->sp2 sp3 Reconstitution in DMSO/DMF sp2->sp3 sp4 Dilution with Mobile Phase A sp3->sp4 sp5 Filtration (0.22 µm) sp4->sp5 hplc1 Column Equilibration sp5->hplc1 hplc2 Sample Injection hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 hplc4 UV Detection (214/280 nm) hplc3->hplc4 da1 Chromatogram Integration hplc4->da1 da2 Peak Identification da1->da2 da3 Mass Spectrometry Confirmation da2->da3

Caption: General workflow for HPLC analysis of Npys-cysteine reactions.

side_product_pathway start Peptide-SH + Npys-Cl product Desired Product: Peptide-S-Npys start->product Main Reaction intermediate Peptide-SH (unreacted) start->intermediate Incomplete Reaction side_product Side Product: Peptide-S-S-Peptide intermediate->side_product Oxidation (O2)

Caption: Reaction pathway showing the formation of the desired product and a common side product.

References

Technical Support Center: S-Npys Bond Stability and Scavenger Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the stability of the 3-nitro-2-pyridinesulfenyl (S-Npys) protecting group for cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the S-Npys protecting group and what are its primary applications?

A1: The S-Npys (3-nitro-2-pyridinesulfenyl) group is a protecting group for the thiol side chain of cysteine used in peptide synthesis. A key feature of the Npys group is its ability to also act as an activating group. S-Npys protected peptides react readily with free thiols to form specific, asymmetric disulfide bonds.[1][2] This makes it particularly valuable for creating peptide-protein conjugates or peptides composed of two different chains linked by a disulfide bridge.[1]

Q2: What is the function of a scavenger in solid-phase peptide synthesis (SPPS)?

A2: Scavengers are reagents added to the cleavage cocktail (e.g., trifluoroacetic acid, TFA) during the final deprotection step of solid-phase peptide synthesis.[3][4] Their primary role is to trap or "scavenge" reactive carbocations that are generated from the acid-mediated cleavage of other protecting groups, such as Trityl (Trt) and tert-butyl (tBu).[5] This prevents the carbocations from causing unwanted side reactions with nucleophilic amino acid residues like Tryptophan, Methionine, and Tyrosine.[3]

Q3: How do scavengers impact the stability of the S-Npys bond?

A3: The S-Npys group is generally stable in TFA, but it is highly susceptible to cleavage by nucleophiles, particularly thiols.[1] Therefore, the choice of scavenger is critical. Using thiol-based scavengers or scavengers that can act as reducing agents can lead to the premature and unintended removal of the Npys group.[1][5] Conversely, the absence of such scavengers is required to maintain the integrity of the S-Npys bond during cleavage.

Q4: Which common scavengers are known to cleave S-protecting groups and are incompatible with S-Npys?

A4: Thiol-based scavengers like dithiothreitol (DTT) and ethanedithiol (EDT) will readily cleave the S-Npys bond.[3] Additionally, hindered hydrosilanes like triisopropylsilane (TIS) and triethylsilane (TES) have been shown to act as reducing agents that facilitate the removal of various S-protecting groups, such as S-Acm and S-Mob, and should be used with caution.[5][6] These reagents, along with thioanisole, can also actively promote disulfide bond formation, which may be an undesired side reaction.[5][6]

Q5: Can the Npys group be introduced onto a peptide during the final cleavage step?

A5: Yes, the Npys group can be added post-synthetically. A common method involves treating a peptide containing a Cys(Trt) residue with 2,2'-dithio-bis-(5-nitropyridine) (DTNP) within the cleavage cocktail.[1] This allows for the direct generation of the Cys(Npys) activated peptide from the resin. Careful selection of scavengers is required to ensure this reaction proceeds efficiently without immediate cleavage of the newly formed S-Npys bond.

Troubleshooting Guides

Issue 1: Unexpected loss of the S-Npys group is observed post-cleavage.

  • Possible Cause: The scavenger used in your cleavage cocktail is reacting with and cleaving the S-Npys bond. This is highly likely if your cocktail contains thiol-based scavengers or certain reducing agents like TIS.[1][5]

  • Solution:

    • Review your cleavage cocktail composition. If you are using scavengers like EDT, DTT, TIS, or thioanisole, they are the likely cause.

    • To preserve the S-Npys group, perform the cleavage using TFA with scavengers that are not strong reductants or thiols. A common cocktail for acid-labile groups that is less aggressive towards S-Npys is TFA/Water (e.g., 95:5 v/v). The water acts as a scavenger for carbocations.

    • Always monitor your cleavage and deprotection reactions by RP-HPLC to assess the stability of all protecting groups.

Issue 2: My mass spectrometry results show significant amounts of homodimers or other unexpected disulfide-linked species.

  • Possible Cause: Certain scavengers, notably triisopropylsilane (TIS), triethylsilane (TES), and thioanisole, have been found to promote disulfide bond formation in addition to their scavenging and reducing activities.[5][6] If the S-Npys group is prematurely cleaved, the resulting free thiol can be oxidized to form a symmetric dimer or react with other free thiols.

  • Solution:

    • Avoid scavengers known to promote disulfide formation, such as TIS and thioanisole, if your goal is to isolate the stable S-Npys protected peptide.[5]

    • If a free thiol is desired after cleavage, but dimerization is an issue, ensure the work-up is performed under reducing conditions or at a pH that minimizes air oxidation (e.g., acidic pH).

    • If you are attempting to form a specific disulfide bond with another thiol, ensure the reaction is performed in a controlled manner after purification of the S-Npys peptide, rather than relying on side reactions during cleavage.

Issue 3: The post-synthetic conversion of Cys(Trt) to Cys(Npys) during cleavage is inefficient or fails.

  • Possible Cause: The scavenger in the cleavage cocktail is interfering with the reaction. A highly reactive scavenger like TIS might reduce the DTNP reagent or the intermediate S-Npys product as it is formed.

  • Solution:

    • For the on-resin conversion of Cys(Trt) to Cys(Npys), a recommended cocktail is TFA/TIS/water (95:2.5:2.5) with the addition of 5 equivalents of DTNP.[1] While TIS can reduce S-protecting groups, in this context, it is primarily acting to scavenge the highly abundant trityl cations, allowing the DTNP to react effectively.

    • Ensure you are using a sufficient excess of the Npys donor reagent (e.g., DTNP).

    • Increase the reaction time and monitor progress by cleaving small aliquots of the resin and analyzing the product via HPLC and Mass Spectrometry.

Data Presentation

Table 1: Compatibility and Impact of Common Scavengers on Thiol Protecting Groups

ScavengerChemical ClassPrimary FunctionImpact on S-Npys BondNotes
Water (H₂O) Protic SolventCation ScavengerCompatible Generally safe for preserving the S-Npys group.[7]
Triisopropylsilane (TIS) Hindered HydrosilaneCation Scavenger, Reducing AgentHigh Risk of Cleavage Can act as a reducing agent to remove S-protecting groups and may promote disulfide formation.[5][6]
Triethylsilane (TES) HydrosilaneCation Scavenger, Reducing AgentHigh Risk of Cleavage Similar to TIS, it can enhance the removal of S-protecting groups.[5]
Ethanedithiol (EDT) ThiolCation Scavenger, Reducing AgentIncompatible (Cleaves) As a thiol, it will readily cleave the S-Npys bond via thiol-disulfide exchange.[1][3]
Thioanisole ThioetherCation ScavengerHigh Risk of Cleavage Can enhance the lability of S-protecting groups and promote disulfide formation.[5][7]
Anisole / Phenol Aromatic Ether / PhenolCation ScavengerGenerally Compatible Less reactive towards S-protecting groups compared to TIS or thioanisole.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Monitoring S-Npys Deprotection by RP-HPLC

This protocol allows for the assessment of S-Npys stability in a given cleavage cocktail.

  • Preparation: Dry a small amount (5-10 mg) of the Cys(Npys)-containing peptide-resin and place it in a microcentrifuge tube.

  • Cleavage: Prepare your test cleavage cocktail (e.g., 200 µL of TFA/Scavenger/H₂O). Add the cocktail to the resin.

  • Reaction: Vortex the mixture briefly and allow it to react at room temperature. Take time points (e.g., 10 min, 30 min, 1 hr, 2 hr) by taking a small aliquot (5 µL) of the supernatant.

  • Work-up: Quench the aliquot in cold diethyl ether (500 µL) to precipitate the peptide. Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • Analysis: Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA). Analyze the sample by RP-HPLC coupled with a mass spectrometer to identify the parent peptide with the S-Npys group and any deprotected or disulfide-linked species.

Protocol 2: Post-Synthetic Formation of Cys(Npys) from Cys(Trt) During Cleavage

This protocol is adapted from established literature for the direct conversion of a Cys(Trt) peptide to a Cys(Npys) peptide.[1]

  • Resin Preparation: Place the dried Cys(Trt)-containing peptide-resin in a reaction vessel.

  • Reagent Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Separately, weigh out 5 equivalents (relative to resin loading) of 2,2'-dithio-bis-(5-nitropyridine) (DTNP).

  • Reaction: Add the DTNP to the cleavage cocktail and vortex until dissolved. Immediately add this solution to the peptide-resin.

  • Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash several times with cold ether, and dry under vacuum.

  • Verification: Confirm the successful conversion and purity of the final Cys(Npys) peptide using RP-HPLC and mass spectrometry.

Mandatory Visualizations

Scavenger_Selection_Workflow start Start: Planning Final Cleavage check_npys Is Cys(Npys) present in the peptide? start->check_npys goal What is the desired outcome for Cys(Npys)? check_npys->goal Yes no_npys No Cys(Npys) Present check_npys->no_npys No preserve_npys Preserve S-Npys Bond goal->preserve_npys Preserve cleave_npys Cleave S-Npys to Free Thiol goal->cleave_npys Cleave use_mild_scav Use mild, non-thiol scavengers. (e.g., TFA/H2O) preserve_npys->use_mild_scav use_thiol_scav Use thiol-based scavengers or TIS. (e.g., TFA/TIS/EDT) cleave_npys->use_thiol_scav end Proceed to Cleavage use_mild_scav->end use_thiol_scav->end standard_protocol Follow standard scavenger protocols based on other sensitive residues (Trp, Met, etc.) no_npys->standard_protocol standard_protocol->end

Caption: Decision workflow for selecting an appropriate scavenger cocktail.

Scavenger_Cleavage_Mechanism Peptide_SNpys Peptide-Cys-S-Npys Peptide_SH Peptide-Cys-SH (Free Thiol) Peptide_SNpys->Peptide_SH Release Mixed_Disulfide Scavenger-S-S-Npys (or other adducts) Peptide_SNpys->Mixed_Disulfide Forms Scavenger_SH Scavenger-SH (e.g., EDT, TIS-H) Scavenger_SH->Peptide_SNpys Nucleophilic Attack

Caption: Proposed mechanism of S-Npys cleavage by a nucleophilic scavenger.

Troubleshooting_Flowchart start Unexpected peak(s) in HPLC/MS after cleavage check_mass Check Mass of Unexpected Peak start->check_mass mass_deprotected Mass corresponds to deprotected peptide (loss of Npys group) check_mass->mass_deprotected Loss of ~155 Da mass_dimer Mass corresponds to peptide dimer check_mass->mass_dimer 2x Peptide Mass - 2 Da mass_other Other unexpected mass check_mass->mass_other Other cause_scavenger Cause: Scavenger-induced cleavage. (e.g., TIS, EDT) mass_deprotected->cause_scavenger cause_oxidation Cause: Scavenger promoted disulfide formation or air oxidation after cleavage. mass_dimer->cause_oxidation cause_side_reaction Cause: Scavenger adduction or modification of other residues. mass_other->cause_side_reaction solution_scavenger Solution: Use milder scavenger (e.g., H2O) to preserve S-Npys. cause_scavenger->solution_scavenger solution_oxidation Solution: Avoid TIS/Thioanisole. Work up under acidic or reducing conditions. cause_oxidation->solution_oxidation solution_side_reaction Solution: Re-evaluate scavenger choice based on all amino acids present. cause_side_reaction->solution_side_reaction

Caption: Troubleshooting flowchart for unexpected cleavage results.

References

Strategies for improving the efficiency of peptide-protein conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide-Protein Conjugation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of their conjugation experiments.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during peptide-protein conjugation.

Issue 1: Low or No Conjugation Yield

A frequent challenge in bioconjugation is a low or nonexistent yield of the desired conjugate.[1] This guide provides a step-by-step approach to diagnosing and resolving the root causes.

Troubleshooting Workflow for Low Conjugation Yield

LowYieldTroubleshooting start Start: Low/No Yield reagent_quality Step 1: Evaluate Reagent & Biomolecule Quality start->reagent_quality buffer_issues Step 2: Check for Interfering Substances in Buffers reagent_quality->buffer_issues Reagents OK sub1 Improper storage? Degraded crosslinkers? reagent_quality->sub1 reaction_conditions Step 3: Assess Reaction Conditions buffer_issues->reaction_conditions Buffers OK sub2 Amine-containing buffers (Tris, glycine)? Sodium azide? buffer_issues->sub2 protein_issues Step 4: Verify Protein Characteristics reaction_conditions->protein_issues Conditions OK sub3 Suboptimal pH, temperature, or reaction time? reaction_conditions->sub3 purification Step 5: Optimize Purification Strategy protein_issues->purification Protein OK sub4 Low purity (>95% recommended)? Low concentration (<0.5 mg/mL)? protein_issues->sub4 success Resolution: Improved Yield purification->success Purification Optimized

Caption: A stepwise workflow for troubleshooting low conjugation yield.

Detailed Troubleshooting Steps:

Problem Area Possible Cause Recommended Solution
Reagent & Biomolecule Quality Degradation of crosslinkers or biomolecules due to improper storage.Ensure reagents, especially moisture-sensitive ones like NHS esters, are stored at -20°C in a desiccated environment.[1] Allow reagents to reach room temperature before opening to prevent condensation.[1] Use fresh, high-quality materials for optimal results.[2]
Inaccurate quantification of reagents.Verify the concentration of your protein and peptide solutions using reliable methods like Bradford protein assay or spectrophotometry.[3]
Reaction Buffer Composition Presence of interfering substances.Buffers containing primary amines (e.g., Tris, glycine) will compete with the target reaction when using amine-reactive crosslinkers like NHS esters.[4][5] Sodium azide can also interfere. Perform buffer exchange using dialysis, ultrafiltration, or gel filtration.[1]
Reaction Conditions Suboptimal pH, temperature, or reaction time.Optimize reaction conditions. For example, NHS ester reactions with primary amines are most efficient at a pH of 7-8.[5] Thiol-maleimide reactions are typically performed at a pH of 6.5-7.5.[6] Adjusting temperature and incubation time can also improve yields.[2]
Low reactant concentrations.Low concentrations can slow the reaction rate, allowing for competing side reactions like the hydrolysis of NHS esters.[5] If possible, increase the concentration of the reactants.[5]
Protein/Peptide Characteristics Low purity of the starting protein.It is recommended to use a protein with a purity greater than 95%, as impurities can compete for the labeling reagent.[7]
Inaccessibility of the reactive site.The desired reactive groups on a protein may be limited or inaccessible due to protein folding.[2] Consider finding an alternative reactive site or modifying the protein through genetic manipulation to improve accessibility.[2]
Peptide solubility issues.Hydrophobic peptides may be difficult to dissolve in aqueous buffers, leading to poor conjugation efficiency.[8] A solubility test is recommended before committing all of your peptide to the reaction.[8] Organic co-solvents like DMSO or DMF (up to 10-20%) can be added if compatible with your biomolecule.[5]
Purification Suboptimal purification technique.The chosen purification method may not be effectively separating the conjugate from unreacted components. Consider alternative methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography.[2][9]
Issue 2: Lack of Site-Specificity

Achieving a homogenous product with a defined peptide-to-protein ratio requires site-specific conjugation.

Troubleshooting Steps:

Possible Cause Recommended Solution
Use of non-specific crosslinkers.Lysine-based conjugation using NHS esters can result in a heterogeneous mixture as multiple lysine residues are typically present on a protein's surface.[7][10]
Multiple reactive sites on the protein.To improve specificity, consider using chemistries that target less abundant amino acids, such as the thiol group of cysteine.[10] If no free cysteines are available, they can often be introduced at specific sites through genetic engineering.[2] Click chemistry, which involves the reaction of an azide with an alkyne, offers a highly selective and efficient method for conjugation.[11][12]
Issue 3: Protein Aggregation During or After Conjugation

The addition of molecules to a protein can alter its properties and lead to aggregation.

Troubleshooting Steps:

Possible Cause Recommended Solution
Over-labeling of the protein.The addition of too many peptide molecules can change the protein's net charge and isoelectric point, leading to reduced solubility.[13] Reduce the molar excess of the peptide or crosslinker in the reaction.
Hydrophobicity of the peptide or crosslinker.Conjugating a hydrophobic peptide can expose hydrophobic patches, leading to aggregation.[8] The crosslinker itself may also be hydrophobic.[13]
Suboptimal buffer conditions.Add stabilizing excipients to the reaction and storage buffers, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% Tween-20.[13]
Reaction temperature.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the process of protein unfolding and aggregation.[13]
Protein concentration.Perform the conjugation reaction at a lower protein concentration to reduce the likelihood of intermolecular interactions that can lead to aggregation.[13]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common chemistries used for peptide-protein conjugation?

A1: The most common strategies involve targeting amine groups (e.g., on lysine residues) with N-hydroxysuccinimide (NHS) esters, and thiol groups (on cysteine residues) with maleimides.[10][14] Click chemistry, utilizing copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, is also gaining popularity due to its high specificity and efficiency.[11][15]

Q2: How can I improve the stability of my conjugate?

A2: The stability of the linker is crucial. While thiol-maleimide coupling is common, the resulting thioether bond can undergo a retro-Michael reaction, leading to dissociation.[16] Strategies to improve stability include using linkers that form more stable bonds or modifying the reaction conditions. For instance, conjugation of a peptide with an N-terminal cysteine to a maleimide can lead to a thiazine structure, which is more stable than the standard thioether linkage.[17]

Amine-Reactive Chemistry (NHS Esters)

Q3: My NHS ester-based conjugation is inefficient. What could be the problem?

A3: Inefficiency in NHS ester reactions is often due to hydrolysis of the NHS ester, which competes with the desired reaction with the primary amine.[18][19] This is exacerbated by low reactant concentrations and higher pH.[5][19] Ensure your protein concentration is adequate and that your reaction buffer is free of competing primary amines like Tris or glycine.[1][5]

Logical Diagram of NHS Ester-Amine Coupling

NHS_Ester_Amine_Coupling Protein Protein with Primary Amine (Lysine) Reaction Reaction (pH 7-8.5) Protein->Reaction NHS_Ester Peptide with NHS Ester NHS_Ester->Reaction Conjugate Stable Amide Bond (Peptide-Protein Conjugate) Reaction->Conjugate Byproduct NHS Byproduct Reaction->Byproduct

Caption: Reaction scheme for NHS ester and primary amine coupling.

Thiol-Reactive Chemistry (Maleimides)

Q4: What are the key considerations for maleimide-thiol conjugation?

A4: This reaction is highly specific for thiol groups found in cysteine residues.[6] It is important to ensure that the cysteine's thiol group is in its reduced form.[8] This can be achieved by pre-treating the peptide with a reducing agent like TCEP, which must then be removed before adding the maleimide-functionalized protein. The optimal pH for this reaction is between 6.5 and 7.5.[6]

Logical Diagram of Maleimide-Thiol Coupling

Maleimide_Thiol_Coupling Protein Protein with Maleimide Group Reaction Reaction (pH 6.5-7.5) Protein->Reaction Peptide Peptide with Reduced Thiol (Cysteine) Peptide->Reaction Conjugate Stable Thioether Bond (Peptide-Protein Conjugate) Reaction->Conjugate

References

How to handle moisture sensitivity of Boc-Cys(Npys)-OH during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling the moisture sensitivity of Boc-Cys(Npys)-OH during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, is a protected amino acid derivative. Its primary use is in peptide synthesis, specifically for the introduction of a cysteine residue that is activated for the formation of unsymmetrical disulfide bonds. The 3-nitro-2-pyridinesulfenyl (Npys) group reacts readily with a free thiol group from another cysteine residue to form a disulfide bridge under mild conditions.

Q2: Why is this compound considered moisture-sensitive?

Q3: How should I store this compound to maintain its integrity?

To ensure the stability of this compound, it is crucial to store it under dry and cool conditions.

Storage ConditionRecommendation
Temperature 4°C to -20°C[1]
Atmosphere Store under an inert gas atmosphere, such as nitrogen or argon.[1]
Container Use a tightly sealed, opaque container to protect from light and moisture.
Location A desiccator is highly recommended for storage.

Q4: Can I use this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?

Caution is required when using this compound in Fmoc SPPS. The Npys group is unstable to the piperidine solutions typically used for Fmoc deprotection.[2] This can lead to the premature removal of the Npys group and undesired side reactions. It is therefore recommended to introduce the Cys(Npys) residue at the N-terminus of the peptide chain using this compound after the completion of the Fmoc-based assembly of the rest of the peptide.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, with a focus on problems arising from moisture sensitivity.

Problem Possible Cause Solution
Low coupling efficiency or failed disulfide bond formation Degradation of this compound due to moisture exposure.1. Verify Reagent Integrity: Check for any visual signs of degradation (see below). If suspected, use a fresh vial of the reagent. 2. Ensure Anhydrous Conditions: Use anhydrous solvents for the coupling reaction. Dry solvents using appropriate methods (e.g., molecular sieves) before use. 3. Inert Atmosphere: Perform the weighing and dissolution of the reagent under an inert gas (nitrogen or argon) atmosphere using a glove box or glove bag.
Reagent appears clumpy, discolored (darker yellow/orange), or has a different texture. This can be a visual indicator of hydrolysis and degradation.Discard the reagent and use a fresh, properly stored vial. Do not attempt to use a reagent that shows physical signs of degradation.
Inconsistent results between experiments. Variable exposure of the reagent to atmospheric moisture.1. Standardize Handling Protocol: Implement a strict protocol for handling the reagent, ensuring minimal exposure to air. 2. Aliquot the Reagent: Upon receiving, and under an inert atmosphere, aliquot the this compound into smaller, single-use vials. This prevents repeated exposure of the entire stock to moisture.
Formation of unexpected side products. Reaction of hydrolyzed this compound or side reactions with residual water in the reaction mixture.1. Strict Moisture Control: Adhere to the detailed experimental protocols for handling moisture-sensitive compounds. 2. Solvent Purity: Use high-purity, anhydrous grade solvents for all steps involving this compound.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound
  • Preparation: Before opening the reagent vial, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: Transfer the required amount of this compound to a pre-weighed, dry vial inside a glove box or a glove bag filled with nitrogen or argon.

  • Weighing: Quickly weigh the sealed vial containing the reagent.

  • Dissolution: Dissolve the weighed reagent in an anhydrous solvent appropriate for the subsequent reaction, still under an inert atmosphere.

  • Storage of Aliquots: If aliquoting, ensure the smaller vials are also dry and are purged with inert gas before sealing.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis (Manual)

This protocol assumes the peptide has been synthesized on the resin and the N-terminal Fmoc group has been removed, and the resin has been thoroughly washed and dried.

  • Resin Preparation: Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30 minutes.

  • Activation Mixture Preparation (under inert atmosphere):

    • Dissolve this compound (1.5-3 equivalents relative to the resin substitution) in anhydrous DMF.

    • Add a suitable coupling agent (e.g., HBTU, HATU; 1.5-3 equivalents) and a base (e.g., DIPEA; 3-6 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Immediately add the pre-activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (3 times), DCM (3 times), and finally with methanol (2 times).

  • Drying: Dry the resin under high vacuum.

Visualizations

Logical Workflow for Handling this compound

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_troubleshooting Troubleshooting storage Store at 4°C to -20°C under inert gas equilibrate Equilibrate to RT in desiccator storage->equilibrate 1. degradation Degradation storage->degradation weigh Weigh under inert atmosphere equilibrate->weigh 2. dissolve Dissolve in anhydrous solvent weigh->dissolve 3. weigh->degradation activate Prepare activation mix under inert atmosphere dissolve->activate 4. couple Couple to peptide activate->couple 5. low_yield Low Yield couple->low_yield

Caption: Workflow for handling moisture-sensitive this compound.

Signaling Pathway of Disulfide Bond Formation

G BocCysNpys This compound MixedDisulfide Boc-Cys-S-S-Cys-Peptide BocCysNpys->MixedDisulfide Nucleophilic attack PeptideThiol Peptide-Cys-SH PeptideThiol->MixedDisulfide NpysThiol Npys-SH MixedDisulfide->NpysThiol Release

Caption: Reaction pathway for disulfide bond formation.

References

Validation & Comparative

A Comparative Guide to Boc-Cys(Npys)-OH and Boc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for cysteine is a critical decision in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent unwanted side reactions, such as oxidation and alkylation. This guide provides an objective comparison of two commonly used N-α-Boc protected cysteine derivatives: Boc-Cys(Npys)-OH and Boc-Cys(Trt)-OH. This comparison is based on their chemical properties, performance in Boc-SPPS, and potential for side reactions, supported by available data from scientific literature.

At a Glance: Key Differences

The primary distinction between the 3-nitro-2-pyridylsulfenyl (Npys) and the trityl (Trt) protecting groups for the cysteine side chain lies in their deprotection chemistry and their primary applications. The Npys group is specifically designed for the facile formation of asymmetric disulfide bonds, while the Trt group is a general-purpose, acid-labile protecting group.

Performance Comparison

The choice between this compound and Boc-Cys(Trt)-OH can significantly influence the synthetic strategy, particularly when disulfide bond formation is a key step. The following sections and tables summarize the key performance characteristics of each.

Chemical Properties and Stability
FeatureThis compoundBoc-Cys(Trt)-OH
Protecting Group 3-Nitro-2-pyridylsulfenyl (Npys)Trityl (Trt)
Molecular Weight 375.42 g/mol 463.59 g/mol
Deprotection Condition Thiolysis (e.g., with another thiol)Acidolysis (e.g., TFA)
Stability in Boc-SPPS Generally stable to TFA used for Boc deprotection.Stable to repeated TFA treatments for Boc deprotection.
Primary Application Formation of asymmetric disulfide bonds.General protection of cysteine thiol.
Quantitative Data on Side Reactions

Direct quantitative comparison of side reactions in a single study is limited. However, based on known reactivity, the following can be inferred:

Side ReactionThis compoundBoc-Cys(Trt)-OH
Racemization Less commonly reported in Boc-SPPS.Prone to racemization, especially during prolonged activation times or with certain coupling reagents.[1][2]
S-alkylation Not a typical side reaction.Can occur during final cleavage due to reaction with carbocations from the resin or other protecting groups if scavenging is inefficient.[3]
Premature Deprotection Stable to standard Boc deprotection conditions (TFA).Stable to standard Boc deprotection conditions (TFA).

Experimental Protocols

General Boc-SPPS Cycle (for both derivatives)
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice). Wash with DCM (3x).

  • Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for each amino acid in the sequence.

Specific Protocols for Cysteine Incorporation and Deprotection

For Boc-Cys(Trt)-OH:

  • Incorporation: Follow the "General Boc-SPPS Cycle" for the coupling of Boc-Cys(Trt)-OH. To minimize racemization, consider using a carbodiimide-based coupling reagent with an additive like HOBt and avoid prolonged pre-activation times.

  • Final Cleavage and Trt Deprotection:

    • After the final N-terminal Boc deprotection, wash and dry the peptide-resin.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and resin, ensuring it contains efficient scavengers for the trityl cation (e.g., triisopropylsilane (TIS)). A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

    • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt group will be cleaved simultaneously with the peptide from the resin and other side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, wash, and dry.

For this compound:

  • Incorporation: Follow the "General Boc-SPPS Cycle" for the coupling of this compound.

  • Final Cleavage:

    • After the final N-terminal Boc deprotection, wash and dry the peptide-resin.

    • Use a standard cleavage cocktail (e.g., HF or TFMSA) that does not contain thiol scavengers, as these would cleave the Npys group.

  • Asymmetric Disulfide Bond Formation (Post-Cleavage):

    • Dissolve the purified Npys-protected peptide in a suitable buffer (e.g., pH 7-8).

    • Add a solution of the desired thiol-containing molecule (e.g., another peptide with a free cysteine).

    • Monitor the reaction by HPLC until completion.

    • Purify the resulting asymmetrically disulfide-bonded peptide by HPLC.

Visualizing the Chemistry

The following diagrams, generated using Graphviz, illustrate the chemical structures and the divergent deprotection pathways.

cluster_boc_cys_npys This compound cluster_boc_cys_trt Boc-Cys(Trt)-OH boc_cys_npys boc_cys_npys boc_cys_trt boc_cys_trt

Chemical structures of this compound and Boc-Cys(Trt)-OH.

cluster_synthesis Boc-SPPS cluster_trt Boc-Cys(Trt)-OH Pathway cluster_npys This compound Pathway Start Start Incorporate Cys Incorporate Cys Start->Incorporate Cys Elongate Peptide Elongate Peptide Incorporate Cys->Elongate Peptide Final Cleavage Final Cleavage Elongate Peptide->Final Cleavage Acidolysis Acidolysis Final Cleavage->Acidolysis TFA/TIS Thiolysis Thiolysis Final Cleavage->Thiolysis + R-SH Free Thiol Peptide Free Thiol Peptide Acidolysis->Free Thiol Peptide Asymmetric Disulfide Asymmetric Disulfide Thiolysis->Asymmetric Disulfide

References

A Comparative Guide to Cysteine Protecting Groups: Boc-Cys(Npys)-OH vs. Acm and StBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of cysteine's reactive sulfhydryl group is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of protecting group profoundly impacts the efficiency of peptide assembly, the strategy for disulfide bond formation, and the purity of the final product. This guide provides an objective comparison of three widely used tert-butyloxycarbonyl (Boc) protected cysteine derivatives: Boc-Cys(Npys)-OH, Boc-Cys(Acm)-OH, and Boc-Cys(StBu)-OH, supported by experimental data and detailed protocols.

At a Glance: Key Characteristics of Cysteine Protecting Groups

The selection of an appropriate cysteine protecting group is dictated by the overall synthetic strategy, particularly the desired orthogonality and the conditions for disulfide bond formation. The following table summarizes the key features of the Npys, Acm, and StBu protecting groups in the context of Boc-SPPS.

FeatureThis compoundBoc-Cys(Acm)-OHBoc-Cys(StBu)-OH
Chemical Structure of Protecting Group 3-Nitro-2-pyridylsulfenylAcetamidomethyltert-Butylthio
Primary Method of Deprotection Thiolysis (e.g., with thiophenol, DTT)Oxidation (Iodine) or treatment with heavy metal salts (Hg(OAc)₂, AgOTf)Reduction (e.g., with TCEP, DTT, β-mercaptoethanol)
Key Advantages - Thiol activation for facile disulfide bond formation- Mild deprotection conditions- Stability to acidic conditions (TFA)- Can be deprotected and cyclized in one step with iodine- High stability to both acidic and basic conditions- Orthogonal to many other protecting groups
Notable Disadvantages - Instability to piperidine in Fmoc-SPPS- Potential for side reactions (e.g., S→O Acm shift) during deprotection[1][2]- Use of toxic heavy metals for non-oxidative removal- Deprotection can be sluggish and sequence-dependent[3]- Requires reducing conditions which may affect other parts of the peptide
Compatibility with Boc-SPPS GoodExcellentExcellent
Orthogonality Orthogonal to acid-labile groupsOrthogonal to acid-labile groupsOrthogonal to acid-labile groups

Experimental Data: A Quantitative Comparison

The efficiency of deprotection and the purity of the resulting peptide are critical parameters in peptide synthesis. While direct comparative studies under identical conditions are limited, the following table collates available data to provide insights into the performance of each protecting group.

Protecting GroupDeprotection ReagentReaction TimeReported Yield/PurityKey ObservationsCitation(s)
Npys Thiolysis (e.g., 2-mercaptopyridine)ShortNot specifiedDeprotection is generally rapid and efficient under mild conditions.[4]
Acm Iodine (in DMF/H₂O)~40 minutes (on-resin)Yields can be high (e.g., 90.2% for a second disulfide bond formation)On-resin cyclization is an effective strategy.[5][6]
Acm Thallium(III) trifluoroacetateNot specifiedCan lead to side reactions like Acm shift.Not a preferred method due to side reactions.[2]
StBu TCEP (500 equiv.)3 hoursNot specifiedEffective for complete deprotection.[7]
StBu β-mercaptoethanolHighly variable (sequence-dependent)Can be inefficient, requiring high temperatures.Deprotection efficiency is highly dependent on the peptide sequence.[3]

Experimental Protocols

Detailed and reproducible protocols are essential for success in peptide synthesis. The following sections provide methodologies for the deprotection of Npys, Acm, and StBu groups.

Protocol 1: Deprotection of this compound by Thiolysis

This protocol is suitable for the removal of the Npys group to generate a free thiol, which can then be used for disulfide bond formation or other modifications.

Materials:

  • Npys-protected peptide

  • Thiophenol

  • Solvent (e.g., DMF or a suitable buffer)

Procedure:

  • Dissolve the Npys-protected peptide in the chosen solvent.

  • Add an excess of thiophenol (typically 10-20 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by HPLC. The reaction is typically complete within a few hours.

  • Upon completion, purify the deprotected peptide by preparative HPLC to remove the excess thiol and the 3-nitro-2-pyridinethiol byproduct.

Protocol 2: On-Resin Deprotection and Cyclization of Cys(Acm) with Iodine

This method allows for the simultaneous deprotection of the Acm group and the formation of a disulfide bond while the peptide is still attached to the solid support.[6]

Materials:

  • Acm-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized water

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Suspend the linear Acm-protected peptide-resin in DMF (approximately 1 mL per gram of resin).[6]

  • Prepare a solution of iodine (10 equivalents relative to the peptide) in a 4:1 (v/v) mixture of DMF and water.[6]

  • Add the iodine solution to the resin suspension.[6]

  • Shake the reaction mixture at room temperature for 40 minutes.[6]

  • Filter the resin and wash it sequentially with:

    • DMF (3 times)

    • 2% ascorbic acid in DMF (2 times) to quench any remaining iodine

    • DMF (5 times)

    • DCM (3 times)

  • The resin-bound cyclized peptide is now ready for cleavage from the solid support.

Protocol 3: Deprotection of Cys(StBu) with Tris(2-carboxyethyl)phosphine (TCEP)

This protocol describes the removal of the StBu group in solution using the reducing agent TCEP.[7]

Materials:

  • StBu-protected peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Aqueous buffer (e.g., phosphate buffer at pH 5)

  • Dilute NaOH solution

Procedure:

  • Dissolve the StBu-protected peptide in water to a concentration of approximately 0.3 mM.[7]

  • Add a large excess of TCEP (e.g., 500 equivalents).[7]

  • Adjust the pH of the solution to 5 with a dilute aqueous NaOH solution.[7]

  • Stir the mixture at room temperature for 3 hours.[7]

  • Monitor the reaction by HPLC to confirm the complete removal of the StBu group.

  • Upon completion, the deprotected peptide can be purified by HPLC.

Visualizing the Chemistry: Deprotection Mechanisms and Workflow

The following diagrams, generated using Graphviz, illustrate the chemical transformations and the overall workflow for utilizing these cysteine protecting groups in Boc-SPPS.

Deprotection_Mechanisms cluster_Npys This compound Deprotection cluster_Acm Boc-Cys(Acm)-OH Deprotection (Oxidative) cluster_StBu Boc-Cys(StBu)-OH Deprotection Npys_start Peptide-Cys(Npys) Npys_end Peptide-Cys-SH Npys_start->Npys_end Thiolysis Thiol R-SH (Thiol) Thiol->Npys_end Byproduct_Npys Npys-S-R Acm_start 2 x Peptide-Cys(Acm) Acm_end Peptide-Cys-S-S-Cys-Peptide Acm_start->Acm_end Oxidation Iodine Iodine (I₂) Iodine->Acm_end Byproduct_Acm 2 x Acm⁺ + 2I⁻ StBu_start Peptide-Cys(StBu) StBu_end Peptide-Cys-SH StBu_start->StBu_end Reduction ReducingAgent Reducing Agent (e.g., TCEP) ReducingAgent->StBu_end Byproduct_StBu tBu-SH + Oxidized Reducing Agent

Caption: Deprotection mechanisms for Npys, Acm, and StBu protecting groups.

SPPS_Workflow start Start Boc-SPPS incorporation Incorporate Boc-Cys(PG)-OH (PG = Npys, Acm, or StBu) start->incorporation synthesis Complete Peptide Synthesis incorporation->synthesis cleavage Cleave Peptide from Resin (e.g., with HF or TFMSA) synthesis->cleavage deprotection_choice Orthogonal Deprotection Strategy cleavage->deprotection_choice deprotect_Npys Thiolysis (e.g., Thiophenol) deprotection_choice->deprotect_Npys Npys deprotect_Acm Oxidation (Iodine) or Heavy Metal Treatment deprotection_choice->deprotect_Acm Acm deprotect_StBu Reduction (e.g., TCEP) deprotection_choice->deprotect_StBu StBu disulfide Disulfide Bond Formation deprotect_Npys->disulfide deprotect_Acm->disulfide deprotect_StBu->disulfide purification Purification (HPLC) disulfide->purification final_peptide Final Peptide purification->final_peptide

References

A Researcher's Guide to Validating Disulfide Bond Formation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the correct formation of disulfide bonds is a critical quality attribute that dictates the structure, stability, and function of therapeutic proteins and other biomolecules. Validating these covalent linkages with high accuracy and confidence is paramount. This guide provides a comprehensive comparison of the leading analytical methods for disulfide bond validation, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.

Core Analytical Techniques: A Head-to-Head Comparison

The validation of disulfide bonds can be approached through a variety of analytical techniques, each with its own set of strengths and limitations. The choice of method often depends on the specific requirements of the analysis, such as the complexity of the protein, the need for quantitative versus qualitative data, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used methods.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)X-ray CrystallographySDS-PAGE (Reducing vs. Non-reducing)Ellman's AssayCapillary Electrophoresis (CE)
Principle Peptide mapping of digested protein under non-reducing and reducing conditions to identify disulfide-linked peptides by mass.Determination of 3D protein structure in solution based on the magnetic properties of atomic nuclei.[1]Determination of 3D protein structure in a crystalline state by analyzing X-ray diffraction patterns.Separation of proteins by molecular weight, with and without a reducing agent to break disulfide bonds.[2][3]Colorimetric quantification of free sulfhydryl groups.[4]Separation of molecules based on their electrophoretic mobility in a capillary.[5]
Data Output Precise localization of disulfide bonds (connectivity).High-resolution 3D structure, direct observation of disulfide linkages.[6]High-resolution 3D structure, unambiguous identification of disulfide bonds.[7]Qualitative assessment of inter-chain disulfide bonds.Quantitative measure of free thiols, allowing inference of disulfide bond number.Separation of disulfide bond isomers.
Sensitivity High (picomole to femtomole range).[7][8]Moderate to low (milligram quantities of sample).[9]Low (requires high-quality crystals).Moderate (microgram range).High (micromolar concentrations).[10]High.[5]
Throughput High, amenable to automation.[11]Low, time-consuming data acquisition and analysis.[9]Low, crystal screening and data collection are lengthy processes.High.High.High.[12]
Accuracy High, can be affected by disulfide scrambling during sample preparation.[13]High for structure determination, can be ambiguous for complex disulfide patterns.[14]Very high, considered the "gold standard" for structure determination.[15]Low, provides indirect evidence.Moderate, indirect measurement.High for isomer separation.
Sample Requirement Micrograms of purified protein.Milligrams of highly pure, soluble protein.[9]Milligrams of high-purity protein that can be crystallized.Micrograms of protein.Micrograms of protein.Micrograms of protein.
Key Advantage High sensitivity and specificity for bond localization.[7][8]Provides detailed structural and dynamic information in solution.[16]Provides atomic-resolution structures.[15]Simple, rapid, and widely accessible.Simple, quantitative, and high-throughput.High resolution for isomer separation.[17]
Key Limitation Potential for disulfide scrambling during sample preparation.[18]Limited to smaller proteins (<30 kDa), requires isotopic labeling for larger proteins.[16]Protein must be crystallizable, which is not always possible; the crystal structure may not represent the solution state.[19]Only indicates the presence of inter-chain bonds, not their specific location.Does not provide information on disulfide bond connectivity.Does not provide direct structural information.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the primary analytical methods used in disulfide bond validation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Denature Denaturation Protein->Denature Alkyl_Free Alkylation of Free Thiols Denature->Alkyl_Free Reduce_Alkyl Reduction & Alkylation (Control) Denature->Reduce_Alkyl Digest Enzymatic Digestion (Non-reducing) Alkyl_Free->Digest LC LC Separation Digest->LC Reduce_Alkyl->Digest Control Sample MS Mass Spectrometry (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis Protein Isotopically Labeled Protein Sample (¹³C, ¹⁵N) NMR_Acq NMR Data Acquisition (e.g., NOESY, HSQC) Protein->NMR_Acq Res_Assign Resonance Assignment NMR_Acq->Res_Assign Struct_Calc Structure Calculation Res_Assign->Struct_Calc Validation Structure Validation Struct_Calc->Validation Reducing_vs_Nonreducing_SDS_PAGE Protein Protein Sample Non_Reducing Non-reducing SDS-PAGE Protein->Non_Reducing Reducing Reducing SDS-PAGE Protein->Reducing Compare Compare Banding Patterns Non_Reducing->Compare Reducing->Compare

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Cys(Npys)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics and drug development, the accurate analysis of cysteine-containing peptides is crucial for understanding protein structure, function, and modification. The 3-nitro-2-pyridinesulfenyl (Npys) group is a valuable tool for cysteine protection and the formation of asymmetric disulfide bonds. This guide provides a comparative analysis of the mass spectrometry performance of Cys(Npys)-containing peptides against common alternatives, supported by experimental considerations and detailed protocols.

Performance Comparison of Cysteine Modifications in Mass Spectrometry

The choice of cysteine modification can significantly impact the outcome of a mass spectrometry experiment. Ionization efficiency, fragmentation behavior, and chromatographic properties are key parameters to consider. Below is a summary of the expected performance of Cys(Npys) in comparison to other widely used cysteine modifications.

FeatureCys(Npys)Cys(IAM)Cys(NEM)Cys(Thiol) - Free
Primary Use Asymmetric disulfide formation, Cys protectionAlkylation of free thiolsAlkylation of free thiolsNative state analysis, Disulfide mapping
Molecular Weight Increase (Da) 154.057.02125.050
Ionization Efficiency (ESI+) ModerateHighHighVariable, prone to oxidation
Fragmentation Behavior (CID/HCD) Expected characteristic neutral loss of Npys (154 Da) or related fragments.Stable modification, fragmentation along the peptide backbone.Stable modification, fragmentation along the peptide backbone.Can lead to neutral loss of H₂S.
Chromatographic Behavior (RP-HPLC) Increased hydrophobicity, may require gradient optimization.Minimal change in hydrophobicity.Increased hydrophobicity.Can exhibit peak tailing if not properly handled.
Stability in Sample Prep/LC-MS Stable in acidic conditions (e.g., TFA).[1]Very stable.Very stable.Prone to oxidation and disulfide exchange.

Experimental Protocols

A robust experimental design is essential for the reliable analysis of modified peptides. Below are detailed protocols for the preparation and analysis of Cys(Npys)-containing peptides and a standard method for comparison.

Protocol 1: LC-MS/MS Analysis of a Cys(Npys)-Containing Peptide

This protocol outlines the steps for the direct analysis of a synthetic peptide containing a Cys(Npys) modification.

1. Sample Preparation:

  • Dissolve the lyophilized Cys(Npys)-peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10 pmol/µL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA): Top 5 most intense precursor ions selected for fragmentation.

  • Fragmentation Method: Higher-energy C-trap dissociation (HCD) with a normalized collision energy of 28.

  • MS2 Scan Range: m/z 100-2000.

  • Dynamic Exclusion: Enabled for 30 seconds.

Protocol 2: Comparative Analysis with Iodoacetamide (IAM) Labeled Peptides

This protocol describes the preparation of a control peptide with a common alkylating agent for comparison.

1. Peptide Reduction and Alkylation:

  • Dissolve the peptide containing a free cysteine in 100 mM ammonium bicarbonate to a concentration of 1 mg/mL.

  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce any existing disulfide bonds.

  • Cool the sample to room temperature.

  • Add iodoacetamide (IAM) to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

  • Quench the reaction by adding DTT to a final concentration of 20 mM.

2. Sample Desalting:

  • Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method.

  • Elute the peptide with 50% acetonitrile, 0.1% formic acid.

  • Dry the sample in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS parameters as described in Protocol 1.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logic involved in the analysis of Cys(Npys) peptides, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry peptide Cys(Npys) Peptide dissolve Dissolve in 0.1% Formic Acid peptide->dissolve dilute Dilute to 10 pmol/µL dissolve->dilute inject Inject onto C18 Column dilute->inject gradient Gradient Elution inject->gradient esi Electrospray Ionization (ESI+) gradient->esi ms1 MS1 Scan esi->ms1 dda Data-Dependent Acquisition ms1->dda hcd HCD Fragmentation dda->hcd ms2 MS2 Scan hcd->ms2 data_analysis data_analysis ms2->data_analysis Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of Cys(Npys) peptides.

fragmentation_comparison cluster_cnp Cys(Npys) Peptide Fragmentation (Hypothesized) cluster_cia Cys(IAM) Peptide Fragmentation (Typical) parent_cnp [M+H]+ b_y_cnp b/y ions parent_cnp->b_y_cnp nl_cnp Neutral Loss of Npys (154 Da) parent_cnp->nl_cnp parent_cia [M+H]+ b_y_cia b/y ions parent_cia->b_y_cia

Caption: Comparison of fragmentation patterns.

decision_tree start Goal of Experiment? q1 Asymmetric Disulfide Formation? start->q1 q2 Quantitative Analysis of Free Thiols? q1->q2 No use_cnpys Use Cys(Npys) q1->use_cnpys Yes use_iam Use Cys(IAM) or Cys(NEM) q2->use_iam Yes use_native Analyze Free Thiol (with caution) q2->use_native No (structural analysis)

Caption: Decision tree for choosing a cysteine modification strategy.

References

A Comparative Guide to the Purification and Characterization of Npys-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient purification and rigorous characterization of synthetic peptides are paramount to ensuring experimental reproducibility and therapeutic safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purification of peptides containing the 3-nitro-2-pyridylsulfenyl (Npys) protecting group on cysteine residues. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate workflow.

The Npys group is a valuable tool in solid-phase peptide synthesis (SPPS) for the protection of the thiol function of cysteine. Its stability under certain cleavage conditions and its utility in facilitating disulfide bond formation and direct conjugation to other molecules make it a versatile choice in peptide chemistry. However, the unique properties of Npys-containing peptides necessitate optimized purification and characterization strategies.

Comparing Purification Methodologies: A Data-Driven Approach

Reversed-phase HPLC (RP-HPLC) is widely regarded as the gold standard for peptide purification due to its high resolution and efficiency.[1][2][3] However, a multi-modal approach, often incorporating ion-exchange chromatography (IEX), can yield superior purity and recovery, particularly for complex crude peptide mixtures.

Below is a comparative summary of common purification techniques applicable to Npys-containing peptides. While specific quantitative data for Npys-peptides is not always available in comparative studies, the following table extrapolates from general peptide purification principles and known characteristics of Npys-peptides.

Purification MethodPrinciple of SeparationTypical Purity AchievedTypical YieldKey Advantages for Npys-PeptidesKey Disadvantages for Npys-Peptides
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>95%60-80%High resolution of closely related impurities.Potential for on-column disulfide exchange if not properly controlled.
Ion-Exchange Chromatography (IEX) Net Charge80-95%70-90%Orthogonal separation to RP-HPLC, effective for removing charged impurities.Less effective at separating peptides with similar charge states.
Size-Exclusion Chromatography (SEC) Molecular Size70-90%>90%Gentle method, useful for removing large aggregates or small molecule impurities.Low resolution for peptides of similar size.
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) Continuous Chromatography>98%>90%Increased yield and reduced solvent consumption compared to batch HPLC.[4]Higher initial instrument cost and complexity.

Experimental Protocols

Protocol 1: RP-HPLC Purification of Npys-Containing Peptides

This protocol provides a general method for the purification of Npys-peptides using RP-HPLC. Optimization may be required based on the specific peptide sequence and its hydrophobicity.

1. Sample Preparation:

  • Following cleavage from the solid-phase resin, precipitate the crude peptide with cold diethyl ether.

  • Centrifuge the mixture and decant the ether. Wash the peptide pellet multiple times with cold ether to remove organic scavengers.

  • Dry the peptide pellet under vacuum.

  • Dissolve the dried peptide in a minimal amount of a suitable solvent (e.g., 0.1% trifluoroacetic acid (TFA) in water or a small amount of acetonitrile/water).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[5]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point. This should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[6]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize the pooled fractions to obtain the purified peptide.

Protocol 2: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10 pmol/µL.

2. Mass Spectrometry Analysis:

  • Instrument: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Mode: Positive ion mode is typically used for peptides.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion of the Npys-containing peptide.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the peptide. Fragmentation analysis (MS/MS) can be used to verify the peptide sequence.

Visualizing the Workflow and Applications

To provide a clearer understanding of the processes and potential applications of Npys-containing peptides, the following diagrams have been generated.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Cleavage from Resin Cleavage from Resin Solid-Phase Peptide Synthesis (SPPS)->Cleavage from Resin Crude Npys-Peptide Crude Npys-Peptide Cleavage from Resin->Crude Npys-Peptide RP-HPLC RP-HPLC Crude Npys-Peptide->RP-HPLC Primary Method IEX IEX Crude Npys-Peptide->IEX Alternative/Orthogonal Fraction Collection Fraction Collection RP-HPLC->Fraction Collection Analytical HPLC Analytical HPLC Fraction Collection->Analytical HPLC Purity Check Mass Spectrometry Mass Spectrometry Fraction Collection->Mass Spectrometry Identity Confirmation Further Purification (RP-HPLC) Further Purification (RP-HPLC) IEX->Further Purification (RP-HPLC) Pooling Pure Fractions Pooling Pure Fractions Analytical HPLC->Pooling Pure Fractions Mass Spectrometry->Pooling Pure Fractions Lyophilization Lyophilization Pooling Pure Fractions->Lyophilization Purified Npys-Peptide Purified Npys-Peptide Lyophilization->Purified Npys-Peptide

Caption: Workflow for Npys-Peptide Purification and Characterization.

The primary application of Npys-cysteine in peptides is for conjugation to other molecules, such as carrier proteins for antibody production or fluorescent labels for imaging studies. These conjugates can be powerful tools for investigating cellular processes, including signaling pathways. For instance, a peptide inhibitor of a specific protein kinase could be conjugated to a cell-penetrating peptide (CPP) via the Npys group to facilitate its entry into cells and study its effect on a signaling cascade.

cluster_conjugation Conjugation Strategy cluster_delivery Cellular Delivery cluster_pathway Signaling Pathway Modulation Npys-Peptide Inhibitor Npys-Peptide Inhibitor Conjugate Conjugate Npys-Peptide Inhibitor->Conjugate Disulfide Exchange Thiol-containing CPP Thiol-containing CPP Thiol-containing CPP->Conjugate Cell Membrane Cell Membrane Conjugate->Cell Membrane Translocation Cytosol Cytosol Cell Membrane->Cytosol Kinase Kinase Cytosol->Kinase Inhibition Downstream Target Downstream Target Kinase->Downstream Target Phosphorylation Blocked Cellular Response Cellular Response Downstream Target->Cellular Response Altered

Caption: Npys-Peptide Conjugate in a Signaling Pathway.

Conclusion

The purification and characterization of Npys-containing peptides are critical steps in their application for research and drug development. While RP-HPLC remains the cornerstone of peptide purification, a comprehensive strategy may involve orthogonal techniques like ion-exchange chromatography to achieve the highest purity. The choice of methodology should be guided by the specific properties of the peptide and the requirements of the downstream application. Rigorous characterization by mass spectrometry is essential to confirm the identity and integrity of the final product. The protocols and comparative data presented in this guide provide a solid foundation for developing robust and efficient workflows for Npys-containing peptides.

References

A comparative study of different methods for unsymmetrical disulfide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

The selective formation of unsymmetrical disulfide bonds (R-S-S-R', where R ≠ R') is a critical transformation in organic chemistry, with significant implications in drug discovery, materials science, and biochemistry.[1][2] These moieties are integral to the structure and function of numerous biologically active molecules and are key linkers in antibody-drug conjugates. However, their synthesis can be challenging due to the propensity for symmetrical disulfide formation and the lability of the disulfide bond itself.[3][4] This guide provides a comparative overview of four prominent methods for synthesizing unsymmetrical disulfides, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methods

The choice of synthetic route for an unsymmetrical disulfide depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative parameters of four distinct and widely used methods.

MethodCatalyst/ReagentTypical Reaction TimeTypical TemperatureTypical YieldsKey AdvantagesKey Disadvantages
Thiol-Disulfide Exchange PdCl₂/DMSO2 - 12 hours80 °C70-95%Excellent functional group tolerance, broad substrate scope.[1][5][6]Requires a pre-existing symmetrical disulfide, elevated temperature.
Oxidative Cross-Coupling of Thiols K₂CO₃/O₂ (aerobic)12 - 24 hoursRoom Temperature60-90%High atom economy, uses a green oxidant (O₂), mild conditions.[7]Can lead to mixtures of symmetrical and unsymmetrical disulfides, may require optimization.
Reaction with Sulfenyl Chlorides SO₂Cl₂ (for intermediate formation)15 minutes - 2 hours0 °C to Room Temp.48-88%High reactivity, rapid reaction.[8][9]Sulfenyl chlorides can be unstable and require in-situ use, use of SO₂Cl₂.[8]
One-Pot Synthesis via 1-Chlorobenzotriazole 1-Chlorobenzotriazole (BtCl)1 - 3 hours-78 °C to Room Temp.75-95%Convenient one-pot procedure, high yields, recyclable byproduct.[10][11]Requires cryogenic temperatures, BtCl is a specific reagent.

Method 1: Palladium-Catalyzed Thiol-Disulfide Exchange

This method leverages a simple palladium catalyst to facilitate the exchange between a thiol and a symmetrical disulfide, offering a reliable route to unsymmetrical disulfides with excellent functional group tolerance.[1][5][6]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification thiol Thiol (R¹SH) reaction_vessel Reaction at 80 °C (2-12 h under N₂) thiol->reaction_vessel disulfide Symmetrical Disulfide (R²SSR²) disulfide->reaction_vessel catalyst PdCl₂ catalyst->reaction_vessel solvent DMSO solvent->reaction_vessel workup Aqueous Workup reaction_vessel->workup purification Column Chromatography workup->purification product Unsymmetrical Disulfide (R¹SSR²) purification->product

Caption: Workflow for Pd-catalyzed thiol-disulfide exchange.

Experimental Protocol

To a solution of the thiol (1.0 mmol) and the symmetrical disulfide (1.2 mmol) in DMSO (5 mL) is added PdCl₂ (0.05 mmol). The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 2-12 hours until the starting thiol is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired unsymmetrical disulfide.[6]

Method 2: Base-Catalyzed Aerobic Oxidative Cross-Coupling of Thiols

This method provides an environmentally friendly approach to unsymmetrical disulfides by directly coupling two different thiols using molecular oxygen as the oxidant, catalyzed by a simple base.[7]

Logical Relationship

G thiol1 Thiol 1 (R¹SH) reaction_mixture Reaction Mixture thiol1->reaction_mixture thiol2 Thiol 2 (R²SH) thiol2->reaction_mixture base K₂CO₃ base->reaction_mixture oxidant O₂ (from air) oxidant->reaction_mixture solvent Solvent solvent->reaction_mixture product_unsym Unsymmetrical Disulfide (R¹SSR²) reaction_mixture->product_unsym Desired Product product_sym1 Symmetrical Disulfide (R¹SSR¹) reaction_mixture->product_sym1 Side Product product_sym2 Symmetrical Disulfide (R²SSR²) reaction_mixture->product_sym2 Side Product

Caption: Products of base-catalyzed aerobic thiol coupling.

Experimental Protocol

A mixture of the first thiol (1.0 mmol), the second thiol (1.0 mmol), and K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is stirred vigorously at room temperature under an air atmosphere for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography to separate the unsymmetrical disulfide from the symmetrical byproducts.[7]

Method 3: Synthesis via Sulfenyl Chlorides

A classic and effective method for forming unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl chloride. The sulfenyl chloride is often generated in situ from a symmetrical disulfide and a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[8]

Experimental Workflow

G cluster_step1 Step 1: Sulfenyl Chloride Formation cluster_step2 Step 2: Reaction with Thiol disulfide Symmetrical Disulfide (R¹SSR¹) sulfenyl_chloride Sulfenyl Chloride (R¹SCl) (Unstable Intermediate) disulfide->sulfenyl_chloride so2cl2 SO₂Cl₂ so2cl2->sulfenyl_chloride solvent_ch2cl2 CH₂Cl₂ at 0 °C solvent_ch2cl2->sulfenyl_chloride reaction Addition of Thiol sulfenyl_chloride->reaction thiol Thiol (R²SH) thiol->reaction product Unsymmetrical Disulfide (R¹SSR²) reaction->product

Caption: Two-step workflow for disulfide synthesis via sulfenyl chlorides.

Experimental Protocol

A solution of a symmetrical dihetaryl disulfide (1.0 equiv.) in CH₂Cl₂ is cooled in an ice bath. A solution of SO₂Cl₂ (1.5 equiv.) in CH₂Cl₂ is added dropwise. The mixture is stirred for a short period, after which a solution of the desired terpene thiol (1.0 equiv.) in CH₂Cl₂ is added. The reaction is allowed to proceed for 1-2 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the unsymmetrical monoterpenylhetaryl disulfide.[8]

Method 4: One-Pot Synthesis Using 1-Chlorobenzotriazole (BtCl)

This method provides a convenient one-pot synthesis of unsymmetrical disulfides by activating the first thiol with 1-chlorobenzotriazole (BtCl) to form a sulfenylbenzotriazole intermediate, which then reacts with a second thiol.[10][11] This approach avoids the use of harsh oxidizing agents and allows for the recycling of the benzotriazole byproduct.[11]

Signaling Pathway Diagram

G Thiol1 Thiol 1 (R¹SH) Intermediate R¹S-Bt Intermediate Thiol1->Intermediate -78 °C BtCl 1-Chlorobenzotriazole (BtCl) BtCl->Intermediate Product Unsymmetrical Disulfide (R¹SSR²) Intermediate->Product Addition of Thiol 2 Thiol2 Thiol 2 (R²SH) Thiol2->Product Byproduct Benzotriazole (BtH) Product->Byproduct Formation of

Caption: Reaction pathway for one-pot disulfide synthesis using BtCl.

Experimental Protocol

To a solution of the first thiol (1.0 mmol) in dry dichloromethane (DCM, 10 mL) at -78 °C under an inert atmosphere, a solution of 1-chlorobenzotriazole (BtCl, 1.0 mmol) in DCM (5 mL) is added dropwise. The reaction is stirred at this temperature for 30 minutes. A solution of the second thiol (1.0 mmol) in DCM (5 mL) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the pure unsymmetrical disulfide.[11]

Conclusion

The synthesis of unsymmetrical disulfides can be accomplished through a variety of methods, each with its own set of advantages and limitations. The palladium-catalyzed thiol-disulfide exchange offers broad applicability for complex molecules. The aerobic oxidative coupling presents a green and atom-economical alternative. The use of sulfenyl chlorides is a rapid and high-yielding classical approach, while the one-pot method with 1-chlorobenzotriazole provides a convenient and efficient modern alternative. The selection of the optimal method will be guided by the specific substrates, desired purity, and available laboratory resources. The data and protocols presented herein serve as a valuable resource for researchers navigating the synthesis of these important sulfur-containing compounds.

References

A Comparative Guide to the Validation of Peptide-Protein Conjugates Synthesized Using Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptide-protein conjugates synthesized using the Boc-Cys(Npys)-OH reagent versus a common alternative, maleimide-based linkers. The objective is to offer a clear, data-driven overview of the performance, validation, and experimental considerations for each method. This information is intended to assist researchers in selecting the optimal conjugation strategy for their specific application, whether in basic research, diagnostics, or therapeutic development.

Introduction to Cysteine-Mediated Conjugation

Cysteine's unique sulfhydryl group is a popular target for site-specific peptide-protein conjugation due to its relatively low abundance and high nucleophilicity compared to other amino acid side chains. This allows for precise control over the conjugation site, preserving the protein's native structure and function. This guide focuses on two prominent methods for targeting cysteine residues: the formation of a disulfide bond using this compound and the creation of a stable thioether bond with maleimide-based reagents.

The use of this compound is particularly advantageous in Boc-based solid-phase peptide synthesis (SPPS) as the Npys (3-nitro-2-pyridylsulfenyl) group is stable under these conditions. However, it is not compatible with the piperidine treatment used in Fmoc-based SPPS.[1] The Npys-activated cysteine readily reacts with a free thiol on a protein to form a disulfide bond.

Maleimide chemistry, on the other hand, is a widely used method for thiol-reactive conjugation, forming a stable thioether linkage through a Michael addition reaction.[][3] This approach is often favored for its rapid reaction kinetics and the stability of the resulting bond.

Comparative Performance Analysis

The choice between this compound and maleimide-based linkers involves a trade-off between the nature of the resulting bond, reaction conditions, and the stability of the conjugate. The following table summarizes key performance metrics, drawing upon established principles of bioconjugation.

FeatureThis compound ConjugationMaleimide-Based ConjugationKey Considerations
Bond Type Disulfide (-S-S-)Thioether (-S-CH₂-)Disulfide bonds are cleavable under reducing conditions, which can be advantageous for drug delivery systems designed to release a payload within the cell. Thioether bonds are generally more stable.[4][5]
Bond Stability Reversible, susceptible to reduction by agents like glutathione in vivo.[4][5]Generally stable and considered non-cleavable under physiological conditions. However, the succinimide ring can undergo hydrolysis.[6]The required stability of the conjugate is application-dependent. For in vivo applications requiring long-term stability, a thioether bond may be preferable.
Reaction pH Wide pH range, often performed at slightly acidic to neutral pH (4.5-7.0).Optimal at pH 6.5-7.5 to ensure specific reaction with thiols over amines.[3]Reaction conditions must be optimized to maintain protein stability and function.
Reaction Speed Generally fast.Very rapid, often complete within 1-2 hours at room temperature.[3]Faster reaction times can minimize protein degradation.
Specificity Highly specific for thiols.Highly selective for thiols within the optimal pH range.[3]Both methods offer excellent specificity for cysteine residues.
Potential Side Reactions Disulfide scrambling if multiple cysteines are present.At pH > 7.5, reaction with lysine residues can occur. The succinimide ring can undergo hydrolysis, and N-terminal cysteine conjugates can rearrange to form a thiazine impurity.[1]Careful control of reaction conditions is crucial to minimize side products.

Experimental Validation Protocols

Accurate and thorough validation is critical to ensure the successful synthesis and characterization of peptide-protein conjugates. The following are detailed protocols for key analytical techniques, presented in a comparative format.

Mass Spectrometry (MS) for Confirmation of Conjugation

Objective: To confirm the covalent attachment of the peptide to the protein and to determine the conjugation efficiency (peptide-to-protein ratio).

StepProtocol for this compound ConjugateProtocol for Maleimide Conjugate
1. Sample Preparation Desalt the conjugate solution using a suitable method (e.g., dialysis, size-exclusion chromatography) to remove excess peptide and reagents.Desalt the conjugate solution using a suitable method to remove excess peptide and maleimide linker.
2. MS Analysis Analyze the intact conjugate by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.[7]Analyze the intact conjugate by ESI-MS or MALDI-MS.
3. Data Analysis Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. The mass difference between the unconjugated protein and the conjugate should correspond to the mass of the attached peptide. Multiple peaks may be observed corresponding to different conjugation ratios (e.g., 1:1, 2:1 peptide:protein).Deconvolute the mass spectrum to determine the molecular weight of the conjugate. The mass difference will correspond to the mass of the peptide plus the linker.
4. Peptide Mapping (Optional) To confirm the site of conjugation, reduce the disulfide bond with a reducing agent (e.g., DTT), alkylate the free thiols, and digest the protein with a protease (e.g., trypsin). Analyze the resulting peptide fragments by LC-MS/MS.Digest the conjugate with a protease without a reduction step. Analyze the peptide fragments by LC-MS/MS to identify the peptide-linker adduct on a specific protein fragment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of the conjugate and separate it from unconjugated protein and peptide.

StepProtocol for this compound and Maleimide Conjugates
1. Column Selection Use a reversed-phase (RP-HPLC) column with a C4 or C8 stationary phase for proteins and larger conjugates, or a C18 column for smaller conjugates.[8][9]
2. Mobile Phase Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.[8]
3. Gradient Elution Develop a linear gradient from low to high percentage of Mobile Phase B to elute the unconjugated peptide, the conjugate, and the unconjugated protein at different retention times. A shallow gradient is often required for good resolution.[10]
4. Detection Monitor the elution profile using UV detection at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
5. Data Analysis The chromatogram should show distinct peaks for the unconjugated protein, the conjugate, and the excess peptide. The peak area of the conjugate can be used to estimate its purity.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Visual Confirmation

Objective: To visually confirm the increase in molecular weight of the protein after conjugation.

StepProtocol for this compound and Maleimide Conjugates
1. Sample Preparation Mix the conjugate, unconjugated protein (as a control), and a molecular weight marker with SDS-PAGE sample buffer. For the this compound conjugate, a non-reducing sample buffer should be used to keep the disulfide bond intact. For the maleimide conjugate, a reducing or non-reducing buffer can be used. Heat the samples at 95°C for 5 minutes.[11][12]
2. Electrophoresis Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein and the conjugate. Run the gel at a constant voltage until the dye front reaches the bottom.[12]
3. Staining Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[12]
4. Analysis The lane containing the conjugate should show a band with a higher molecular weight compared to the unconjugated protein. The shift in molecular weight should correspond to the mass of the attached peptide(s).

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and reaction mechanisms.

Conjugation_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Conjugation cluster_validation Validation Peptide_Synthesis Solid-Phase Peptide Synthesis (Boc or Fmoc) Activate_Peptide Activate C-terminus (e.g., this compound) Peptide_Synthesis->Activate_Peptide Cleavage_Deprotection Cleavage and Deprotection Activate_Peptide->Cleavage_Deprotection Purified_Peptide Purified Activated Peptide Cleavage_Deprotection->Purified_Peptide Conjugation_Reaction Conjugation Reaction Purified_Peptide->Conjugation_Reaction Target_Protein Target Protein (with free Cys) Target_Protein->Conjugation_Reaction Crude_Conjugate Crude Conjugate Conjugation_Reaction->Crude_Conjugate Purification Purification (e.g., HPLC) Crude_Conjugate->Purification Pure_Conjugate Pure Conjugate Purification->Pure_Conjugate MS_Analysis Mass Spectrometry Pure_Conjugate->MS_Analysis HPLC_Analysis HPLC Analysis Pure_Conjugate->HPLC_Analysis SDS_PAGE_Analysis SDS-PAGE Pure_Conjugate->SDS_PAGE_Analysis Functional_Assay Functional Assay Pure_Conjugate->Functional_Assay Reaction_Mechanisms cluster_npys This compound Mechanism cluster_maleimide Maleimide Mechanism Npys_Peptide Peptide-Cys(Npys) Disulfide_Bond Peptide-S-S-Protein Npys_Peptide->Disulfide_Bond + Protein-SH Protein_Thiol Protein-SH Npys_Leaving_Group 3-nitro-2-thiopyridone Maleimide_Linker Peptide-Linker-Maleimide Thioether_Bond Peptide-Linker-S-Protein Maleimide_Linker->Thioether_Bond + Protein-SH (Michael Addition) Protein_Thiol_2 Protein-SH

References

A Researcher's Guide to Boc-Cys(Npys)-OH: Applications, Limitations, and Alternatives in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the choice of cysteine-protecting group is a critical determinant of success. Among the available options, Nα-Boc-S-(3-nitro-2-pyridylsulfenyl)-L-cysteine, or Boc-Cys(Npys)-OH, presents a unique set of advantages and disadvantages. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to inform strategic decisions in the laboratory.

Core Applications: Directed Disulfide Bond Formation and Bioconjugation

This compound is primarily employed in the regioselective formation of disulfide bonds within the framework of Boc/benzyl solid-phase peptide synthesis (SPPS). The Npys group serves a dual role as both a protecting group for the cysteine thiol and an activating group, facilitating thiol-disulfide exchange reactions. This property is particularly advantageous for:

  • Intra- and Intermolecular Disulfide Bridge Formation: The activated Npys group reacts selectively with a free thiol on the same or a different peptide chain to form a disulfide bond under mild conditions. This directed approach avoids the random oxidation often associated with unprotected thiols, leading to higher yields of the desired product.

  • Peptide-Protein Conjugation: A key application of this compound is the conjugation of synthetic peptides to carrier proteins or other biomolecules containing free cysteine residues. The Npys-activated peptide can be efficiently coupled to the protein's thiol groups, a technique widely used in immunology for antibody production and in drug delivery systems.[1]

Significant Limitations: Incompatibility with Fmoc Chemistry and Stability Concerns

Despite its utility in Boc-SPPS, this compound has a major drawback that limits its widespread use in modern peptide synthesis:

  • Incompatibility with Fmoc-SPPS: The 3-nitro-2-pyridylsulfenyl (Npys) protecting group is highly labile to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group, typically a solution of piperidine in a polar aprotic solvent. This instability makes the incorporation of Cys(Npys) residues within a peptide sequence during standard Fmoc-SPPS impractical.

  • Stability during Cleavage: While generally stable to the acidic conditions of Boc-SPPS, the Npys group can be sensitive to certain cleavage cocktails, particularly those containing strong reducing agents or certain scavengers, which can lead to premature deprotection or side reactions.

Performance Comparison with Common Alternatives

The selection of a cysteine protecting group is highly dependent on the specific synthetic strategy. Here, we compare this compound to three commonly used alternatives: Boc-Cys(Acm)-OH, Boc-Cys(Trt)-OH, and Boc-Cys(StBu)-OH.

Protecting GroupDeprotection ConditionsKey AdvantagesKey DisadvantagesTypical Application
This compound Thiolysis (e.g., with DTT, mercaptoethanol)Activated for direct disulfide formation; mild deprotection.Incompatible with Fmoc chemistry; potential for side reactions.Peptide-protein conjugation; directed disulfide bond formation in Boc-SPPS.
Boc-Cys(Acm)-OH Iodine, Hg(II), Ag(I), Tl(III)Stable to both Boc and Fmoc deprotection conditions; orthogonal.Requires specific and often harsh deprotection reagents.Stepwise formation of multiple disulfide bonds.
Boc-Cys(Trt)-OH Mild acid (e.g., TFA)Easily removed during final cleavage in Fmoc-SPPS.Can be too labile for some applications; bulky group.Peptides with a single disulfide bond formed after cleavage.
Boc-Cys(StBu)-OH Reduction (e.g., with DTT, TCEP)Stable to both acid and base; orthogonal.Deprotection can sometimes be sluggish.Introduction of free thiols for subsequent modification.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for key applications are outlined below.

Protocol 1: Solid-Phase Synthesis of a Peptide using this compound for Subsequent Conjugation

This protocol describes the manual solid-phase synthesis of a model peptide on a MBHA resin using a Boc/Bzl strategy.

Materials:

  • MBHA resin

  • Boc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Scavengers (e.g., anisole, ethanedithiol)

  • Anhydrous Hydrogen Fluoride (HF)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and neutralize with 10% DIEA in DCM (2x). Wash with DCM (3x).

  • Amino Acid Coupling: Pre-activate the Boc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor coupling completion with a ninhydrin test.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, using this compound for the desired cysteine position.

  • Final Cleavage: After synthesis completion, dry the resin and cleave the peptide from the resin using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Peptide-Protein Conjugation using a Cys(Npys)-Peptide

This protocol details the conjugation of a purified peptide containing a Cys(Npys) residue to a carrier protein with a free cysteine.

Materials:

  • Purified Cys(Npys)-peptide

  • Carrier protein (e.g., BSA, KLH) with a free cysteine residue

  • Phosphate buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Dissolve Reactants: Dissolve the Cys(Npys)-peptide in PBS. Dissolve the carrier protein in a separate aliquot of PBS.

  • Conjugation Reaction: Mix the peptide and protein solutions at a desired molar ratio (e.g., 20:1 peptide to protein). Gently agitate the mixture at room temperature for 2-4 hours.

  • Purification of the Conjugate: Purify the resulting peptide-protein conjugate from unreacted peptide and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to quantify the degree of conjugation by measuring the release of 3-nitro-2-pyridinethiol at 343 nm.

Signaling Pathways and Experimental Workflows

The strategic use of this compound is often a key step in the synthesis of peptides designed to interact with specific biological pathways. For instance, a synthetic peptide mimicking a protein-protein interaction domain, and containing a Cys(Npys) residue, can be conjugated to a fluorescent probe for cellular imaging studies.

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_purification Purification & Characterization cluster_conjugation Bioconjugation resin MBHA Resin coupling Sequential Coupling of Boc-Amino Acids resin->coupling boc_cys Incorporation of This compound coupling->boc_cys cleavage HF Cleavage boc_cys->cleavage hplc RP-HPLC Purification cleavage->hplc Crude Peptide mass_spec Mass Spectrometry (Verification) hplc->mass_spec reaction Thiol-Disulfide Exchange mass_spec->reaction Purified Cys(Npys)-Peptide protein Target Protein (with free Cys) protein->reaction purified_conjugate Purified Peptide- Protein Conjugate reaction->purified_conjugate

Caption: Workflow for synthesizing a Cys(Npys)-peptide and its subsequent conjugation to a target protein.

Logical Relationships in Protecting Group Strategy

The choice of a cysteine protecting group is a critical decision point in the overall peptide synthesis strategy. The following diagram illustrates the logical flow for selecting an appropriate protecting group based on the desired synthetic outcome.

protecting_group_selection start Define Synthetic Goal goal1 Single Disulfide Bond (Fmoc-SPPS) start->goal1 goal2 Multiple Disulfide Bonds (Orthogonal Strategy) start->goal2 goal3 Peptide-Protein Conjugation (Boc-SPPS) start->goal3 pg1 Use Cys(Trt) or Cys(Acm/StBu) with post-cleavage oxidation goal1->pg1 pg2 Use combination of orthogonal groups like Cys(Acm), Cys(Trt), Cys(Mmt) goal2->pg2 pg3 Use this compound goal3->pg3

Caption: Decision tree for selecting a cysteine protecting group based on the synthetic objective.

Conclusion

This compound remains a valuable tool for specific applications in peptide chemistry, particularly for the directed formation of disulfide bonds and the synthesis of peptide-protein conjugates within the Boc-SPPS framework. However, its incompatibility with the more prevalent Fmoc-SPPS necessitates the use of alternative protecting groups for many modern synthetic strategies. A thorough understanding of the chemical properties, advantages, and limitations of this compound and its alternatives, as outlined in this guide, is essential for researchers to design and execute successful peptide synthesis and modification experiments. The choice of protecting group should always be guided by the overall synthetic plan, the desired final product, and the available chemical methodologies.

References

A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Alternatives to Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and bioconjugation, the strategic use of protecting groups for cysteine's reactive thiol side chain is paramount for achieving desired outcomes. Boc-Cys(Npys)-OH, with its 3-nitro-2-pyridinesulfenyl (Npys) protecting group, has traditionally been a valuable tool, particularly for forming asymmetric disulfide bonds. However, its lability under certain conditions and specific activation requirements have led researchers to explore a variety of alternatives. This guide provides a comprehensive comparison of common alternatives to this compound, focusing on their performance in solid-phase peptide synthesis (SPPS), stability, and application in bioconjugation, supported by experimental data and detailed protocols.

Key Alternatives and Their Properties

The most widely used alternatives to the Npys group for thiol protection in Boc-SPPS are the Trityl (Trt), Acetamidomethyl (Acm), and t-Butylthio (StBu) groups. Each offers a unique profile of stability and deprotection chemistry, allowing for orthogonal strategies in complex peptide synthesis.

Protecting GroupStructureKey FeaturesPrimary Deprotection Method
Npys -S-S-Pyr(3-NO₂)Activates the thiol for disulfide exchange.Reduction with thiols (e.g., DTT, mercaptoethanol).
Trt (Trityl) -S-C(Ph)₃Acid-labile, suitable for standard cleavage.Mild acidolysis (e.g., TFA).
Acm (Acetamidomethyl) -S-CH₂-NH-CO-CH₃Stable to TFA, requires specific reagents for removal.Iodine, mercury(II) acetate, or silver trifluoromethanesulfonate.
StBu (t-Butylthio) -S-S-C(CH₃)₃Stable to TFA, removed by reduction.Reduction with thiols (e.g., DTT, TCEP).

Performance Comparison in Peptide Synthesis

The choice of a cysteine protecting group significantly impacts the yield, purity, and potential for side reactions during solid-phase peptide synthesis. While direct, side-by-side comparative studies under identical conditions are limited in the literature, the following tables synthesize available data to provide a comparative overview.

Table 1: General Performance and Stability
Protecting GroupStability to Piperidine (Fmoc SPPS)Stability to TFA (Boc SPPS)Common Side Reactions
Npys Unstable[1]StableCan be prematurely cleaved by thiols used as scavengers.
Trt StableLabileIncomplete deprotection; reattachment of the trityl cation to other residues (e.g., Trp).
Acm StableStableCan undergo partial removal under strong acidolysis, potentially leading to side products.[2]
StBu StableStable (in the absence of thiol scavengers)Can be difficult to remove completely, requiring longer reaction times or stronger reducing agents.
Table 2: Racemization Tendency During Coupling

Racemization of the cysteine residue during peptide coupling is a significant concern. The choice of protecting group can influence the extent of this side reaction.

Protecting GroupRacemization LevelExperimental ConditionsReference
Trt 3.3%DIPCDI/Oxyma Pure coupling--INVALID-LINK--
Dpm (alternative to Trt) 6.8%DIPCDI/Oxyma Pure coupling--INVALID-LINK--
Thp (alternative to Trt) 0.74%DIPCDI/Oxyma Pure coupling--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of these protecting groups.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

This protocol provides a general workflow for the manual synthesis of a peptide containing a protected cysteine residue using Boc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain and treat with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each). Wash with DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the protecting groups used (see Table 3). A common cocktail for peptides with Cys(Trt) is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Orthogonal Deprotection and On-Resin Disulfide Bond Formation

This protocol describes the selective deprotection of two different cysteine residues and the subsequent formation of a disulfide bond on the solid support. This example uses Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH.

  • Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • Selective Mmt Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM for 2 minutes. Repeat 5-10 times until the yellow color of the Mmt cation is no longer observed.

    • Wash the resin thoroughly with DCM, DMF, and DCM.

  • First Disulfide Bond Formation (Oxidation):

    • Dissolve N-chlorosuccinimide (NCS) (2 equivalents relative to the resin loading) in DMF.

    • Add the NCS solution to the resin and shake for 15-30 minutes.

    • Wash the resin with DMF and DCM.

  • Selective Acm Deprotection and Second Disulfide Bond Formation:

    • Swell the resin in a suitable solvent (e.g., DMF or a mixture of acetic acid and water).

    • Add a solution of iodine (10 equivalents) in the chosen solvent.

    • Shake for 1-2 hours.

    • Wash the resin with the solvent, followed by a solution of sodium thiosulfate to quench excess iodine, and then with water and DMF.

  • Final Cleavage: Cleave the cyclized peptide from the resin using an appropriate cleavage cocktail.

Protocol 3: Peptide Purity Analysis by RP-HPLC
  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient is 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Visualization of Workflows and Pathways

Experimental Workflow: Orthogonal Disulfide Bond Formation

The following diagram illustrates the workflow for synthesizing a peptide with two disulfide bonds using orthogonal protecting groups (Mmt and Acm).

Orthogonal_Disulfide_Formation cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection1 First Deprotection & Oxidation cluster_Deprotection2 Second Deprotection & Oxidation cluster_Final Final Steps start Start with Resin spps Elongate Peptide Chain (Incorporate Cys(Mmt) & Cys(Acm)) start->spps deprotect_mmt Selective Mmt Removal (1-2% TFA in DCM) spps->deprotect_mmt oxidize1 First Oxidation (e.g., NCS) Forms 1st Disulfide Bond deprotect_mmt->oxidize1 deprotect_acm Acm Removal & Oxidation (Iodine) oxidize1->deprotect_acm cleave Cleavage from Resin deprotect_acm->cleave Forms 2nd Disulfide Bond purify RP-HPLC Purification cleave->purify final_peptide Two-Disulfide Peptide purify->final_peptide

Workflow for orthogonal disulfide bond formation on solid phase.
Signaling Pathway: Mechanism of Action of an Anti-HER2 Antibody-Drug Conjugate (ADC)

Cysteine bioconjugation is a cornerstone of modern drug development, particularly for creating ADCs. In this example, a cytotoxic drug is conjugated to an antibody via a linker attached to a cysteine residue. The resulting ADC targets cancer cells overexpressing a specific antigen, such as HER2.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell HER2-Positive Cancer Cell cluster_internalization Internalization cluster_lysosome Lysosomal Pathway cluster_cytosol Cytosol adc Antibody-Drug Conjugate (ADC) (Drug linked via Cys) binding 1. ADC binds to HER2 adc->binding Targeting her2 HER2 Receptor endocytosis 2. Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome 3. Fusion with Lysosome endosome->lysosome degradation 4. ADC Degradation & Linker Cleavage lysosome->degradation payload 5. Release of Cytotoxic Payload degradation->payload target Cellular Target (e.g., Microtubules, DNA) payload->target apoptosis 6. Cell Death (Apoptosis) target->apoptosis

Mechanism of action for an anti-HER2 antibody-drug conjugate.

Conclusion

While this compound remains a useful reagent for specific applications like the directed formation of asymmetric disulfides, several robust alternatives offer greater versatility and stability in modern peptide synthesis. The choice between Trt, Acm, and StBu protecting groups depends on the desired orthogonality, the overall synthetic strategy, and the specific requirements of the target peptide.

  • Boc-Cys(Trt)-OH is a cost-effective and convenient option for routine synthesis where the final peptide requires a free thiol after standard TFA cleavage.

  • Boc-Cys(Acm)-OH is ideal for strategies requiring an orthogonal protecting group that is stable to acidolysis, allowing for post-synthetic, solution-phase manipulations or the sequential formation of multiple disulfide bonds.

  • Boc-Cys(StBu)-OH provides another layer of orthogonality, as it is stable to both acidic and basic conditions encountered in SPPS and is removed under reductive conditions, making it suitable for on-resin modification of the cysteine thiol.

By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and reliable strategies for the synthesis of complex cysteine-containing peptides for a wide range of applications in research and drug development.

References

A Comparative Guide to Cysteine Protection Strategies in Peptide Synthesis: Spotlight on Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true for cysteine-containing peptides, where the reactive thiol side chain necessitates robust protection to prevent unwanted side reactions and ensure the desired disulfide bond architecture. This guide provides a comprehensive comparison of Boc-Cys(Npys)-OH with other common cysteine-protecting group strategies, supported by experimental data and detailed protocols.

Executive Summary

This compound serves as a valuable reagent in peptide synthesis, primarily within the Boc/Bzl strategy. Its key advantage lies in the ability of the 3-nitro-2-pyridylsulfenyl (Npys) group to activate the cysteine thiol for selective disulfide bond formation, particularly in peptide-protein conjugation. However, its utility is largely confined to the Boc solid-phase peptide synthesis (SPPS) strategy due to the instability of the Npys group to the basic conditions (piperidine treatment) used for Fmoc deprotection. This guide will delve into a detailed comparison of this compound with two widely used alternatives: Fmoc-Cys(Trt)-OH and Boc-Cys(Acm)-OH, highlighting their respective strengths and weaknesses in terms of chemical compatibility, side reactions, and overall performance.

Performance Comparison of Cysteine Protecting Groups

The choice of a cysteine protecting group significantly impacts the yield, purity, and potential for side reactions during peptide synthesis. Below is a comparative summary of this compound and its common alternatives.

Protecting Group StrategyNα-ProtectionThiol ProtectionKey AdvantagesKey DisadvantagesTypical PurityCommon Side Reactions
This compound BocNpys- Thiol activation for selective disulfide formation- Compatible with Boc/Bzl SPPS and HF cleavage- Incompatible with Fmoc SPPS (labile to piperidine)- Potential for side reactions with free thiols>95% (sequence dependent)- Premature deprotection in Fmoc strategy- Disulfide exchange
Fmoc-Cys(Trt)-OH FmocTrityl (Trt)- Standard for Fmoc SPPS- Trt group is acid-labile (cleaved with TFA)- Minimizes some side reactions due to steric bulk- Trityl cation can cause side reactions (alkylation of Trp)- Can be prone to racemization during coupling>90% (sequence dependent)- Racemization- S-alkylation during cleavage
Boc-Cys(Acm)-OH BocAcetamidomethyl (Acm)- Orthogonal to Boc/Bzl and Fmoc strategies- Stable to HF and TFA- Allows for selective, oxidative disulfide bond formation- Requires a separate deprotection step (e.g., iodine, mercury(II) acetate)- Potential for incomplete deprotection>95% (sequence dependent)- Incomplete deprotection- Iodine-related side reactions

Case Study: Synthesis of a Bioactive Peptide for T-Cell Epitope Identification

For instance, a synthetic peptide corresponding to a T-cell epitope containing a cysteine residue can be synthesized using this compound. This protected peptide can then be used to stimulate T-cells in vitro. The Npys group can be removed by reduction, allowing for the formation of disulfide-linked dimers or conjugation to a carrier protein, mimicking different physiological states of the antigen. The differential T-cell response to the protected and deprotected peptides can elucidate the role of the cysteine residue in the epitope's immunogenicity.[1]

T_Cell_Epitope_Processing cluster_synthesis Peptide Synthesis cluster_application Biological Application Boc_Cys_Npys_OH This compound SPPS Boc SPPS Boc_Cys_Npys_OH->SPPS incorporation Protected_Peptide Protected Peptide (Cys-Npys) SPPS->Protected_Peptide synthesis APC Antigen Presenting Cell (APC) Protected_Peptide->APC uptake Deprotected_Peptide Deprotected Peptide (Free Thiol) Protected_Peptide->Deprotected_Peptide Reduction T_Cell T-Cell APC->T_Cell presentation Activation T-Cell Activation T_Cell->Activation stimulation Deprotected_Peptide->APC uptake

Caption: Workflow for the synthesis and application of a Cys(Npys)-protected peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for solid-phase peptide synthesis using this compound and its alternatives.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol is adapted for the manual synthesis of a peptide on a pre-loaded Wang resin.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 minute.

    • Drain and treat with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Incorporation of this compound: Follow the general coupling protocol in step 3.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cys(Trt)-OH

This protocol outlines a standard automated or manual Fmoc SPPS workflow.

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Dissolve Fmoc-amino acid (4 eq.) and HCTU (3.9 eq.) in DMF.

    • Add DIEA (8 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 45-60 minutes.

    • Monitor coupling completion with a Kaiser test.

  • Incorporation of Fmoc-Cys(Trt)-OH: Follow the general coupling protocol in step 3.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by RP-HPLC.

Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) with Boc-Cys(Acm)-OH and Subsequent Disulfide Bond Formation

This protocol demonstrates the use of an orthogonal protecting group for controlled disulfide bond formation.

  • Peptide Synthesis: Synthesize the peptide chain using the Boc SPPS protocol (Protocol 1), incorporating Boc-Cys(Acm)-OH at the desired positions.

  • Cleavage from Resin: Cleave the peptide from the resin using HF or a suitable TFA cocktail, keeping the Acm groups intact. Purify the linear, Acm-protected peptide by RP-HPLC.

  • Oxidative Disulfide Bond Formation:

    • Dissolve the purified Acm-protected peptide in an aqueous acetic acid or methanol solution.

    • Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours.

    • Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

    • Purify the cyclized peptide by RP-HPLC.

SPPS_Workflow_Comparison cluster_boc_npys This compound Strategy cluster_fmoc_trt Fmoc-Cys(Trt)-OH Strategy Boc_Start Start with Resin Boc_Deprotection Boc Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Coupling Amino Acid Coupling Boc_Deprotection->Boc_Coupling Boc_Cleavage Final Cleavage (HF or TFA) Boc_Deprotection->Boc_Cleavage Boc_Coupling->Boc_Deprotection Repeat for each AA Boc_Npys_Coupling This compound Coupling Boc_Coupling->Boc_Npys_Coupling Boc_Npys_Coupling->Boc_Deprotection Boc_Final_Peptide Npys-Protected Peptide Boc_Cleavage->Boc_Final_Peptide Fmoc_Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Amino Acid Coupling Fmoc_Deprotection->Fmoc_Coupling Fmoc_Cleavage Final Cleavage (TFA) Fmoc_Deprotection->Fmoc_Cleavage Fmoc_Coupling->Fmoc_Deprotection Repeat for each AA Fmoc_Trt_Coupling Fmoc-Cys(Trt)-OH Coupling Fmoc_Coupling->Fmoc_Trt_Coupling Fmoc_Trt_Coupling->Fmoc_Deprotection Fmoc_Final_Peptide Peptide with Free Thiol Fmoc_Cleavage->Fmoc_Final_Peptide

Caption: Comparison of this compound and Fmoc-Cys(Trt)-OH SPPS workflows.

Conclusion

This compound is a specialized reagent with a clear application in the Boc SPPS strategy for the synthesis of peptides destined for conjugation or specific disulfide bond formation. Its incompatibility with the more commonly used Fmoc strategy limits its widespread use. For routine peptide synthesis, especially within the Fmoc framework, Fmoc-Cys(Trt)-OH remains a standard and robust choice, despite the potential for certain side reactions. For syntheses requiring orthogonal protection and controlled, sequential disulfide bond formation, Boc-Cys(Acm)-OH offers a powerful, albeit more complex, alternative. The selection of the optimal cysteine protection strategy ultimately depends on the specific requirements of the target peptide and the overall synthetic design.

References

Safety Operating Guide

Proper Disposal of Boc-Cys(Npys)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Boc-Cys(Npys)-OH (Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine), a reagent commonly used in peptide synthesis and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form, to prevent inhalation of airborne particles.[1][2]

  • Body Protection: A standard laboratory coat.

Quantitative Data Summary

PropertyValueSource
CAS Number76880-29-0--INVALID-LINK--
Molecular FormulaC₁₃H₁₇N₃O₆S₂--INVALID-LINK--
Molecular Weight375.42 g/mol --INVALID-LINK--
German Water Hazard Class (WGK)3 (highly hazardous to water)--INVALID-LINK--

Step-by-Step Disposal Protocol

The high water hazard classification (WGK 3) of this compound necessitates that this compound must not be disposed of down the drain.[1][2] All waste containing this chemical, whether in solid form or in solution, must be treated as hazardous chemical waste.

Experimental Workflow for Disposal:

Caption: Logical workflow for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all unused or expired this compound, as well as any lab materials heavily contaminated with the solid compound (e.g., weighing boats, contaminated paper towels), in a designated, well-sealed hazardous waste container. This container should be made of a material compatible with the chemical.
  • Liquid Waste: Any solutions containing this compound, including reaction mixtures and rinsing solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
  • The label must include the full chemical name: "this compound" or "Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine."
  • List all components of the waste, including any solvents, and their approximate concentrations.
  • Indicate the date when the waste was first added to the container.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
  • The storage area should be cool and dry.

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed professional hazardous waste disposal company.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Provide them with a complete and accurate description of the waste.

Signaling Pathway of Chemical Hazard and Disposal Logic

The following diagram illustrates the decision-making process based on the chemical's hazardous properties.

HazardDisposalLogic cluster_0 Chemical Properties cluster_1 Disposal Decision Logic prop This compound Solid, Sulfur-containing Amino Acid Derivative WGK 3 (Highly Hazardous to Water) decision High Water Hazard? Yes Prohibit Drain Disposal prop:f2->decision:f0 Informs action Action Segregate as Hazardous Waste Professional Disposal Required decision:f2->action:f0 Mandates

Caption: Decision pathway for this compound disposal based on its properties.

Disclaimer: The information provided in this document is based on available safety data for this compound and general best practices for laboratory chemical waste disposal. A complete Safety Data Sheet (SDS) with specific disposal instructions (Section 13) was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance and to ensure full compliance with all local, state, and federal regulations. This document should be used as a supplementary resource to your institution's official safety and disposal protocols.

References

Personal protective equipment for handling Boc-Cys(Npys)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine (Boc-Cys(Npys)-OH) tailored for researchers, scientists, and drug development professionals. Given the specific nature of this reagent, this document synthesizes available data to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact. It is crucial to check glove compatibility and replace them frequently.
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.To prevent inhalation of the powdered compound. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Body Protection A flame-resistant lab coat should be worn and kept fastened.To protect the body from potential contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Operational and Disposal Plans

Strict adherence to the following procedures is necessary to minimize exposure and prevent accidents during the handling and disposal of this compound.

Experimental Workflow: Step-by-Step Guidance

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as specified in the table above before handling the chemical.

    • Assemble all necessary glassware and equipment within the fume hood.

    • Have designated, labeled waste containers ready for solid chemical waste.

  • Handling:

    • Handle the product in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Weigh the required amount of this compound in a tared container inside the fume hood.

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Storage:

    • Store this compound in a tightly closed container in a dry and well-ventilated place.[2]

    • Recommended storage temperature is 2-8°C.[2]

Disposal Plan

All waste materials must be disposed of in accordance with national and local hazardous waste regulations.

  • Solid Waste:

    • Unused this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container for solids.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Decontamination:

    • Decontaminate all glassware and surfaces that have come into contact with this compound. A suitable decontamination solution, such as a mild bleach solution followed by a thorough rinse with water, can be used, with the rinsate collected as hazardous waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_storage Storage prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Prepare Waste Containers prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 disp1 Collect Solid Waste handle2->disp1 disp2 Collect Liquid Waste handle2->disp2 disp3 Decontaminate Surfaces & Glassware disp1->disp3 disp2->disp3 store1 Store in Tightly Sealed Container disp3->store1 store2 Refrigerate at 2-8°C store1->store2

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Cys(Npys)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Cys(Npys)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.